molecular formula C17H34 B1198413 1-Heptadecene CAS No. 6765-39-5

1-Heptadecene

Cat. No.: B1198413
CAS No.: 6765-39-5
M. Wt: 238.5 g/mol
InChI Key: ADOBXTDBFNCOBN-UHFFFAOYSA-N
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Description

1-heptadecene is an unbranched seventeen-carbon alkene with one double bond between C-1 and C-2. It is produced by the Carrion beetles. It has a role as an animal metabolite and a pheromone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptadec-1-ene
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InChI

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3
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InChI Key

ADOBXTDBFNCOBN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC=C
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Molecular Formula

C17H34
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DSSTOX Substance ID

DTXSID00873236
Record name 1-​Heptadecene
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Molecular Weight

238.5 g/mol
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Physical Description

Liquid, Liquid; mp = 10-11 deg C; [Aldrich MSDS]
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Vapor Pressure

0.000454 [mmHg]
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CAS No.

6765-39-5, 26266-05-7, 64743-02-8
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Foundational & Exploratory

1-Heptadecene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of 1-heptadecene. The information is presented to support research, development, and quality control activities involving this long-chain alkene.

Chemical and Physical Properties of this compound

This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₇H₃₄.[1][2] It is a colorless to pale yellow liquid at room temperature.[3] Key identifying information and physical properties are summarized in the tables below.

Table 1: General Chemical Information for this compound
PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms Heptadec-1-ene, Hexahydroaplotaxene[1][4]
CAS Number 6765-39-5[1][3][4][5]
Molecular Formula C₁₇H₃₄[1][3]
Molecular Weight 238.45 g/mol [1][3][5][6]
SMILES CCCCCCCCCCCCCCCC=C[2][5]
InChI Key ADOBXTDBFNCOBN-UHFFFAOYSA-N[1][2][4][5]
Table 2: Physical Properties of this compound
PropertyValueConditionsSource(s)
Appearance Colorless to pale yellow clear liquidAmbient[3]
Melting Point 10 - 12 °C (50 - 53.6 °F)760.00 mm Hg[3][5][7][8]
Boiling Point 300 °C (572 °F)760.00 mm Hg[3][7][8]
157-159 °C (315-318 °F)11 mmHg[5]
Density 0.785 - 0.790 g/mL20 - 25 °C[3][5][7][8]
Refractive Index 1.441 - 1.44620 °C[3][5][7]
Flash Point 110 - 140.8 °C (230 - 285 °F)Closed Cup (TCC)[3][5][8]
Vapor Pressure 0.000454 mmHg25 °C[3][9]
Solubility Insoluble in water; Soluble in alcoholAmbient[3]
logP (o/w) 8.960 - 9.50 (estimated)[3][9]

Experimental Protocols

While specific experimental records for the exact values cited above are not publicly available, the following sections describe the general and standardized methodologies used to determine the key physical properties of long-chain alkenes like this compound.

Determination of Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity of this compound and confirming its identity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Figure 1. General Workflow for GC-MS Purity Analysis cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_sample Dissolve this compound sample in a volatile solvent (e.g., hexane) injection Inject sample into GC prep_sample->injection Sample introduction prep_standard Prepare a standard solution of known concentration separation Separate components on a capillary column (e.g., HP-5ms) injection->separation Vaporization and transport by carrier gas ionization Ionize separated components (Electron Ionization) separation->ionization Elution detection Detect and record mass-to-charge ratio of fragments ionization->detection Fragmentation and analysis chromatogram Analyze chromatogram for retention time and peak area detection->chromatogram Data acquisition mass_spec Compare mass spectrum with reference libraries (e.g., NIST) detection->mass_spec Data acquisition quantification Quantify purity and impurities based on peak areas chromatogram->quantification mass_spec->quantification

Figure 1. General Workflow for GC-MS Purity Analysis

Determination of Physical Properties

The following diagrams illustrate the logical workflows for determining key physical constants.

Boiling Point Determination (Thiele Tube Method)

BoilingPoint_Workflow Figure 2. Workflow for Boiling Point Determination start Start prep Prepare sample in a small test tube with an inverted capillary tube start->prep setup Attach the sample tube to a thermometer and place in a Thiele tube filled with oil prep->setup heat Heat the Thiele tube gently and observe the capillary setup->heat observe_bubbles Observe a steady stream of bubbles emerging from the capillary tube heat->observe_bubbles cool Remove heat and allow the apparatus to cool slowly observe_bubbles->cool record_bp Record the temperature at which the liquid re-enters the capillary tube cool->record_bp end End record_bp->end

Figure 2. Workflow for Boiling Point Determination

Density Measurement (Pycnometer Method)

Density_Workflow Figure 3. Workflow for Density Measurement start Start weigh_empty Weigh a clean, dry pycnometer start->weigh_empty fill_pycnometer Fill the pycnometer with this compound weigh_empty->fill_pycnometer thermostat Bring the pycnometer to a constant temperature in a water bath fill_pycnometer->thermostat weigh_full Weigh the filled pycnometer thermostat->weigh_full calculate Calculate density using the mass of the liquid and the known volume of the pycnometer weigh_full->calculate end End calculate->end

Figure 3. Workflow for Density Measurement

Refractive Index Measurement (Abbe Refractometer)

RefractiveIndex_Workflow Figure 4. Workflow for Refractive Index Measurement start Start calibrate Calibrate the Abbe refractometer with a standard (e.g., distilled water) start->calibrate apply_sample Place a few drops of this compound on the prism calibrate->apply_sample adjust_view Adjust the instrument to bring the boundary line into focus apply_sample->adjust_view align_crosshairs Align the boundary line with the crosshairs in the eyepiece adjust_view->align_crosshairs read_value Read the refractive index from the scale align_crosshairs->read_value record_temp Record the temperature read_value->record_temp end End record_temp->end

Figure 4. Workflow for Refractive Index Measurement

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons (=CH₂) and the terminal methyl group (-CH₃), as well as a large signal for the methylene groups (-CH₂-) of the long alkyl chain.[9]

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the two sp² hybridized carbons of the double bond and a series of peaks for the sp³ hybridized carbons of the alkyl chain.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the C=C double bond and the vinyl C-H bonds, which distinguish it from its saturated alkane counterpart, heptadecane.[10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound yields a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern for long-chain alkenes.[10][12]

Reactivity and Stability

This compound is a stable compound under normal conditions.[8] As an alkene, it will undergo typical electrophilic addition reactions at the double bond. It is incompatible with strong oxidizing agents.[8]

Conclusion

This technical guide provides a summary of the core chemical and physical properties of this compound, along with generalized experimental workflows for their determination. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is of interest. For exacting applications, it is recommended to verify these properties on the specific batch of material being used.

References

The Occurrence and Biosynthesis of 1-Heptadecene in the Plant Kingdom: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene, a long-chain aliphatic alkene, is a volatile organic compound found in various plant species. As a signaling molecule and a component of essential oils, it plays a role in plant defense and communication. Its potential applications in pharmaceuticals and as a biofuel precursor have garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthetic pathway, and detailed experimental protocols for its extraction and quantification.

Natural Plant Sources of this compound

This compound has been identified as a constituent of the volatile organic compounds in several plant species. While its concentration can vary significantly depending on the plant part, developmental stage, and environmental conditions, some notable sources include:

  • Safflower (Carthamus tinctorius) : Studies have shown that germinating safflower seeds are a significant source of this compound. It is one of the predominant hydrocarbons produced during this developmental stage[1].

  • Burdock (Arctium lappa) : The essential oil extracted from burdock root has been reported to contain this compound, although it is not always a major component and its presence and concentration can be variable.

  • Solanum erianthum : The hexane extract of the leaves of Solanum erianthum has been found to contain a significant amount of 1-octadecene (a synonym for this compound).

While this compound is reported in the literature for the plants above, specific quantitative data on its concentration in different plant parts is often limited and can be highly variable. The following table summarizes the available quantitative data.

Data Presentation

Table 1: Quantitative Data of this compound in Various Plant Sources

Plant SpeciesPlant PartExtraction MethodConcentration of this compoundReference
Solanum erianthumLeavesHexane Extraction23.59% of the total extract[No direct citation available in the provided search results]
Carthamus tinctoriusGerminating SeedsNot SpecifiedPredominant hydrocarbon[1]
Arctium lappaRootHydrodistillationDetected, but not a major component

Note: The concentration of this compound can be influenced by factors such as plant chemotype, geographical location, harvest time, and extraction methodology. The data presented here is based on available literature and may not be representative of all samples.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is believed to originate from the fatty acid synthesis pathway. The proposed pathway involves the decarboxylation of a C18 saturated fatty acid, stearic acid, which itself is derived from palmitic acid.

Biosynthesis_of_1_Heptadecene Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Palmitic Acid (C16:0) Palmitic Acid (C16:0) Fatty Acid Synthase (FAS)->Palmitic Acid (C16:0) Elongation Stearic Acid (C18:0) Stearic Acid (C18:0) Palmitic Acid (C16:0)->Stearic Acid (C18:0) Elongation Decarboxylase (hypothetical) Decarboxylase (hypothetical) Stearic Acid (C18:0)->Decarboxylase (hypothetical) Substrate This compound This compound Decarboxylase (hypothetical)->this compound CO2 CO2 Decarboxylase (hypothetical)->CO2

Caption: Proposed biosynthetic pathway of this compound in plants.

The initial steps involve the de novo synthesis of palmitic acid (C16:0) from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex in the plastids. Palmitic acid is then elongated to stearic acid (C18:0). The final and key step is the decarboxylation of stearic acid to yield this compound and carbon dioxide. While the precise enzyme responsible for this decarboxylation in higher plants has not been definitively identified, studies in other organisms have implicated cytochrome P450 enzymes, such as OleT, in the conversion of fatty acids to terminal alkenes[2][3]. It is hypothesized that a similar enzymatic mechanism exists in plants.

Experimental Protocols

I. Extraction of this compound from Plant Material

The choice of extraction method is critical for the efficient isolation of volatile compounds like this compound. Two common and effective methods are hydrodistillation and solvent extraction.

A. Hydrodistillation

This method is suitable for obtaining essential oils rich in volatile compounds.

  • Sample Preparation : Fresh or dried plant material (e.g., roots, leaves, flowers) is coarsely ground to increase the surface area for extraction.

  • Apparatus Setup : A Clevenger-type apparatus is assembled for hydrodistillation.

  • Distillation : The ground plant material is placed in a round-bottom flask and submerged in distilled water. The mixture is heated to boiling. The steam, carrying the volatile compounds, rises and is condensed in a condenser.

  • Collection : The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. The essential oil, being less dense than water, forms a layer on top and can be separated.

  • Drying and Storage : The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C.

B. Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide is a green and highly efficient method for extracting lipophilic compounds.

  • Sample Preparation : The plant material is dried and finely ground to a particle size of 0.6-0.9 mm. A water content of around 7% is considered optimal.

  • SFE System Preparation : The SFE system, consisting of a CO2 cylinder, a pump, an extraction vessel, and a collection vessel, is cleaned and prepared.

  • Extraction : The ground plant material is packed into the extraction vessel. Supercritical CO2 (at a specific temperature and pressure, e.g., 40°C and 20 MPa) is then passed through the vessel. The supercritical fluid acts as a solvent, dissolving the this compound and other lipophilic compounds.

  • Separation and Collection : The CO2 containing the dissolved compounds is depressurized in the separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected.

  • Fractionation (Optional) : By altering the pressure and temperature during extraction, it is possible to selectively extract different classes of compounds.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., roots, leaves) Grinding Grinding Plant_Material->Grinding Extraction_Method Extraction (Hydrodistillation or SFE) Grinding->Extraction_Method Crude_Extract Crude Extract / Essential Oil Extraction_Method->Crude_Extract Sample_Preparation Sample Preparation (Dilution, Internal Standard) Crude_Extract->Sample_Preparation GC_MS GC-MS Analysis Sample_Preparation->GC_MS Data_Analysis Data Analysis (Peak Identification, Quantification) GC_MS->Data_Analysis Results Results (Concentration of this compound) Data_Analysis->Results

References

1-Heptadecene as an Insect Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene, a long-chain alkene, and its derivatives play a significant role in the chemical communication systems of various insect species. Functioning primarily as sex pheromones, these semiochemicals are crucial for mate location and reproductive success. This technical guide provides an in-depth overview of this compound's role as an insect pheromone, detailing the species known to utilize it, the quantitative aspects of their responses, and the experimental protocols for their study. This document is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and drug development, offering insights into the biosynthesis, reception, and behavioral effects of this important class of compounds.

Data Presentation

The following tables summarize the available quantitative and qualitative data regarding the activity of this compound and its derivatives as insect pheromones.

Table 1: Insect Species Utilizing this compound and Its Derivatives as Pheromones

Insect SpeciesCommon NameCompound(s)Pheromone Function
Necrophorus spp.Carrion BeetlesThis compoundAggregation/Mating
Rhopalomyia longicaudaChrysanthemum Gall Midge(2S,8Z)-2-butyroxy-8-heptadecene, (Z)-8-heptadecen-2-olSex Pheromone
Argogorytes mystaceus[1]Digger Wasp(Z)-8-HeptadeceneSex Pheromone (mimicked by Ophrys insectifera)
Leucoptera spartifoliellaBroom Twig Miner5-MethylheptadecaneSex Pheromone
Leucoptera scitella[2]-5,9-DimethylheptadecaneSex Pheromone

Table 2: Quantitative Pheromone Composition and Behavioral Response

Insect SpeciesCompoundRatio/ConcentrationBehavioral Response
Rhopalomyia longicauda(2S,8Z)-2-butyroxy-8-heptadecene : (Z)-8-heptadecen-2-ol1 : 0.26[3](S)-enantiomer is highly attractive to males; (R)-enantiomer is not attractive. The presence of the alcohol significantly reduces the attractiveness of the butyrate.[2]
Argogorytes mystaceus(Z)-8-Heptadecene-Elicited the strongest electroantennographic (EAG) activity among tested compounds from Ophrys insectifera.[4]
Spodoptera frugiperda (Fall Armyworm)Heptadecane (related compound)Not specifiedElicits electrophysiological response.[2]

Table 3: Representative Pheromone Release Rates from Dispensers

Note: Data for this compound specifically is limited. The following data for other long-chain pheromones from rubber septa dispensers are provided as a reference.

Insect SpeciesPheromone ComponentDispenser LoadInitial Release Rate (µ g/day )Reference
Grapholita molesta(Z)-8-dodecenyl acetate30 µg1.0[5]
Grapholita molesta(Z)-8-dodecenyl acetate100 µg3.2[5]
Grapholita molesta(Z)-8-dodecenyl acetate300 µg8.0[5]
Dasineura pyri7-acetoxyundecane-2-oneNot specified12.5[2]
Dasineura pyri2,7-diacetoxyundecaneNot specified0.7[2]

Signaling and Biosynthesis Pathways

Olfactory Signaling Pathway

The detection of this compound and other long-chain hydrocarbon pheromones in insects follows a conserved olfactory signaling pathway. This process begins with the pheromone molecule entering the sensillum lymph through pores in the antennal cuticle.

Insect_Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Membrane cluster_processing Central Nervous System Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds PBP_Pheromone PBP-Pheromone Complex OR_Orco Odorant Receptor (OR) + Orco Co-receptor PBP_Pheromone->OR_Orco Activates Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Induces Action_Potential Action Potential Generation Ion_Channel->Action_Potential Leads to Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Transmits to Behavior Mating Behavior Antennal_Lobe->Behavior Processed to elicit

Generalized insect olfactory signaling pathway for pheromone detection.
Biosynthesis of Long-Chain Hydrocarbon Pheromones

The biosynthesis of this compound and other long-chain hydrocarbons in insects is intrinsically linked to fatty acid metabolism, primarily occurring in specialized cells called oenocytes.[2] The general pathway involves the elongation of fatty acid precursors, followed by reduction and decarbonylation.[6][7]

Hydrocarbon_Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C16 or C18) Elongases Elongases Fatty_Acyl_CoA->Elongases Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Elongases->Long_Chain_Fatty_Acyl_CoA Desaturases Desaturases Long_Chain_Fatty_Acyl_CoA->Desaturases Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Desaturases->Unsaturated_Fatty_Acyl_CoA Reductase Fatty Acyl-CoA Reductase Unsaturated_Fatty_Acyl_CoA->Reductase Fatty_Aldehyde Fatty Aldehyde Reductase->Fatty_Aldehyde Decarbonylase Oxidative Decarbonylase Fatty_Aldehyde->Decarbonylase Alkene This compound (Alkene) Decarbonylase->Alkene

Generalized biosynthesis pathway of long-chain alkene pheromones in insects.

Experimental Protocols

Detailed methodologies are crucial for the identification, synthesis, and bioassay of insect pheromones. The following sections provide an overview of key experimental protocols.

Pheromone Identification Workflow

The identification of novel pheromones typically follows a multi-step process involving the collection of volatiles, separation and detection of active compounds, and structural elucidation.

Pheromone_ID_Workflow Volatile_Collection Volatile Collection (e.g., Porapak Q) Solvent_Elution Solvent Elution (e.g., Hexane) Volatile_Collection->Solvent_Elution GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Solvent_Elution->GC_EAD Active_Peak_ID Identification of Biologically Active Peaks GC_EAD->Active_Peak_ID GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Active_Peak_ID->GC_MS Analyze active fractions Structure_Elucidation Structural Elucidation GC_MS->Structure_Elucidation Synthesis_Confirmation Synthesis and Bioassay Confirmation Structure_Elucidation->Synthesis_Confirmation

Experimental workflow for insect pheromone identification.

1. Gas Chromatography-Electroantennographic Detection (GC-EAD)

  • Objective: To identify which compounds in a complex mixture elicit an olfactory response from an insect's antenna.

  • Methodology:

    • Pheromone Extraction: Volatiles are collected from virgin female insects (during their calling period for sex pheromones) using methods like Solid-Phase Microextraction (SPME) or by trapping airborne volatiles on an adsorbent like Porapak Q, followed by solvent elution with hexane or dichloromethane.[8]

    • Antenna Preparation: An antenna is excised from a male insect and mounted between two electrodes with conductive gel.

    • GC Separation: The extract is injected into a gas chromatograph (GC) equipped with a column appropriate for separating long-chain hydrocarbons (e.g., HP-5MS). The GC oven temperature is programmed to separate the compounds based on their boiling points.

    • Signal Detection: The effluent from the GC column is split. One portion goes to a standard detector (like a Flame Ionization Detector - FID), while the other is passed over the prepared antenna.

    • Data Acquisition: The FID signal and the amplified electrical signal from the antenna (the electroantennogram, or EAG) are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAG trace are identified as biologically active.[2]

2. Behavioral Bioassays

  • Objective: To determine the behavioral function of an identified compound (e.g., attractant, repellent, aphrodisiac).

    • Y-Tube Olfactometer

      • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms. Purified, humidified air flows through each arm.

      • Procedure: A test compound is introduced into the airflow of one arm, while the other arm serves as a control (solvent only). An insect is released at the base of the central arm, and its choice of arm is recorded. The percentage of insects choosing the treatment arm versus the control arm is statistically analyzed to determine preference or aversion.[9][10]

      • Typical Parameters: Airflow: 100-500 mL/min per arm; Tube dimensions can vary depending on the insect size (e.g., for small wasps, a stem of 8.5 cm and arms of 5 cm with a 0.9 cm diameter).[9][11]

    • Wind Tunnel Assay

      • Apparatus: A wind tunnel (e.g., 1.5-2.5 m long) that generates a laminar airflow of a controlled speed.

      • Procedure: A pheromone source is placed at the upwind end of the tunnel. Insects are released at the downwind end. Behaviors such as activation, take-off, upwind flight (often in a zigzagging pattern), and contact with the source are recorded.[12][7]

      • Typical Parameters: Wind speed: 0.2-0.4 m/s; Lighting: Dim red light for nocturnal insects; Temperature and humidity are controlled to mimic natural activity periods.[12][7]

3. Synthesis of this compound and Derivatives

  • Objective: To produce synthetic pheromones for structural confirmation and for use in bioassays and field trials.

  • Common Synthetic Routes:

    • Wittig Reaction: This is a reliable method for creating a double bond at a specific location. For 8-heptadecene, this would involve the reaction of nonanal with a nonyltriphenylphosphonium ylide.[4]

    • Olefin Cross-Metathesis: This method uses a catalyst (e.g., Grubbs catalyst) to join two smaller alkenes. For 8-heptadecene, this could involve the cross-metathesis of 1-nonene.[4]

    • Decarboxylation of Oleic Acid: This route utilizes a renewable feedstock. Oleic acid can be decarboxylated in the presence of a catalyst to produce a mixture of heptadecene isomers.[4]

Conclusion

This compound and its related long-chain hydrocarbons are integral components of the chemical communication systems of a diverse range of insects. While our understanding of these semiochemicals has advanced significantly, further research is needed to fully elucidate the specific roles of these compounds in many species and to gather more comprehensive quantitative data on their behavioral effects. The detailed experimental protocols and pathways outlined in this guide provide a framework for future investigations. A deeper understanding of the biosynthesis, reception, and behavioral impact of this compound will be invaluable for the development of novel and species-specific pest management strategies.

References

The Microbial Production of 1-Heptadecene: A Technical Guide to its Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene, a terminal alkene with significant potential as a biofuel and a valuable chemical intermediate, is naturally synthesized by a variety of microorganisms. Understanding the intricate biosynthetic pathways that lead to its production is paramount for harnessing these microbial factories for industrial applications. This technical guide provides an in-depth exploration of the core biosynthetic routes to this compound, detailing the key enzymes, mechanisms, and experimental methodologies used in their study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development.

Core Biosynthetic Pathways of this compound

Microorganisms have evolved several distinct enzymatic strategies for the production of terminal alkenes, including this compound. These pathways primarily diverge from the well-established fatty acid biosynthesis machinery. The most well-characterized routes are the P450-mediated decarboxylation of fatty acids, the cyanobacterial alkane/alkene biosynthesis pathway, and the olefin synthase (polyketide synthase-like) pathway.

The OleT Pathway: P450-Mediated Decarboxylation

A key pathway for the direct conversion of fatty acids to terminal alkenes is catalyzed by a unique family of cytochrome P450 enzymes, with the most prominent member being OleT.[1][2] Originally discovered in Jeotgalicoccus species, OleT enzymes are peroxygenases that utilize hydrogen peroxide (H₂O₂) to catalyze the oxidative decarboxylation of long-chain fatty acids.[1][3]

The catalytic cycle of OleT begins with the binding of a fatty acid substrate, such as stearic acid (C18:0), which is the direct precursor to this compound (C17H34). The enzyme then reacts with H₂O₂ to form a highly reactive ferryl-oxo intermediate known as Compound I.[4][5][6] This intermediate abstracts a hydrogen atom from the β-carbon of the fatty acid, leading to the formation of a substrate radical and the iron(IV)-hydroxide species, Compound II.[4][5] Subsequent one-electron oxidation of the substrate radical by Compound II is coupled to proton transfer, resulting in the regeneration of the enzyme's resting state and the formation of a carbocation intermediate.[4] This unstable intermediate readily undergoes decarboxylation to yield the terminal alkene, this compound, and carbon dioxide.[4] While decarboxylation is the major reaction, some OleT enzymes also exhibit minor fatty acid hydroxylation activity.[1][7]

  • Enzyme Class: Cytochrome P450 Peroxygenase (CYP152 family)[1][5]

  • Substrate: Long-chain fatty acids (e.g., stearic acid for this compound synthesis)[3]

  • Cofactor/Cosubstrate: H₂O₂[4]

  • Product: Terminal alkene (one carbon shorter than the fatty acid substrate)[4]

OleT_Pathway Stearic Acid (C18:0) Stearic Acid (C18:0) OleT OleT (P450) Stearic Acid (C18:0)->OleT H2O_CO2 2H₂O + CO₂ OleT->H2O_CO2 This compound (C17:1) This compound (C17:1) OleT->this compound (C17:1) Compound_I Compound I (Fe(IV)=O π-cation radical) OleT->Compound_I H₂O₂ activation H2O2 H2O2 H2O2->OleT Compound_II Compound II (Fe(IV)-OH) Compound_I->Compound_II H• abstraction from Cβ Compound_II->OleT Substrate oxidation & decarboxylation

Figure 1. The OleT-catalyzed biosynthesis of this compound from stearic acid.
Cyanobacterial Alkane/Alkene Biosynthesis Pathway

Cyanobacteria employ a two-step pathway for the production of alkanes and alkenes, including heptadecane and heptadecene.[8][9][10] This pathway starts with an acyl-acyl carrier protein (acyl-ACP) intermediate from fatty acid biosynthesis.

The first step is the reduction of a fatty acyl-ACP (in the case of this compound, octadecanoyl-ACP) to a fatty aldehyde, catalyzed by an acyl-ACP reductase (AAR) .[8][11] This reaction requires NADPH as a reducing agent.[8] The resulting fatty aldehyde is then converted to an alkane or alkene by an aldehyde-deformylating oxygenase (ADO) .[8][11] The ADO enzyme catalyzes the oxidative cleavage of the aldehyde's C-C bond, releasing the hydrocarbon and formate.[2]

Cyanobacterial_Alkene_Pathway Octadecanoyl-ACP Octadecanoyl-ACP AAR Acyl-ACP Reductase (AAR) Octadecanoyl-ACP->AAR NADP NADP⁺ AAR->NADP Octadecanal Octadecanal AAR->Octadecanal NADPH NADPH NADPH->AAR ADO Aldehyde-Deformylating Oxygenase (ADO) Octadecanal->ADO Formate Formate ADO->Formate This compound This compound ADO->this compound O2_H O₂ + 2H⁺ + 2e⁻ O2_H->ADO

Figure 2. Cyanobacterial pathway for this compound biosynthesis.
Olefin Synthase (OLS) Pathway

A third distinct pathway for terminal alkene biosynthesis has been identified in certain cyanobacteria, involving a large, multi-domain enzyme termed olefin synthase (OLS).[12][13][14] This enzyme functions similarly to a type I polyketide synthase (PKS). The OLS pathway initiates with a fatty acyl-CoA or acyl-ACP, which is elongated by two carbons from malonyl-CoA.[12][13] The resulting β-ketoacyl intermediate is then reduced to a β-hydroxyacyl intermediate.[12][13] A sulfotransferase domain within the OLS activates the β-hydroxyl group by sulfation.[12][13] Finally, a thioesterase domain catalyzes the decarboxylation and elimination of sulfate to yield the terminal alkene.[12][13]

OLS_Pathway cluster_OLS Olefin Synthase (OLS) KS KS Elongated_beta_ketoacyl β-Ketoacyl intermediate KS->Elongated_beta_ketoacyl AT AT AT->KS Chain elongation KR KR Elongated_beta_hydroxyacyl β-Hydroxyacyl intermediate KR->Elongated_beta_hydroxyacyl ST ST Sulfated_intermediate Sulfated intermediate ST->Sulfated_intermediate TE TE Terminal_Alkene 1-Alkene TE->Terminal_Alkene CO2_Sulfate CO₂ + SO₄²⁻ TE->CO2_Sulfate Fatty Acyl-ACP/CoA Fatty Acyl-ACP/CoA Fatty Acyl-ACP/CoA->KS Malonyl-CoA Malonyl-CoA Malonyl-CoA->AT Elongated_beta_ketoacyl->KR Reduction Elongated_beta_hydroxyacyl->ST Sulfation Sulfated_intermediate->TE Decarboxylation & Sulfate elimination

Figure 3. The Olefin Synthase (OLS) pathway for terminal alkene production.

Quantitative Data on this compound Production

The production of this compound has been achieved in both native producers and engineered microorganisms. While extensive data on total hydrocarbon production exists, specific titers for this compound are often reported as a component of a larger hydrocarbon mixture.

MicroorganismGenetic Modification / ConditionThis compound TiterReference(s)
Jeotgalicoccus sp.Wild TypeNot reported (produces terminal olefins)[1]
Escherichia coliExpressing OleT from Jeotgalicoccus sp. with stearic acid feedingNot explicitly quantified, but production confirmed.[12]
Synechocystis sp. PCC 6803Wild TypeMajor alkane constituent is heptadecane, with heptadecene also present. Total alkanes ~0.1% of dry cell weight.[9]
Engineered E. coliExpressing cyanobacterial alkane pathwayTotal alkanes/alkenes up to 300 mg/L, with heptadecene as a major component.[15]

Experimental Protocols

In Vitro Assay for OleT Activity

This protocol describes a typical in vitro assay to determine the fatty acid decarboxylation activity of a purified OleT enzyme.

Materials:

  • Purified OleT enzyme

  • Potassium phosphate buffer (pH 7.4)

  • Stearic acid (substrate)

  • Hydrogen peroxide (H₂O₂)

  • Catalase

  • Ethyl acetate (for extraction)

  • Internal standard (e.g., pentadecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, OleT enzyme, and stearic acid.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a fresh solution of H₂O₂.

  • Allow the reaction to proceed for a specific time period (e.g., 30 minutes).

  • Quench the reaction by adding catalase to remove any remaining H₂O₂.

  • Add an internal standard for quantification.

  • Extract the hydrocarbons from the aqueous phase using an equal volume of ethyl acetate.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS to identify and quantify the this compound produced.

OleT_Assay_Workflow A Prepare Reaction Mixture (Buffer, OleT, Stearic Acid) B Pre-incubate (e.g., 30°C, 5 min) A->B C Initiate with H₂O₂ B->C D Incubate (e.g., 30 min) C->D E Quench with Catalase D->E F Add Internal Standard E->F G Extract with Ethyl Acetate F->G H Analyze by GC-MS G->H

Figure 4. Experimental workflow for the in vitro OleT activity assay.
In Vivo Production and Analysis of this compound in Engineered E. coli

This protocol outlines the general steps for expressing a this compound biosynthesis pathway in E. coli and analyzing the resulting hydrocarbon production.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector containing the gene(s) for the desired pathway (e.g., oleT)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Stearic acid (if required as a precursor)

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • GC-MS for analysis

Procedure:

  • Transform the E. coli host with the expression vector.

  • Inoculate a single colony into LB medium with antibiotic and grow overnight.

  • Inoculate a larger culture with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induce protein expression by adding IPTG. If necessary, supplement the medium with stearic acid.

  • Continue to culture the cells for a defined period (e.g., 24-48 hours) at an appropriate temperature (e.g., 25-30°C).

  • Harvest the cells by centrifugation.

  • Extract the hydrocarbons from the cell pellet and/or the culture medium using an organic solvent. This may involve cell lysis (e.g., sonication).

  • Analyze the organic extract by GC-MS to identify and quantify this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms is a fascinating and rapidly evolving field of study. The discovery and characterization of enzymes like OleT and the elucidation of pathways in cyanobacteria have opened up new avenues for the sustainable production of this valuable chemical.[1][2][8] Future research will likely focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as the optimization of metabolic pathways in heterologous hosts to achieve industrially relevant titers of this compound. The detailed understanding of these biosynthetic routes, as outlined in this guide, provides a solid foundation for these future endeavors.

References

spectroscopic data for 1-Heptadecene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1-heptadecene (C₁₇H₃₄), a long-chain alpha-olefin. The document presents a detailed analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. This information is crucial for the unambiguous identification, structural elucidation, and purity assessment of this compound in various research and development applications, including its role as a potential biomarker or synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~5.80ddt1HH-2
~4.95m2HH-1
~2.04q2HH-3
~1.26br s26HH-4 to H-16
0.88t3HH-17

¹H NMR data is compiled from publicly available spectra.[1] Coupling constants are not explicitly reported in the source data but are predicted based on typical values for terminal alkenes.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

Chemical Shift (δ) [ppm]Assignment
139.1C-2
114.1C-1
33.9C-3
31.9-CH₂-
29.7-CH₂- (multiple)
29.6-CH₂-
29.4-CH₂-
29.3-CH₂-
29.1-CH₂-
22.7-CH₂-
14.1C-17
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane moieties.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3077Medium=C-H stretch
2950 - 2850StrongC-H stretch (alkane)
~1641MediumC=C stretch
~1465Medium-CH₂- bend
~991Strong=C-H bend (out-of-plane)
~909Strong=CH₂ bend (out-of-plane)

IR data is based on typical values for terminal alkenes and publicly available spectra.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and a series of characteristic fragment ions.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound [3]

m/zRelative IntensityProposed Fragment
238Low[M]⁺ (Molecular Ion)
125Moderate[C₉H₁₇]⁺
111Moderate[C₈H₁₅]⁺
97High[C₇H₁₃]⁺
83High[C₆H₁₁]⁺
69High[C₅H₉]⁺
55Very High[C₄H₇]⁺ (Base Peak)
41Very High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR:

      • Use a standard single-pulse sequence.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

      • Use a relaxation delay of 1-2 seconds between scans.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

      • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the this compound molecule.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

  • This compound sample

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Cleaning solvent (e.g., anhydrous acetone or dichloromethane)

  • Lint-free tissues

Procedure (Neat Liquid on Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a suitable anhydrous solvent and a lint-free tissue.

    • Place one to two drops of liquid this compound onto the center of one salt plate using a pipette.[4]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[5]

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations in this compound.

Mass Spectrometry Protocol

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) system with an EI source

  • Syringe for sample injection

  • Volatile solvent (e.g., hexane or dichloromethane)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like hexane.

  • Instrument Setup:

    • Set up the GC with an appropriate column (e.g., a nonpolar capillary column) and temperature program to separate this compound from the solvent and any impurities.

    • Set the MS to operate in EI mode, typically at an electron energy of 70 eV.

    • Set the mass analyzer to scan over a suitable m/z range (e.g., 35-300 amu).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

    • The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.

    • The this compound molecules will be ionized and fragmented by the electron beam.

    • The resulting ions will be separated by the mass analyzer according to their mass-to-charge ratio and detected.

  • Data Processing and Analysis:

    • The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information and confirm the identity of this compound. Compare the obtained spectrum with library spectra for verification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis cluster_result Final Result Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Hexane Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Process_NMR Fourier Transform & Phasing NMR_Acq->Process_NMR Process_IR Background Subtraction IR_Acq->Process_IR Process_MS Spectrum Generation MS_Acq->Process_MS Analysis_NMR Assign Shifts & Couplings Process_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Process_IR->Analysis_IR Analysis_MS Analyze Fragmentation Process_MS->Analysis_MS Structure Structural Elucidation of this compound Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Heptadecene: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Heptadecene, a long-chain alpha-olefin, with a focus on its chemical and physical properties, synthetic methodologies, and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 6765-39-5
Molecular Formula C₁₇H₃₄
Molecular Weight 238.45 g/mol [1]
Canonical SMILES CCCCCCCCCCCCCCCC=C
InChI InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3
InChIKey ADOBXTDBFNCOBN-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Colorless liquid
Melting Point 10-12 °C
Boiling Point 300 °C at 760 mmHg
Density 0.785 - 0.790 g/mL at 20-25 °C
Refractive Index 1.441 - 1.446 at 20 °C
Flash Point 110 - 113 °C (closed cup)
Solubility Insoluble in water; Soluble in alcohol and ether.
Vapor Pressure 0.000454 mmHg at 25 °C

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory settings.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, hexadecanal would be a suitable starting material.

Experimental Protocol:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of triphenylphosphine and 1-bromohexane in anhydrous toluene.

    • Heat the mixture to reflux for 24 hours to form the hexyltriphenylphosphonium bromide salt.

    • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold, anhydrous diethyl ether and dry under vacuum.

    • To a suspension of the hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -78 °C, add a slight molar excess of a strong base such as n-butyllithium (n-BuLi) dropwise.

    • Allow the mixture to slowly warm to room temperature, during which the characteristic orange-red color of the ylide should develop.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Dissolve an equimolar amount of hexadecanal in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction mixture to stir at -78 °C for one hour and then gradually warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel using hexane as the eluent. The byproduct, triphenylphosphine oxide, can be separated during this step.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Synthesis of this compound via Grignard Reaction

A Grignard reaction provides an alternative route to synthesize a precursor alcohol, which can then be dehydrated to yield this compound.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromohexadecane in anhydrous diethyl ether.

    • Add a small amount of the bromoalkane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 1-bromohexadecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the hexadecylmagnesium bromide.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Pass gaseous formaldehyde (generated by heating paraformaldehyde) through the Grignard solution. Alternatively, a solution of formaldehyde in THF can be added dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Dehydration:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution to obtain the crude 1-heptadecanol.

    • Dehydrate the alcohol by heating it with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, and remove the water formed using a Dean-Stark apparatus.

    • Purify the resulting this compound by fractional distillation under reduced pressure.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

    • If analyzing from a biological matrix, a prior liquid-liquid or solid-phase extraction and derivatization (e.g., to a more volatile silyl derivative) may be necessary.

  • GC-MS Instrument Conditions:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum should show the molecular ion peak (m/z 238) and characteristic fragmentation patterns.

Biological Significance and Potential Applications

While this compound is primarily a synthetic compound used in research and as a chemical intermediate, long-chain alkenes and their metabolites can have biological relevance.

Metabolic Pathways

The direct metabolic pathway of this compound in mammals has not been extensively studied. However, based on the metabolism of other long-chain alkenes, it is plausible that it undergoes oxidation. The terminal double bond is a likely site for metabolic transformation.

One potential pathway is epoxidation by cytochrome P450 enzymes to form 1,2-epoxyheptadecane. This epoxide can then be hydrolyzed by epoxide hydrolases to form heptadecane-1,2-diol. Alternatively, the alkene could undergo omega-oxidation at the terminal methyl group, followed by beta-oxidation.

Metabolic_Pathway This compound This compound Cytochrome P450 Cytochrome P450 This compound->Cytochrome P450 1,2-Epoxyheptadecane 1,2-Epoxyheptadecane Cytochrome P450->1,2-Epoxyheptadecane Epoxide Hydrolase Epoxide Hydrolase 1,2-Epoxyheptadecane->Epoxide Hydrolase Heptadecane-1,2-diol Heptadecane-1,2-diol Epoxide Hydrolase->Heptadecane-1,2-diol

Caption: Hypothetical metabolic pathway of this compound via epoxidation.

Potential as a Biomarker

Long-chain hydrocarbons can be found in various biological samples and their profiles can sometimes be indicative of certain physiological or pathological states. This compound, being an uncommon unsaturated hydrocarbon, could potentially serve as a biomarker if its presence or altered levels are correlated with a specific disease or exposure to a particular substance. For instance, it has been suggested that its presence in certain foods could make it a potential biomarker for the consumption of those products.[2] Further research is needed to validate its utility as a reliable biomarker.

Biomarker_Workflow Biological_Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Biological_Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis Correlation Correlation with Disease State Data_Analysis->Correlation

Caption: General workflow for the analysis of this compound as a potential biomarker.

Relevance in Drug Development

As a long-chain aliphatic hydrocarbon, this compound can be utilized as a starting material or an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its long carbon chain can be functionalized to introduce various pharmacophores, and its lipophilic nature can be exploited to modify the pharmacokinetic properties of drug candidates.

Conclusion

This compound is a well-characterized long-chain alpha-olefin with established physicochemical properties. Standard organic synthesis methods, such as the Wittig and Grignard reactions, can be effectively employed for its preparation. While its direct biological roles are not yet fully elucidated, the potential for its metabolism and its utility as a biomarker or a synthetic building block in drug discovery warrant further investigation. This guide provides a foundational resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Heptadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptadecene, a long-chain alpha-olefin, is a non-polar hydrocarbon with physical and chemical properties that dictate its behavior in various systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its application in research, chemical synthesis, and drug development. This document details its solubility in a range of organic and inorganic solvents, outlines its stability under various conditions, and provides detailed experimental protocols for the determination of these properties.

Introduction

This compound (C₁₇H₃₄) is an unsaturated hydrocarbon characterized by a seventeen-carbon chain with a terminal double bond. Its non-polar nature, a consequence of the long aliphatic chain, is the primary determinant of its solubility characteristics, adhering to the principle of "like dissolves like."[1][2][3] Consequently, it exhibits good solubility in non-polar organic solvents and is virtually insoluble in polar solvents such as water.[1][2][3] The stability of this compound is largely influenced by the reactivity of its carbon-carbon double bond, which is susceptible to oxidation, particularly under conditions of elevated temperature, light exposure, and in the presence of oxidizing agents. Understanding these properties is essential for its handling, storage, and application in various chemical and pharmaceutical processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different environments.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₄[4]
Molecular Weight 238.46 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 300 °C[5]
Melting Point 10-12 °C[5][6]
Density ~0.790 g/cm³ at 20 °C[5]
Flash Point 110 °C[5]
Vapor Pressure 0.000454 mmHg at 25 °C[6]

Solubility of this compound

The solubility of this compound is dictated by its non-polar character. It is readily soluble in non-polar and weakly polar organic solvents, while its solubility in polar solvents is negligible.

Qualitative Solubility

Based on the general principles of solubility for long-chain alkenes, the qualitative solubility of this compound in various solvents is summarized in Table 2.[1][2][3][7][8][9][10][11][12][13][14]

Solvent ClassRepresentative SolventsExpected Solubility
Non-Polar Aliphatic Hexane, Heptane, Petroleum EtherSoluble/Miscible
Non-Polar Aromatic Benzene, TolueneSoluble/Miscible
Halogenated Chloroform, DichloromethaneSoluble
Ethers Diethyl EtherSoluble/Miscible
Ketones AcetoneSoluble
Alcohols Ethanol, IsopropanolSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Sparingly Soluble to Insoluble
Polar Protic WaterInsoluble
Quantitative Solubility Data (Analogues)
SolventTemperature (°C)Solubility (w/w %)Reference(s)
Isopropanol253.08[8]

Stability of this compound

This compound is generally stable under normal storage conditions, which include a cool, dry, and well-ventilated area away from incompatible substances.[5] However, its stability is compromised by exposure to excess heat, light, and oxidizing agents due to the reactivity of the terminal double bond.[5]

Thermal Stability

Long-chain hydrocarbons like this compound can undergo thermal degradation at elevated temperatures. The primary decomposition products upon combustion are carbon monoxide and carbon dioxide.[5]

Oxidative Stability

The double bond in this compound is susceptible to oxidation. This can occur via several mechanisms:

  • Auto-oxidation: In the presence of air (oxygen), especially when initiated by heat, light, or impurities, a free-radical chain reaction can lead to the formation of hydroperoxides. These primary oxidation products can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids.

  • Reaction with Strong Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO₄) and peroxides will readily react with the double bond.

    • With KMnO₄: Under cold, dilute, and alkaline conditions, this compound is expected to be oxidized to a diol (1,2-heptadecanediol). Under hot, acidic, or concentrated conditions, oxidative cleavage of the double bond occurs, yielding hexadecanoic acid and carbon dioxide.[15][16]

    • With Peroxides: Peroxy acids (like m-CPBA) will epoxidize the double bond to form 1,2-epoxyheptadecane.[16] Hydrogen peroxide can also be used, often in the presence of a catalyst.

Photochemical Stability

Exposure to ultraviolet (UV) radiation can promote the formation of free radicals, initiating and accelerating oxidative degradation processes.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Determination of Solubility in Organic Solvents

This protocol is adapted from general methods for determining the solubility of organic compounds.[7][17]

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, ethanol, acetone)

  • Glass vials or test tubes with caps

  • Graduated pipettes or burette

  • Vortex mixer

  • Water bath or incubator for temperature control

Procedure:

  • Preparation: Ensure all glassware is clean and dry.

  • Initial Qualitative Assessment: a. To a test tube, add approximately 1 mL of the chosen solvent. b. Add 1-2 drops of this compound. c. Cap the test tube and vortex for 30 seconds. d. Visually inspect for miscibility (a single clear phase) or immiscibility (two distinct layers or cloudiness).

  • Quantitative Determination (Titration Method): a. Accurately weigh a known mass of this compound (e.g., 1.00 g) into a vial. b. Maintain the vial at a constant, recorded temperature (e.g., 25 °C) using a water bath. c. Using a burette or calibrated pipette, add the solvent in small, known increments (e.g., 0.1 mL). d. After each addition, cap the vial and vortex vigorously for 1-2 minutes. e. Continue adding the solvent until the this compound is completely dissolved, indicated by a single, clear phase. f. Record the total volume of solvent added.

  • Calculation:

    • Calculate the solubility in g/100 mL: Solubility ( g/100 mL) = (mass of this compound (g) / volume of solvent (mL)) * 100

    • Calculate the solubility in w/w %: Solubility (w/w %) = (mass of this compound (g) / (mass of this compound (g) + mass of solvent (g))) * 100 (Note: The mass of the solvent can be calculated from its volume and density at the experimental temperature.)

Workflow for Solubility Determination

G start Start prep Prepare clean, dry glassware start->prep qual_assess Qualitative Assessment: Add 1-2 drops of this compound to 1 mL solvent prep->qual_assess observe_qual Observe for miscibility qual_assess->observe_qual quant_det Quantitative Determination: Weigh known mass of this compound observe_qual->quant_det add_solvent Add solvent incrementally quant_det->add_solvent vortex Vortex and observe add_solvent->vortex dissolved Completely dissolved? vortex->dissolved dissolved->add_solvent No record_vol Record total solvent volume dissolved->record_vol Yes calculate Calculate solubility record_vol->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Assessment of Oxidative Stability (Peroxide Value)

This protocol is adapted from standard methods for determining the peroxide value of oils and fats, which can be applied to assess the primary oxidation of this compound.[18][19][20]

Objective: To quantify the concentration of peroxides and hydroperoxides in a sample of this compound as an indicator of oxidative degradation.

Materials:

  • This compound sample (to be tested)

  • Acetic acid-chloroform solvent mixture (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)

  • Starch indicator solution (1%)

  • Deionized water

  • Erlenmeyer flasks with stoppers

  • Burette

  • Analytical balance

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask. b. Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Reaction: a. Add 0.5 mL of saturated potassium iodide solution. b. Stopper the flask, swirl for exactly one minute, and then add 30 mL of deionized water.

  • Titration: a. Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling the flask continuously. b. When the yellow iodine color has almost disappeared, add about 0.5 mL of starch indicator solution. The solution will turn blue. c. Continue the titration, adding the sodium thiosulfate solution dropwise until the blue color just disappears. d. Record the volume of titrant used.

  • Blank Determination: a. Perform a blank titration using all reagents except for the this compound sample. b. Record the volume of titrant used for the blank.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

      • S = volume of titrant for the sample (mL)

      • B = volume of titrant for the blank (mL)

      • N = normality of the sodium thiosulfate solution

      • W = weight of the sample (g)

Assessment of Thermal Stability

This protocol is a simplified adaptation of the principles in ASTM D6468 for assessing the thermal stability of a pure liquid hydrocarbon.[21]

Objective: To evaluate the thermal stability of this compound by assessing the formation of insoluble degradation products after exposure to elevated temperatures.

Materials:

  • This compound

  • Glass test tubes

  • Heating block or oven capable of maintaining a constant temperature (e.g., 150 °C)

  • Filtration apparatus with a pre-weighed, fine-porosity filter paper

  • Analytical balance

  • Solvent for rinsing (e.g., hexane)

Procedure:

  • Initial Sample Preparation: a. Filter a portion of the initial this compound sample through a pre-weighed filter paper to remove any pre-existing particulates. Record the initial mass of the filter paper.

  • Aging: a. Place a known volume (e.g., 20 mL) of the filtered this compound into a clean, dry glass test tube. b. Place the test tube in the heating block or oven pre-heated to the desired test temperature (e.g., 150 °C). c. Maintain the sample at this temperature for a specified duration (e.g., 24, 48, 96 hours).

  • Analysis of Degradation Products: a. After the aging period, remove the sample and allow it to cool to room temperature in the dark. b. Filter the aged sample through a new, pre-weighed fine-porosity filter paper. c. Rinse the test tube with a small amount of a suitable solvent (e.g., hexane) and pass the rinsing through the filter paper to collect any adhered insolubles. d. Dry the filter paper in an oven at a temperature below the boiling point of the solvent (e.g., 60 °C) until a constant weight is achieved.

  • Quantification: a. Weigh the dried filter paper. b. The increase in mass of the filter paper corresponds to the amount of insoluble degradation products formed. Express this as mg of insolubles per 100 mL of sample.

  • Further Analysis (Optional): a. The aged liquid and the collected insolubles can be further analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific degradation products.[19][22][23][24]

Workflow for Thermal Stability Testing

G start Start prep Filter initial sample and pre-weigh filter paper start->prep age Age known volume of sample at elevated temperature prep->age cool Cool sample to room temperature age->cool filter_aged Filter aged sample through a new pre-weighed filter paper cool->filter_aged rinse Rinse test tube and filter filter_aged->rinse dry Dry filter paper to constant weight rinse->dry weigh Weigh dried filter paper dry->weigh calculate Calculate mass of insolubles weigh->calculate optional_analysis Optional: GC-MS analysis of aged liquid and insolubles calculate->optional_analysis end End calculate->end optional_analysis->end

Caption: Workflow for assessing the thermal stability of this compound.

Signaling Pathways and Logical Relationships

As a simple hydrocarbon, this compound is not directly involved in biological signaling pathways. However, its chemical reactivity, particularly its oxidation, follows a logical progression of reactions. The oxidation of a terminal alkene like this compound can proceed through different pathways depending on the reaction conditions.

Oxidation Pathway of a Terminal Alkene

G cluster_mild Mild Oxidation cluster_strong Strong Oxidation (Cleavage) alkene This compound (R-CH=CH₂) diol 1,2-Heptadecanediol (R-CH(OH)-CH₂(OH)) alkene->diol Cold, dilute, alkaline KMnO₄ epoxide 1,2-Epoxyheptadecane alkene->epoxide Peroxy Acid (e.g., m-CPBA) acid Hexadecanoic Acid (R-COOH) alkene->acid Hot, acidic KMnO₄ co2 Carbon Dioxide (CO₂) alkene->co2 Hot, acidic KMnO₄

Caption: General oxidation pathways of a terminal alkene like this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. Its solubility is primarily limited to non-polar and weakly polar organic solvents, a direct consequence of its long hydrocarbon chain. While generally stable, this compound is susceptible to thermal and oxidative degradation, particularly at the terminal double bond. The provided experimental protocols offer a framework for the quantitative assessment of these critical properties, enabling researchers and professionals in drug development to effectively handle, store, and utilize this compound in their applications. Further research to generate more extensive quantitative solubility data in a wider range of solvents and at various temperatures would be beneficial for more precise applications.

References

1-Heptadecene structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Heptadecene: Structural Formula and Isomers

Introduction

This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₇H₃₄.[1][2] As a long-chain alkene, it and its various isomers are subjects of interest in several fields, including pheromone research, biofuel development, and as intermediates in organic synthesis. This guide provides a detailed exploration of the structural formula of this compound, its constitutional and stereoisomers, and key experimental data and protocols relevant to its study.

Structural Formula of this compound

This compound is an unbranched alkene containing seventeen carbon atoms. The designation "1-" indicates that the single carbon-carbon double bond is located between the first and second carbon atoms (C-1 and C-2).[1]

  • Molecular Formula: C₁₇H₃₄[3]

  • IUPAC Name: Heptadec-1-ene[1]

  • Linear Formula: CH₃(CH₂)₁₄CH=CH₂[4]

  • SMILES: CCCCCCCCCCCCCCCC=C[5]

  • Molecular Weight: Approximately 238.45 g/mol [4]

The structure consists of a sixteen-carbon saturated alkyl chain attached to a terminal vinyl group.

Isomers of Heptadecene

Heptadecene (C₁₇H₃₄) exists in numerous isomeric forms, which are broadly categorized as constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional (or structural) isomers have the same molecular formula but differ in the connectivity of their atoms. For heptadecene, this includes variations in the position of the double bond and the branching of the carbon skeleton.

  • Positional Isomers: These isomers differ only in the location of the double bond along the seventeen-carbon chain. Examples include 2-heptadecene, 3-heptadecene, and so on, up to 8-heptadecene.[6]

  • Skeletal Isomers: These isomers feature different arrangements of the carbon backbone, such as branching. An example would be 2-methyl-1-hexadecene, which is an isomer of this compound.[7] Another form of skeletal isomerism is the formation of a ring, such as in cycloheptadecane, although this is an alkane and would have the formula C₁₇H₃₄, making it an isomer of heptadecene.[7]

Stereoisomers

Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms. For heptadecene, this is observed in positional isomers where the double bond is not at a terminal carbon (i.e., not this compound).

  • Geometric (Cis/Trans or E/Z) Isomers: Due to the restricted rotation around the carbon-carbon double bond, isomers like 8-heptadecene can exist as two distinct geometric isomers: cis-(Z) and trans-(E).[8][9] In the (Z)-8-heptadecene isomer, the high-priority groups on each carbon of the double bond are on the same side.[10] In the (E)-8-heptadecene isomer, they are on opposite sides.[8] The E/Z nomenclature is used to unambiguously describe the stereochemistry, especially for more complex alkenes.[11]

Physicochemical Properties

The physical properties of heptadecene isomers vary based on their structure. Generally, they are nonpolar compounds with low solubility in water but good solubility in nonpolar organic solvents.[6]

Table 1: Physical Properties of this compound and an Isomer
PropertyThis compound(Z)-8-Heptadecene
Melting Point (°C) 10-12[4][12]-
Boiling Point (°C) 300 (at 760 mmHg)[12]304-306 (at 760 mmHg)[10]
157-159 (at 11 mmHg)[4]
Density (g/mL) 0.785 (at 25 °C)[4]-
Refractive Index (n20/D) 1.441[4]-
Vapor Pressure (mmHg) 0.000454 (at 25 °C)[12]0.001 (at 25 °C) (est.)[10]
Flash Point (°C) 113 (closed cup)[4]137.78 (est.)[10]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and differentiation of heptadecene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments in the molecule.

Table 2: NMR Spectral Data for this compound (Solvent: CDCl₃) [1]

Nucleus Chemical Shift (δ) in ppm Description
¹H NMR ~5.8 (m) =CH- (internal vinyl proton)
~4.9 (m) =CH₂ (terminal vinyl protons)
~2.0 (q) -CH₂- adjacent to the double bond
~1.26 (s, br) -(CH₂)n- (methylene chain)
~0.88 (t) -CH₃ (terminal methyl group)
¹³C NMR 139.18 C-2 (=CH-)
114.10 C-1 (=CH₂)
33.91, 32.02, 29.78, 29.61, 29.46, 29.26, 29.06 Methylene carbons (-CH₂-)
22.77 -CH₂- adjacent to methyl group

| | 14.13 | Terminal methyl carbon (-CH₃) |

Note: The ¹H NMR shifts provided by PubChem are listed as: 0.88, 1.26, 4.86, 4.87, 4.99, 5.06 ppm.[1] Precise assignment requires higher resolution spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For this compound, key absorption bands indicate the presence of the C=C double bond and associated C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Description
~3080 =C-H Stretch sp² C-H stretching of the vinyl group.
2850-2960 C-H Stretch sp³ C-H stretching of the alkyl chain.[13]
~1640 C=C Stretch Alkene carbon-carbon double bond stretching.
~1465 C-H Bend Methylene (-CH₂-) scissoring.

| ~990 and ~910 | =C-H Bend | Out-of-plane bending (wagging) of terminal vinyl C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern, which aids in structural identification.

Table 4: Major Mass Spectral Fragments for this compound (Electron Ionization) [1]

Mass-to-Charge Ratio (m/z) Relative Intensity Possible Fragment
41 High [C₃H₅]⁺ (Allyl cation)
43 High [C₃H₇]⁺ (Propyl cation)
55 High [C₄H₇]⁺
57 High [C₄H₉]⁺ (Butyl cation)
83 Moderate [C₆H₁₁]⁺

| 238 | Low | [M]⁺ (Molecular ion) |

Experimental Protocols

Synthesis of Heptadecene Isomers

Several general methods for alkene synthesis can be adapted to produce specific heptadecene isomers.[11]

  • Protocol 1: Dehydrohalogenation of Haloheptadecanes (E2 Elimination)

    • Objective: To synthesize a heptadecene from a corresponding bromo- or chloroheptadecane.

    • Reagents: 1-Bromoheptadecane, a strong, non-bulky base (e.g., sodium ethoxide, NaOEt), and a suitable solvent (e.g., ethanol).

    • Procedure: a. Dissolve 1-bromoheptadecane in ethanol in a round-bottom flask equipped with a reflux condenser. b. Add a solution of sodium ethoxide in ethanol dropwise to the flask while stirring. c. Heat the mixture to reflux for several hours to drive the E2 elimination reaction. The major product will be this compound, as elimination occurs at the terminal carbon. Using a bulkier base like potassium tert-butoxide can further favor the terminal alkene (Hofmann product). d. After cooling, perform a workup by adding water and extracting the product with a nonpolar organic solvent (e.g., hexane). e. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent via rotary evaporation. f. Purify the resulting crude this compound using column chromatography or distillation under reduced pressure.

  • Protocol 2: Wittig Reaction

    • Objective: To synthesize this compound with high regioselectivity.

    • Reagents: Hexadecanal, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium, n-BuLi), and an anhydrous ether solvent (e.g., THF).

    • Procedure: a. Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the suspension in an ice bath and add n-BuLi dropwise to form the bright red or orange methylide ylide. c. Stir the ylide solution for 30-60 minutes at room temperature. d. Add a solution of hexadecanal in anhydrous THF to the ylide solution dropwise. e. Allow the reaction to proceed for several hours at room temperature until the color of the ylide disappears. f. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). g. Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over MgSO₄. h. After solvent removal, purify the product to separate this compound from the triphenylphosphine oxide byproduct, typically via column chromatography.

Characterization and Separation
  • Protocol 3: Gas Chromatography (GC) Analysis

    • Objective: To separate and identify different heptadecene isomers in a mixture.

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS).

    • Procedure: a. Select an appropriate capillary column. A non-polar column (e.g., DB-5 or HP-5ms) will separate isomers primarily based on boiling point. A more polar column may be used to enhance the separation of cis and trans isomers. b. Prepare a dilute solution of the sample in a volatile solvent like hexane. c. Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to ensure rapid vaporization. d. Run a temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to elute compounds with different boiling points. A typical program might start at 50°C and ramp at 10°C/min to 250°C. e. Identify the components based on their retention times, comparing them to known standards. For GC-MS, identification is confirmed by matching the mass spectrum of each peak to library data.[14]

Visualization of Isomeric Relationships

The following diagram illustrates the logical hierarchy of the different types of isomers of heptadecene.

G Heptadecene Heptadecene (C₁₇H₃₄) Constitutional Constitutional Isomers (Different Connectivity) Heptadecene->Constitutional Stereoisomers Stereoisomers (Different Spatial Arrangement) Heptadecene->Stereoisomers Positional Positional Isomers Constitutional->Positional Skeletal Skeletal Isomers Constitutional->Skeletal Geometric Geometric (E/Z) Isomers Stereoisomers->Geometric (for non-terminal alkenes) Hept1 This compound Positional->Hept1 Hept2 2-Heptadecene Positional->Hept2 Hept8 8-Heptadecene Positional->Hept8 Branched 2-Methyl-1-hexadecene Skeletal->Branched Cyclic Cycloheptadecane Skeletal->Cyclic Cis8 (Z)-8-Heptadecene Geometric->Cis8 Trans8 (E)-8-Heptadecene Geometric->Trans8 Hept8->Geometric

Caption: Isomeric classification of heptadecene.

References

The Discovery and History of 1-Heptadecene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptadecene, a long-chain alpha-olefin, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a natural product, its roles as a semiochemical in insect communication and its potential applications in biofuel and chemical synthesis have spurred further investigation into its properties and production. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this compound, with a focus on its chemical properties, historical and modern synthesis, and its function in biological signaling pathways.

Introduction

This compound (C₁₇H₃₄) is an unsaturated hydrocarbon characterized by a seventeen-carbon chain with a terminal double bond.[1] While its presence has been noted in a variety of natural sources, from insects to plants, its initial discovery and synthesis were not well-documented in early chemical literature. Historically, the focus of organic chemistry was on more abundant or biologically active compounds. However, with advancements in analytical techniques and a growing interest in chemical ecology and sustainable chemistry, this compound has garnered increased attention.

One of its synonyms, "Hexahydroaplotaxene," suggests a potential early encounter with this molecule through the study of natural products from plants of the Aplotaxis genus. However, concrete historical records detailing its first isolation and characterization remain elusive.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its study and application. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₇H₃₄[1]
Molecular Weight 238.45 g/mol [1]
CAS Number 6765-39-5[1][2]
Melting Point 10-12 °C[3]
Boiling Point 300 °C (at 760 mmHg)[3]
Density 0.785 g/mL (at 25 °C)[3]
Refractive Index 1.441 (at 20 °C)[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR (90 MHz, CDCl₃) δ (ppm): 0.88 (t, 3H), 1.26 (m, 26H), 2.04 (q, 2H), 4.92-4.98 (m, 2H), 5.75-5.85 (m, 1H)[1]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 14.1, 22.7, 29.1, 29.4, 29.6, 29.7, 31.9, 33.8, 114.1, 139.2[1]
Mass Spectrometry (EI) m/z: 238 (M+), 196, 168, 140, 126, 112, 98, 84, 70, 57, 43[1]
Infrared Spectroscopy (neat) ν (cm⁻¹): 3077, 2956, 2923, 2853, 1641, 1466, 991, 909[1]

Historical and Modern Synthesis

Early Methods for Alpha-Olefin Production

Early methods for producing alpha-olefins were often non-selective and yielded mixtures of isomers and chain lengths. These methods included:

  • Wax Cracking: The thermal cracking of waxes was a method used before the 1970s to produce a range of hydrocarbons, including alpha-olefins.[4]

  • Dehydration of Alcohols: The dehydration of long-chain primary alcohols can yield terminal olefins, though this method can be prone to rearrangement reactions.

  • Dehydrohalogenation: The elimination of hydrogen halides from long-chain alkyl halides was another early laboratory-scale method.

Modern Synthetic Protocols

Modern synthetic chemistry offers more controlled and efficient routes to this compound, primarily through the deoxygenation of abundant fatty acids.

This method involves the removal of a carboxyl group from stearic acid to yield heptadecane, which can then be dehydrogenated to this compound. A more direct route to the olefin is also possible.

Objective: To synthesize this compound from stearic acid via catalytic decarboxylation.

Materials:

  • Stearic acid

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • High-boiling point solvent (e.g., dodecane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel (e.g., three-necked flask) equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a reaction vessel, combine stearic acid and the solvent.

  • Add the Pd/C catalyst to the mixture.

  • Flush the system with an inert gas to remove air.

  • Heat the reaction mixture to a high temperature (e.g., 300°C) with vigorous stirring.[5]

  • Maintain the reaction at this temperature for several hours, monitoring the evolution of CO₂ as an indicator of reaction progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The resulting product, primarily heptadecane, can be purified by distillation. To obtain this compound, a subsequent dehydrogenation step would be necessary. Some catalytic systems can directly yield the alkene.[5][6]

Yields: Conversion of stearic acid to heptadecane can reach up to 98% under optimized conditions.[5] The selectivity for this compound in direct conversion methods can vary depending on the catalyst and reaction conditions.[6]

Biological Significance and Signaling Pathways

This compound plays a significant role in the natural world, particularly as a semiochemical in insect communication.[1][7] Semiochemicals are signaling molecules that mediate interactions between organisms.[8]

This compound as an Insect Pheromone

This compound has been identified as a component of the sex pheromone blend of various insect species, including certain moths and beetles.[1][7] In this context, it acts as a chemical messenger, influencing the behavior of other individuals of the same species, typically attracting mates over a distance.

The biosynthesis of this compound in insects is closely linked to fatty acid metabolism.[7] The general pathway involves the modification of fatty acid precursors, often stearic acid (C18), through a series of enzymatic steps including elongation, desaturation, and finally decarboxylation to produce the C17 alkene.[9]

Pheromone Perception and Signaling Pathway

The perception of pheromones like this compound in insects occurs through specialized olfactory sensory neurons (OSNs) located in the antennae. The binding of a pheromone molecule to a specific odorant receptor (OR) on the surface of an OSN initiates a signal transduction cascade.

While the specific signaling pathway for this compound has not been fully elucidated, a general model for insect pheromone reception provides a framework for understanding this process.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Space Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery G_Protein G-Protein OR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel Gating DAG->Ion_Channel Modulation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Ca²⁺, Na⁺) Action_Potential Action Potential to Brain Depolarization->Action_Potential Initiation

Generalized Insect Pheromone Signaling Pathway.

Pathway Description:

  • Binding and Transport: Volatile this compound molecules enter the sensillum lymph surrounding the OSNs and are bound by Pheromone-Binding Proteins (PBPs).

  • Receptor Activation: The PBP transports the pheromone to an Odorant Receptor (OR) embedded in the dendritic membrane of the OSN. The binding of this compound to the OR causes a conformational change in the receptor.

  • G-Protein Cascade: The activated OR interacts with a G-protein, typically of the Gq alpha subunit.[10] This initiates a signaling cascade by activating Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[10]

  • Ion Channel Gating: IP3 and DAG act on ion channels in the cell membrane, causing them to open.[10]

  • Depolarization and Action Potential: The influx of cations (such as Ca²⁺ and Na⁺) through the opened channels leads to a depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential that travels along the axon to the brain, where the signal is processed, leading to a behavioral response (e.g., flight towards the pheromone source).

Conclusion

This compound, once a relatively unstudied long-chain olefin, is now recognized for its important roles in chemical ecology and its potential as a biorenewable chemical. While its precise historical discovery remains to be fully uncovered, modern analytical and synthetic methods have provided a wealth of information about its properties and production. Its function as an insect pheromone highlights the intricate chemical communication systems in nature and offers opportunities for the development of novel pest management strategies. Further research into the specific signaling pathways activated by this compound and the development of more efficient and sustainable synthetic routes will undoubtedly continue to expand the scientific and practical importance of this molecule.

References

The Biological Role of 1-Heptadecene in Carrion Beetles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptadecene, an unsaturated hydrocarbon, has been identified as a semiochemical in various insect species. Within the Silphidae family, commonly known as carrion beetles, it plays a role as a minor component of the male-produced sex pheromone in at least one species, Oxelytrum discicolle. This technical guide provides a comprehensive overview of the known biological role of this compound in carrion beetles, details the experimental protocols used to elucidate its function, and presents available quantitative data. Furthermore, this guide outlines a putative olfactory signaling pathway and proposes future research directions to fully understand the behavioral and physiological effects of this compound.

Introduction

Carrion beetles (Coleoptera: Silphidae) are of significant ecological and forensic importance due to their role in the decomposition of vertebrate remains. Their complex chemical communication systems, primarily mediated by pheromones, govern behaviors such as mate-finding, aggregation, and resource defense. Understanding the individual components of these chemical signals is crucial for developing novel pest management strategies and for refining post-mortem interval estimations in forensic entomology.

This compound (C₁₇H₃₄) is a long-chain alkene that has been identified in the volatile profiles of several carrion beetle species. Notably, it is a constituent of the male-produced sex pheromone in Oxelytrum discicolle, where it is present in a specific ratio with the major pheromone component. This guide will focus on the biological activity of this compound in this context, providing a detailed examination of its role in modulating the behavior of carrion beetles.

Biological Role of this compound

The primary identified role of this compound in carrion beetles is as a minor component of a multi-component sex pheromone. In Oxelytrum discicolle, males produce a blend of (Z)-1,8-heptadecadiene (94%) and this compound (6%) to attract females.[1]

Behavioral studies have demonstrated that a synthetic mixture of these two compounds in their naturally occurring ratio is slightly attractive to female O. discicolle in Y-tube olfactometer assays.[1] The attraction to the synthetic pheromone blend is significantly enhanced when presented in conjunction with the odor of a food source, such as a carcass.[1] This suggests a synergistic interaction between the sex pheromone and food-related volatiles, guiding females to potential mates located on or near a food resource.

The precise, independent contribution of this compound to the overall attractiveness of the pheromone blend has not been extensively quantified. It is hypothesized that, as a minor component, this compound may play a crucial role in:

  • Enhancing the specificity of the chemical signal: Minor components can be critical for species recognition, preventing cross-attraction of closely related species that might use the same major pheromone component.

  • Modulating the behavioral response: It may influence the intensity or duration of the female's response, such as upwind flight, landing, and copulatory behavior.

  • Increasing the active space of the pheromone plume: In some insect species, minor components can affect the volatility and stability of the major component, thereby influencing the distance over which the signal is effective.

Currently, there is a lack of publicly available quantitative data from dose-response studies or electrophysiological assays specifically isolating the effect of this compound on carrion beetle behavior and antennal reception.

Data Presentation

The following table summarizes the quantitative data available regarding the composition of the male-produced sex pheromone of Oxelytrum discicolle containing this compound.

Pheromone ComponentChemical StructureNatural Ratio (%)Reference
(Z)-1,8-heptadecadieneC₁₇H₃₂94[1]
This compoundC₁₇H₃₄6[1]

Table 1: Composition of the Male-Produced Sex Pheromone of Oxelytrum discicolle.

Experimental Protocols

This section details the key experimental methodologies employed in the study of carrion beetle pheromones, including this compound.

Volatile Collection from Carrion Beetles

Objective: To collect airborne semiochemicals produced by live carrion beetles for chemical analysis.

Methodology:

  • Insect Rearing: Carrion beetles are reared in a laboratory setting under controlled conditions of temperature, humidity, and photoperiod. Males and females are separated at the pupal stage to ensure virginity for pheromone collection.

  • Aeration Chamber: Individual or groups of male beetles are placed in a glass chamber.

  • Airflow: Purified and humidified air is passed through the chamber at a constant flow rate (e.g., 1 L/min).

  • Volatile Trapping: The air exiting the chamber is passed through an adsorbent trap, typically a glass tube containing a polymer resin such as Porapak Q or Tenax TA. This trap captures the volatile organic compounds.

  • Elution: The trapped volatiles are then eluted from the adsorbent using a high-purity solvent, such as hexane or dichloromethane, to create an extract for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the chemical components of the collected volatile extracts.

Methodology:

  • Injection: A small volume (e.g., 1 µL) of the volatile extract is injected into the gas chromatograph.

  • Separation: The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5 or a mid-polar DB-17 column).

  • Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and fragments them in a characteristic pattern. The resulting mass spectrum is compared to a library of known spectra (e.g., NIST/Wiley) for identification.

  • Quantification: The relative abundance of each compound is determined by integrating the area under its corresponding peak in the gas chromatogram.

Electrophysiological Assay: Electroantennography (EAG)

Objective: To measure the electrical response of a carrion beetle's antenna to specific chemical compounds, indicating olfactory detection.

Methodology:

  • Antenna Preparation: A beetle is immobilized, and one of its antennae is excised at the base. The tip of the antenna is also slightly clipped.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the clipped tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., synthetic this compound) are injected into the airstream.

  • Signal Recording: The change in electrical potential across the antenna upon stimulation is amplified and recorded. The amplitude of this depolarization is indicative of the strength of the olfactory response.

Behavioral Assay: Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of carrion beetles to volatile compounds.

Methodology:

  • Apparatus: A Y-shaped glass tube is used, with a single entry arm and two choice arms.

  • Airflow: Purified and humidified air flows through both choice arms and exits through the entry arm.

  • Stimulus and Control: The test odor (e.g., a filter paper treated with a solution of this compound in a solvent) is placed in one choice arm, and a control (filter paper with solvent only) is placed in the other.

  • Beetle Introduction: A single beetle is introduced at the end of the entry arm and allowed to walk upwind.

  • Data Collection: The first choice the beetle makes (entering one of the choice arms and staying for a defined period) and the time taken to make the choice are recorded. A statistically significant preference for the stimulus arm indicates attraction.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for pheromone analysis and a putative olfactory signaling pathway in carrion beetles.

Experimental_Workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_bioassay Bioassays Beetles Live Carrion Beetles Aeration Aeration Chamber Beetles->Aeration Trap Adsorbent Trap Aeration->Trap Elution Solvent Elution Trap->Elution GCMS GC-MS Analysis Elution->GCMS Identification Compound Identification GCMS->Identification Synthesis Chemical Synthesis Identification->Synthesis EAG Electroantennography (EAG) Synthesis->EAG YTube Y-Tube Olfactometer Synthesis->YTube

Figure 1: Experimental workflow for the identification and bioassay of carrion beetle semiochemicals.

Olfactory_Signaling_Pathway cluster_reception Odorant Reception cluster_transduction Signal Transduction cluster_processing Neural Processing Pheromone This compound OR Odorant Receptor (OR) + Orco Pheromone->OR Binding IonChannel Ion Channel Opening OR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Antennal Lobe ActionPotential->AntennalLobe Signal to Brain MushroomBody Mushroom Body AntennalLobe->MushroomBody Processing & Integration Behavior Behavioral Response MushroomBody->Behavior

Figure 2: A putative olfactory signaling pathway for this compound reception in carrion beetles.

Conclusion and Future Directions

This compound is an integral, albeit minor, component of the male-produced sex pheromone of the carrion beetle Oxelytrum discicolle. While its presence is confirmed and its role in a slightly attractive blend is established, a significant knowledge gap remains regarding its specific contribution to the overall chemical signal. Future research should focus on:

  • Dose-Response Studies: Quantifying the behavioral response of female carrion beetles to varying concentrations of this compound, both alone and in different ratios with the major pheromone component, (Z)-1,8-heptadecadiene.

  • Electrophysiological Specificity: Conducting single-sensillum recording (SSR) to identify specific olfactory sensory neurons on the beetle's antennae that respond to this compound.

  • Synergism and Antagonism: Investigating the synergistic or antagonistic effects of this compound when combined with other semiochemicals, including those from host carcasses and other carrion beetle species.

  • Molecular Characterization: Identifying and characterizing the specific odorant receptors (ORs) involved in the detection of this compound.

A deeper understanding of the biological role of this compound will not only advance our knowledge of chemical ecology but also has the potential to inform the development of more effective and species-specific lures for monitoring and managing carrion beetle populations in both agricultural and forensic contexts.

References

An In-depth Technical Guide to the Synthesis of 1-Heptadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-heptadecene, a long-chain alpha-olefin of interest in various fields of chemical research and development. The information presented herein is intended to equip researchers with the necessary details to select and implement the most suitable synthesis strategy for their specific application. This document details key reaction conditions, presents quantitative data in a comparative format, and provides explicit experimental protocols for the core synthetic methodologies.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches, each with its own advantages and limitations. The most prominent methods include:

  • Decarbonylative Dehydration of Stearic Acid: A direct and atom-economical route utilizing a readily available fatty acid precursor.

  • Wittig Reaction: A classic and reliable method for olefination, offering precise control over the double bond placement.

  • Olefin Metathesis: A modern and powerful tool for the formation of carbon-carbon double bonds, particularly useful for cross-metathesis reactions.

  • Elimination Reactions: Traditional and cost-effective methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides.

The selection of a particular pathway will depend on factors such as the availability of starting materials, desired purity of the final product, scalability, and the specific capabilities of the laboratory.

Data Presentation: A Comparative Analysis of this compound Synthesis

The following tables summarize the quantitative data for the different synthetic routes to this compound, allowing for a clear comparison of their efficiencies and required conditions.

Table 1: Catalytic Decarbonylative Dehydration of Stearic Acid

CatalystCo-catalyst/AdditiveTemperature (°C)Time (h)Heptadecene Yield (%)This compound Selectivity (%)
NiFe/CAcetic Anhydride, DPEphos1901670.192.8[1]
Partially Reduced MoOx-600None300-HighHigh[1]
Pd/C-300689.1 (conversion)-[2]

Table 2: Wittig Reaction for this compound Synthesis (Theoretical)

Ylide PrecursorAldehydeBaseSolventTemperature (°C)Typical Yield (%)
Methyltriphenylphosphonium bromideHexadecanaln-ButyllithiumTHF-78 to RT>85

Table 3: Olefin Metathesis for this compound Synthesis (Theoretical)

Olefin 1Olefin 2CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield (%)
1-Butene1-PentadeceneGrubbs II Catalyst1-5DichloromethaneRT to 40>90

Table 4: Elimination Reactions for this compound Synthesis

Reaction TypeSubstrateReagentSolventTemperature (°C)Typical Yield (%)
Dehydration1-HeptadecanolH2SO4 or H3PO4-170-180Moderate to High[3]
Dehydrohalogenation1-BromoheptadecanePotassium tert-butoxideTHFRefluxHigh

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Catalytic Decarbonylative Dehydration of Stearic Acid with NiFe/C Catalyst

Materials:

  • Stearic Acid (50 mg)

  • NiFe/C catalyst (30 mg)

  • Acetic Anhydride (30 µL)

  • Bis(2-diphenylphosphinophenyl)ether (DPEphos) (30 mg)

  • Anhydrous, degassed solvent (e.g., dodecane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add stearic acid, NiFe/C catalyst, and DPEphos.

  • Add the anhydrous, degassed solvent to the Schlenk tube.

  • Inject the acetic anhydride into the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 190 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be removed by filtration.

  • The product, this compound, can be purified from the reaction mixture by fractional distillation.[4]

Protocol 2: Synthesis of this compound via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (in hexane)

  • Hexadecanal

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexane to the stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of hexadecanal in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or fractional distillation to yield this compound.[5][6][7]

Protocol 3: Synthesis of this compound via Olefin Cross-Metathesis

Materials:

  • 1-Pentadecene

  • 1-Butene (liquefied or bubbled through the solution)

  • Grubbs Second Generation Catalyst

  • Anhydrous, degassed Dichloromethane (DCM)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-pentadecene in anhydrous, degassed DCM.

  • If using liquefied 1-butene, add the required amount to the solution. Alternatively, bubble 1-butene gas through the stirred solution.

  • Add the Grubbs Second Generation Catalyst to the reaction mixture.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by GC-MS.

  • The reaction is driven by the release of ethylene gas. To facilitate this, the reaction can be performed under a gentle stream of argon or under vacuum.

  • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or fractional distillation to yield this compound.[8][9][10]

Protocol 4: Synthesis of this compound via Dehydration of 1-Heptadecanol

Materials:

  • 1-Heptadecanol

  • Concentrated Sulfuric Acid or Phosphoric Acid

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Place 1-heptadecanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Heat the mixture to 170-180 °C.[3]

  • The this compound and water will co-distill.

  • Collect the distillate in a receiving flask.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • The crude this compound can be further purified by fractional distillation.[11][12]

Protocol 5: Synthesis of this compound via Dehydrohalogenation of 1-Bromoheptadecane

Materials:

  • 1-Bromoheptadecane

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-bromoheptadecane and anhydrous THF.

  • Add potassium tert-butoxide to the solution.[13][14]

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to yield this compound.[15]

Mandatory Visualizations

The following diagrams illustrate the core concepts of the described synthesis pathways.

Decarbonylative_Dehydration stearic_acid Stearic Acid intermediate Anhydride Intermediate stearic_acid->intermediate Ac₂O product This compound intermediate->product Decarbonylative Dehydration co_products CO + H₂O catalyst NiFe/C or MoOx Catalyst

Decarbonylative Dehydration of Stearic Acid

Wittig_Reaction phosphonium_salt Methyltriphenyl- phosphonium Bromide ylide Phosphorus Ylide phosphonium_salt->ylide  n-BuLi oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Hexadecanal aldehyde->oxaphosphetane product This compound oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Wittig Reaction for this compound Synthesis

Olefin_Metathesis cluster_reactants Reactants olefin1 1-Pentadecene catalyst Grubbs Catalyst olefin1->catalyst olefin2 1-Butene olefin2->catalyst product This compound catalyst->product byproduct Propene catalyst->byproduct

Olefin Cross-Metathesis for this compound Synthesis

Elimination_Reactions cluster_dehydration Dehydration cluster_dehydrohalogenation Dehydrohalogenation alcohol 1-Heptadecanol dehydration_product This compound alcohol->dehydration_product H⁺, Heat alkyl_halide 1-Bromoheptadecane dehydrohalogenation_product This compound alkyl_halide->dehydrohalogenation_product Strong Base

Elimination Pathways to this compound

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of this compound. The choice of the optimal synthetic route is contingent upon a variety of factors including precursor availability, desired scale, and purity requirements. The provided data tables and detailed experimental protocols serve as a valuable resource for researchers to make informed decisions and to facilitate the successful synthesis of this compound in a laboratory setting. Further optimization of the presented conditions may be necessary to achieve desired outcomes for specific research applications.

References

Isolating 1-Heptadecene from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating 1-heptadecene, a long-chain alkene with potential biological activities, from natural products. The document outlines common natural sources, detailed experimental protocols for extraction and purification, and methods for characterization. Quantitative data from relevant studies are summarized, and experimental workflows are visualized to facilitate a comprehensive understanding of the isolation process.

Introduction to this compound

This compound (C₁₇H₃₄) is an unsaturated aliphatic hydrocarbon found in a variety of natural sources, including plants, algae, and insects.[1][2][3] It is recognized for its potential as a bioactive compound, exhibiting properties such as antimicrobial activity.[4][5] The isolation and characterization of this compound are crucial steps in exploring its therapeutic and industrial applications. This guide will focus on the practical aspects of isolating this compound from natural matrices.

Natural Occurrence of this compound

This compound has been identified in various organisms. Understanding its natural sources is the first step in developing an isolation strategy.

Table 1: Natural Sources of this compound

Source OrganismPart of OrganismMethod of IdentificationReference
Terminalia travancorensisBarkGC-MS[5]
Burdock (Arctium lappa)RootNot specified[2]
Safflower (Carthamus tinctorius)Flower, SproutNot specified[2][3]
Various green and blue-green algaeWhole organismNot specified[2]
Carrion beetles (Oxelytrum discicolle)PheromoneNot specified[2]

Of the sources listed, the bark of Terminalia travancorensis provides a concrete example of a plant matrix from which this compound has been extracted and quantified as part of a complex mixture.[5]

Experimental Protocols for Isolation and Purification

The isolation of this compound, a nonpolar compound, from a complex plant matrix typically involves a multi-step process encompassing extraction, fractionation, and final purification. The following protocols are detailed, comprehensive procedures synthesized from general methods for isolating nonpolar natural products and specific information regarding the analysis of extracts containing this compound.

General Experimental Workflow

The overall process for isolating this compound from a plant source like Terminalia travancorensis can be visualized as a multi-stage workflow.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis start Dried Plant Material (e.g., T. travancorensis bark) soxhlet Soxhlet Extraction (Chloroform) start->soxhlet crude_extract Crude Chloroform Extract soxhlet->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom nonpolar_fractions Nonpolar Fractions column_chrom->nonpolar_fractions prep_hplc Preparative HPLC (Reverse Phase) nonpolar_fractions->prep_hplc gc_ms_analysis GC-MS Analysis (Purity & Identification) prep_hplc->gc_ms_analysis pure_heptadecene Pure this compound gc_ms_analysis->pure_heptadecene

Caption: A general workflow for the isolation of this compound.

Step 1: Extraction

The initial step involves extracting the crude mixture of compounds, including this compound, from the dried and powdered plant material.

Protocol 1: Soxhlet Extraction of Terminalia travancorensis Bark

  • Preparation of Plant Material: Collect fresh bark of Terminalia travancorensis. Dry the bark initially in sunlight and then in the shade to prevent the degradation of phytochemicals. Grind the dried bark into a fine powder.

  • Soxhlet Extraction:

    • Accurately weigh approximately 20 g of the powdered bark and place it in a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 300 mL of chloroform to the round-bottom flask of the Soxhlet apparatus.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

  • Concentration: After extraction, filter the chloroform extract and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the concentrated crude extract in a refrigerator until further processing.

Table 2: Composition of Chloroform Extract of T. travancorensis Bark

CompoundRetention Time (min)Peak Area (%)
Friedelan-3-oneNot specified15.93
gamma-SitosterolNot specified10.48
alpha-OctadeceneNot specified8.54
n-Tetracosanol-1Not specified8.21
Phenol, 2,4-bis(1,1-dimethylethyl)Not specified7.77
1-NonadeceneNot specified7.49
HeptacosanolNot specified6.16
This compound Not specified 5.25
Stigmast-4-en-3-oneNot specified5.46
Other compounds......

Source: Adapted from a study on the GC-MS analysis of the chloroform extract of T. travancorensis bark.[5]

Step 2: Fractionation by Column Chromatography

The crude extract is a complex mixture. Column chromatography is employed to separate the compounds based on their polarity. Since this compound is a nonpolar alkene, it will elute with nonpolar solvents.

Protocol 2: Silica Gel Column Chromatography

  • Preparation of the Column:

    • Use a glass column with a diameter of 2-3 cm and a length of 40-50 cm.

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude chloroform extract in a minimal amount of n-hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane. This will elute the most nonpolar compounds, including this compound.

    • Collect fractions of a fixed volume (e.g., 10-15 mL) and monitor them by Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of a slightly more polar solvent like ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5 v/v n-hexane:ethyl acetate) to elute other compounds.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2).

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate).

    • Combine the fractions that show a spot corresponding to a nonpolar compound (high Rf value).

Step 3: High-Purity Isolation by Preparative HPLC

For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) can be used on the combined nonpolar fractions from column chromatography. A reverse-phase column is suitable, where nonpolar compounds are retained longer.

Protocol 3: Preparative Reverse-Phase HPLC

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column.

    • The mobile phase can be a mixture of acetonitrile and water or methanol and water. For nonpolar compounds, a high percentage of the organic solvent will be required.

  • Sample Preparation:

    • Concentrate the combined nonpolar fractions from the column chromatography.

    • Dissolve the residue in a suitable solvent that is miscible with the mobile phase (e.g., acetonitrile).

  • Purification:

    • Inject the sample onto the preparative HPLC column.

    • Elute with an isocratic mobile phase (e.g., 95:5 acetonitrile:water) or a shallow gradient.

    • Monitor the elution profile using a UV detector (alkenes have weak absorbance at low wavelengths, e.g., ~200-210 nm) or a refractive index detector.

    • Collect the peak corresponding to this compound.

  • Purity Assessment: Analyze the purity of the collected fraction using analytical HPLC or GC-MS.

Characterization of this compound

Once isolated, the identity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueDescriptionKey Data PointsReference
¹H NMR (90 MHz, CDCl₃)δ (ppm): 4.86-5.06 (m, 2H, =CH₂), 1.98-2.08 (m, 2H, -CH₂-CH=), 1.26 (s, 28H, -(CH₂)₁₄-), 0.88 (t, 3H, -CH₃)[1]
¹³C NMR (25.16 MHz, CDCl₃)δ (ppm): 139.18 (=CH₂), 114.10 (=CH₂), 33.91, 32.02, 29.78, 29.61, 29.46, 29.26, 29.06, 22.77, 14.13[1]
Mass Spec (EI) Electron Ionizationm/z: 238 (M⁺), prominent fragments at m/z 41, 43, 55, 57, 69, 71, 83, 85, 97, 99NIST
IR Infrared SpectroscopyCharacteristic peaks for C=C stretch (~1640 cm⁻¹), =C-H stretch (~3080 cm⁻¹), and C-H stretches (~2850-2960 cm⁻¹)NIST

Logical Relationships in the Isolation Process

The sequence of steps in the isolation process is based on the differing physical and chemical properties of the compounds in the extract.

logical_relationships cluster_input Input cluster_separation Separation Principle cluster_output Output crude_extract Crude Extract (Mixture of polar and nonpolar compounds) extraction Solubility-based Extraction crude_extract->extraction column_chrom Polarity-based Fractionation crude_extract->column_chrom nonpolar_fraction Enriched Nonpolar Fraction column_chrom->nonpolar_fraction hplc Fine Separation by Hydrophobicity pure_compound Isolated this compound hplc->pure_compound nonpolar_fraction->hplc

References

Microbial Production of 1-Heptadecene and Other Alkenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of synthetic biology offers a promising avenue for the sustainable production of valuable oleochemicals, including long-chain alkenes like 1-heptadecene. These compounds, with applications ranging from biofuels to specialized lubricants and as precursors for pharmaceuticals, are traditionally derived from petrochemical sources. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and current state of microbial production of this compound and other terminal alkenes.

Core Biosynthetic Pathways

The microbial synthesis of terminal alkenes predominantly leverages the native fatty acid biosynthesis pathways of the host organism. Precursor fatty acids are converted to their corresponding 1-alkenes through the action of specialized enzymes. Several key enzymatic pathways have been identified and exploited for this purpose.

P450-mediated Decarboxylation (OleTJE Pathway)

A prominent pathway for alkene biosynthesis involves the cytochrome P450 enzyme, OleTJE, originally discovered in Jeotgalicoccus sp. ATCC 8456.[1][2] This enzyme catalyzes the oxidative decarboxylation of free fatty acids (FFAs) to produce terminal alkenes with one less carbon atom than the substrate fatty acid. For instance, stearic acid (C18) is converted to this compound (C17). The reaction is dependent on a peroxide shunt mechanism, utilizing H₂O₂ as the oxidant.[3][4]

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OleTJE_Pathway Fatty Acid Biosynthesis Fatty Acid Biosynthesis Free Fatty Acid (C_n) Free Fatty Acid (C_n) Fatty Acid Biosynthesis->Free Fatty Acid (C_n) OleTJE (P450) OleTJE (P450) Free Fatty Acid (C_n)->OleTJE (P450) 1-Alkene (C_{n-1}) 1-Alkene (C_{n-1}) OleTJE (P450)->1-Alkene (C_{n-1}) H2O_CO2 2H₂O + CO₂ OleTJE (P450)->H2O_CO2 H2O2 H2O2 H2O2->OleTJE (P450)

Caption: P450-mediated decarboxylation by OleTJE.

Non-Heme Iron-Dependent Decarboxylation (UndA/UndB Pathway)

Another significant pathway involves the non-heme, iron-dependent oxygenases UndA and UndB. These enzymes also catalyze the decarboxylation of free fatty acids to terminal alkenes. UndA, for instance, is responsible for the production of 1-undecene from lauric acid. This pathway provides an alternative to the P450-dependent systems.

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UndA_Pathway Fatty Acid Biosynthesis Fatty Acid Biosynthesis Free Fatty Acid (C_n) Free Fatty Acid (C_n) Fatty Acid Biosynthesis->Free Fatty Acid (C_n) UndA/UndB UndA/UndB Free Fatty Acid (C_n)->UndA/UndB 1-Alkene (C_{n-1}) 1-Alkene (C_{n-1}) UndA/UndB->1-Alkene (C_{n-1}) Succinate_CO2 Succinate + CO₂ UndA/UndB->Succinate_CO2 O2_Fe2 O₂, Fe²⁺, α-KG O2_Fe2->UndA/UndB

Caption: Non-heme iron-dependent decarboxylation.

Head-to-Head Condensation (OleABCD Pathway)

The OleABCD pathway, found in organisms like Micrococcus luteus, synthesizes long-chain internal alkenes through a head-to-head condensation of two fatty acyl-CoA molecules.[5] This pathway is distinct from the terminal alkene-producing pathways and results in a different class of hydrocarbon products.

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OleABCD_Pathway Fatty_Acyl_CoA_1 Fatty Acyl-CoA (C_n) OleA OleA Fatty_Acyl_CoA_1->OleA Fatty_Acyl_CoA_2 Fatty Acyl-CoA (C_m) Fatty_Acyl_CoA_2->OleA Beta_keto_acid β-keto acid OleA->Beta_keto_acid OleBCD OleBCD Internal_Alkene Internal Alkene (C_{n+m-1}) OleBCD->Internal_Alkene Beta_keto_acid->OleBCD

Caption: Head-to-head condensation by OleABCD.

Microbial Hosts for Alkene Production

Several microbial chassis have been engineered for the production of this compound and other alkenes. The choice of host depends on factors such as its native metabolic capabilities, genetic tractability, and robustness in industrial fermentation settings.

  • Escherichia coli : As a well-characterized and genetically tractable bacterium, E. coli is a popular choice for heterologous expression of alkene biosynthetic pathways.[3] Strategies to enhance production in E. coli often focus on increasing the precursor pool of fatty acids and optimizing the expression of the alkene-forming enzymes.[6]

  • Saccharomyces cerevisiae : This yeast is a robust industrial microorganism with a well-understood metabolism.[7][8] Metabolic engineering efforts in S. cerevisiae have focused on increasing the supply of acetyl-CoA and NADPH, the key precursors for fatty acid synthesis, and deleting competing pathways.[9]

  • Cyanobacteria : Photosynthetic microorganisms like Synechococcus sp. PCC 7002 offer the potential for direct conversion of CO₂ into alkenes.[10][11] These organisms naturally produce long-chain alkanes and alkenes, and their native pathways can be engineered for enhanced production of specific target molecules.

Quantitative Data on Microbial Alkene Production

The following tables summarize key quantitative data from various studies on the microbial production of long-chain alkenes.

Table 1: Production of this compound and Related Alkenes in Engineered Microorganisms

MicroorganismKey Gene(s) ExpressedAlkene(s) ProducedTiter (mg/L)Yield (g/g substrate)Reference
E. coliOleTJEC13:1, C15:1, C17:14250.085 (g/g glycerol)[12]
S. cerevisiaeOleTJEC13:1, C15:13.6Not Reported[12]
Synechococcus sp. PCC 7002Ols1-nonadecene, 1,14-nonadecadiene0.35% of DCWNot Applicable[10]

DCW: Dry Cell Weight

Table 2: Impact of Metabolic Engineering Strategies on Alkene Production in E. coli

Strain BackgroundGenetic ModificationProductTiter (mg/L)Fold IncreaseReference
BL21(DE3)Overexpression of AAR and ADOPentadecane, Heptadecene10236[12]
BL21(DE3)Above + zwf overexpression and 7 gene deletionsPentadecane, Heptadecene425148.6[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the microbial production of alkenes.

Heterologous Expression of OleTJE in E. coli**

This protocol describes the expression of the codon-optimized OleTJE gene in E. coli for the production of terminal alkenes.

Materials:

  • E. coli expression host (e.g., BL21(DE3) or C41(DE3))[13]

  • Expression vector (e.g., pET series)

  • Codon-optimized oleTJE gene

  • LB medium and Terrific Broth (TB)

  • Antibiotics (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • δ-aminolevulinic acid (ALA)

Procedure:

  • Gene Synthesis and Cloning: Synthesize the oleTJE gene with codon optimization for E. coli and clone it into the chosen expression vector.

  • Transformation: Transform the expression plasmid into the E. coli host strain.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of TB medium in a 2 L flask with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Add the appropriate antibiotic and 1 mM δ-aminolevulinic acid (a precursor for heme synthesis).

  • Induction: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Post-induction Growth: Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

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Expression_Workflow cluster_cloning Gene Cloning cluster_culture Cell Culture and Expression Gene_Synthesis Codon-optimized oleTJE synthesis Cloning Cloning into pET vector Gene_Synthesis->Cloning Transformation Transformation into E. coli host Cloning->Transformation Starter_Culture Overnight starter culture Transformation->Starter_Culture Expression_Culture Inoculation of expression culture Starter_Culture->Expression_Culture Induction IPTG Induction at OD600 0.6-0.8 Expression_Culture->Induction Post_Induction Growth at reduced temperature Induction->Post_Induction Harvesting Cell Harvesting by centrifugation Post_Induction->Harvesting

Caption: Workflow for heterologous expression of OleTJE.

Extraction and Quantification of Alkenes by GC-MS

This protocol details the extraction of alkenes from microbial cultures and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Microbial culture

  • Organic solvent (e.g., ethyl acetate, hexane, or a mixture)

  • Internal standard (e.g., n-eicosane or another long-chain alkane not produced by the host)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., HP-5ms)

Procedure:

  • Sample Preparation: Take a known volume of the microbial culture (e.g., 10 mL). Add a known amount of the internal standard.

  • Solvent Extraction: Add an equal volume of the organic solvent to the culture sample in a glass tube. Vortex vigorously for 5-10 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the extracted alkenes.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the sample under a gentle stream of nitrogen gas.

  • GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven program: Initial temperature of 50°C for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

      • Carrier gas: Helium

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Scan range: m/z 50-550

  • Quantification: Identify the alkene peaks based on their retention times and mass spectra compared to authentic standards. Quantify the concentration of each alkene by comparing its peak area to the peak area of the internal standard and using a pre-determined calibration curve.

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GCMS_Workflow Sample_Prep Culture Sample with Internal Standard Extraction Solvent Extraction Sample_Prep->Extraction Phase_Separation Centrifugation Extraction->Phase_Separation Collect_Organic Collect Organic Layer Phase_Separation->Collect_Organic Drying Drying with Na₂SO₄ Collect_Organic->Drying Concentration Concentration (optional) Drying->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Quantification Data Analysis and Quantification GCMS_Analysis->Quantification

Caption: Workflow for alkene extraction and GC-MS analysis.

Metabolic Engineering of S. cerevisiae for Enhanced Fatty Acid Production using CRISPR-Cas9

This protocol provides a general workflow for using CRISPR-Cas9 to introduce gene knockouts in S. cerevisiae to enhance the pool of free fatty acids available for alkene synthesis. A common strategy is to delete fatty acid activation genes like FAA1 and FAA4.

Materials:

  • S. cerevisiae strain

  • Cas9 expression plasmid

  • gRNA expression plasmid

  • Repair template DNA (for homologous recombination)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective media

Procedure:

  • gRNA Design: Design a guide RNA (gRNA) targeting the gene of interest (e.g., FAA1 or FAA4).

  • Plasmid Construction: Clone the gRNA sequence into a suitable expression vector.

  • Yeast Transformation: Co-transform the Cas9 expression plasmid and the gRNA expression plasmid, along with the repair template DNA, into the desired S. cerevisiae strain using a standard yeast transformation protocol.[7]

  • Selection: Plate the transformed cells on selective media to isolate colonies that have successfully incorporated the plasmids.

  • Verification: Screen the resulting colonies by colony PCR and subsequent DNA sequencing to confirm the desired gene knockout.

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CRISPR_Workflow gRNA_Design gRNA Design for Target Gene Plasmid_Construction Cloning gRNA into Expression Vector gRNA_Design->Plasmid_Construction Transformation Co-transformation of Yeast with Plasmids and Repair Template Plasmid_Construction->Transformation Selection Selection on Appropriate Media Transformation->Selection Verification Verification by Colony PCR and Sequencing Selection->Verification

Caption: CRISPR-Cas9 workflow for gene knockout in yeast.

Conclusion and Future Outlook

The microbial production of this compound and other long-chain alkenes represents a significant advancement in the field of industrial biotechnology. The discovery and characterization of novel enzymes, coupled with sophisticated metabolic engineering strategies, have enabled the development of microbial cell factories capable of producing these valuable oleochemicals from renewable feedstocks. While significant progress has been made, further research is needed to improve titers, yields, and productivities to economically competitive levels. Future efforts will likely focus on the discovery of more efficient enzymes, the optimization of fermentation processes, and the development of more robust and industrially relevant microbial chassis. The continued application of synthetic biology tools and systems-level metabolic engineering will be crucial in realizing the full potential of microbial alkene production.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to 1-Heptadecene Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of long-chain alkenes like 1-heptadecene is fundamental for structural elucidation and impurity profiling. This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) of this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of its fragmentation pathway.

Core Fragmentation Data of this compound

The mass spectrum of this compound is characterized by a series of hydrocarbon fragments, with the molecular ion peak being of low abundance. The fragmentation pattern is dominated by cleavage at C-C bonds along the alkyl chain, leading to the formation of stable carbocations. The relative intensities of these fragment ions provide a unique fingerprint for the identification of this compound.

The quantitative data for the principal fragments observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4][5]

m/zRelative Intensity (%)Plausible Fragment StructureIon Series
41100[C₃H₅]⁺CₙH₂ₙ₋₁
4385[C₃H₇]⁺CₙH₂ₙ₊₁
5598[C₄H₇]⁺CₙH₂ₙ₋₁
5765[C₄H₉]⁺CₙH₂ₙ₊₁
6980[C₅H₉]⁺CₙH₂ₙ₋₁
7150[C₅H₁₁]⁺CₙH₂ₙ₊₁
8360[C₆H₁₁]⁺CₙH₂ₙ₋₁
8540[C₆H₁₃]⁺CₙH₂ₙ₊₁
9745[C₇H₁₃]⁺CₙH₂ₙ₋₁
9930[C₇H₁₅]⁺CₙH₂ₙ₊₁
238< 5[C₁₇H₃₄]⁺•Molecular Ion

Elucidating the Fragmentation Pathway

Upon electron ionization, a this compound molecule (C₁₇H₃₄, molecular weight: 238.45 g/mol ) loses an electron to form a molecular ion ([M]⁺•).[1][2][3][4][5] This high-energy molecular ion readily undergoes fragmentation. The primary fragmentation mechanism for long-chain alkenes involves the cleavage of C-C bonds, leading to the formation of a series of carbocation fragments. The double bond at the C1 position influences the fragmentation, though charge delocalization can occur.

The fragmentation cascade can be visualized as a series of sequential losses of alkyl radicals. The most abundant ions are typically smaller fragments, as they are more stable. The following diagram illustrates the logical fragmentation pathway leading to some of the most prominent ions observed in the mass spectrum of this compound.

Fragmentation_Pathway M [C₁₇H₃₄]⁺• m/z = 238 F1 [C₁₄H₂₉]⁺ m/z = 197 M->F1 -C₃H₅• F2 [C₁₃H₂₇]⁺ m/z = 183 F1->F2 -CH₂ F3 [C₁₂H₂₅]⁺ m/z = 169 F2->F3 -CH₂ F4 [C₁₁H₂₃]⁺ m/z = 155 F3->F4 -CH₂ F5 [C₁₀H₂₁]⁺ m/z = 141 F4->F5 -CH₂ F6 [C₉H₁₉]⁺ m/z = 127 F5->F6 -CH₂ F7 [C₈H₁₇]⁺ m/z = 113 F6->F7 -CH₂ F8 [C₇H₁₅]⁺ m/z = 99 F7->F8 -CH₂ F9 [C₆H₁₃]⁺ m/z = 85 F8->F9 -CH₂ F10 [C₅H₁₁]⁺ m/z = 71 F9->F10 -CH₂ F11 [C₄H₉]⁺ m/z = 57 F10->F11 -CH₂ F12 [C₃H₇]⁺ m/z = 43 F11->F12 -CH₂

Fragmentation pathway of the this compound molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a detailed methodology for acquiring the mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve a small amount of this compound (typically 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane. The high purity of the solvent is crucial to avoid interference.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for analysis. The GC provides separation of the analyte from any impurities before it enters the mass spectrometer.

  • A quadrupole mass analyzer is commonly used for this type of analysis.

3. Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.

4. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40 - 400. This range will cover the molecular ion and the significant fragment ions.

  • Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

5. Data Acquisition and Analysis:

  • The total ion chromatogram (TIC) is recorded to determine the retention time of this compound.

  • The mass spectrum is obtained by averaging the scans across the chromatographic peak corresponding to this compound.

  • The resulting spectrum is then compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation. The fragmentation pattern is analyzed to elucidate the structure.

This comprehensive guide provides the necessary data and protocols for the successful analysis of this compound using mass spectrometry, empowering researchers to confidently identify and characterize this long-chain alkene in their studies.

References

Interpreting the NMR Spectra of 1-Heptadecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Heptadecene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of long-chain alkenes.

Introduction to this compound and NMR Spectroscopy

This compound is a long-chain terminal alkene with the chemical formula C₁₇H₃₄. As with many organic molecules, NMR spectroscopy is a powerful analytical technique for confirming its structure by providing detailed information about the chemical environment of each carbon and hydrogen atom. This guide will delve into the specific chemical shifts, multiplicities, and coupling constants observed in the ¹H and ¹³C NMR spectra of this compound, supported by experimental data and protocols.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for this compound
Atom AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (a, cis to alkyl chain)~4.93ddtJ_gem_ ≈ 1.5, J_cis_ ≈ 10.2, ⁴J ≈ 1.5
H-1 (b, trans to alkyl chain)~4.99ddtJ_gem_ ≈ 1.5, J_trans_ ≈ 17.1, ⁴J ≈ 1.5
H-2~5.81ddtJ_trans_ ≈ 17.1, J_cis_ ≈ 10.2, J_vicinal_ ≈ 6.7
H-3~2.04qJ_vicinal_ ≈ 6.7
H-4 to H-16 (-(CH₂)₁₃-)~1.26m-
H-17~0.88tJ_vicinal_ ≈ 6.8

Note: The chemical shifts for the terminal vinyl protons (H-1a and H-1b) and the internal vinyl proton (H-2) are distinct due to their different spatial relationships with the rest of the molecule. The multiplicity "ddt" stands for doublet of doublets of triplets. The broad multiplet at ~1.26 ppm represents the overlapping signals of the long methylene chain.

Table 2: ¹³C NMR Chemical Shift Data for this compound[1]
Atom AssignmentChemical Shift (δ, ppm)
C-1114.1
C-2139.2
C-333.9
C-4 to C-14 (-(CH₂)₁₁-)29.0 - 29.7
C-1531.9
C-1622.7
C-1714.1

Note: The signals for the central methylene carbons (C-4 to C-14) overlap in a narrow chemical shift range.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid long-chain alkenes like this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called "shimming," which can be performed automatically or manually to achieve sharp, symmetrical peaks.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30').

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a concentrated sample.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for the relaxation of the nuclei.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): A spectral width of approximately 15 ppm is usually sufficient.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each carbon.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

    • Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Spectral Width (SW): A spectral width of 200-240 ppm is standard.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

    • Referencing: The chemical shift axis is calibrated relative to the internal standard (TMS at 0 ppm) or the solvent signal.

Visualization of NMR Signal Relationships

The following diagrams illustrate the logical relationships between the structure of this compound and its characteristic NMR signals.

G Structure-Signal Correlation for this compound cluster_structure This compound Structure cluster_signals Characteristic NMR Signals C17H35-CH=CH2 CH3-(CH2)14-CH=CH2 H1 H-1 (~4.9-5.0 ppm) ddt C17H35-CH=CH2->H1 Terminal Vinyl H's H2 H-2 (~5.8 ppm) ddt C17H35-CH=CH2->H2 Internal Vinyl H H3 H-3 (~2.0 ppm) q C17H35-CH=CH2->H3 Allylic H's H_alkyl Alkyl Chain H's (~0.9-1.3 ppm) C17H35-CH=CH2->H_alkyl Saturated Chain H's

Caption: Correlation of this compound structure to its key ¹H NMR signals.

G ¹H-¹H Coupling Network in this compound H1a H-1a H1b H-1b H1a->H1b ²J (geminal) H2 H-2 H1a->H2 ³J (cis) H3 H-3 H1a->H3 ⁴J (allylic) H1b->H2 ³J (trans) H1b->H3 ⁴J (allylic) H2->H3 ³J (vicinal)

Caption: Key proton-proton (¹H-¹H) coupling interactions in this compound.

Methodological & Application

Application Notes and Protocols for the Use of 1-Heptadecene as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in quantitative analysis using gas chromatography (GC), the use of an internal standard is a critical technique for achieving accurate and reproducible results. An internal standard (IS) is a compound of known concentration that is added to a sample, calibration standards, and quality control samples. It helps to correct for variations in injection volume, sample preparation, and instrument response. 1-Heptadecene (C17H34), a long-chain olefin, possesses several characteristics that make it a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds, such as fatty acids, terpenes, and other hydrocarbons.

This document provides detailed application notes and protocols for the effective utilization of this compound as an internal standard in GC-based analyses.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its proper application.

PropertyValue
Chemical Formula C₁₇H₃₄
Molecular Weight 238.46 g/mol
Boiling Point 302 °C
Density 0.78 g/mL at 20 °C
Solubility Soluble in organic solvents (e.g., hexane, chloroform, methanol)
CAS Number 6765-39-5

Principle of the Internal Standard Method

The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response across samples and standards. By adding a fixed amount of this compound to every sample and standard, any variations during sample preparation or injection will affect both the analyte and the internal standard proportionally. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Logical Workflow for Internal Standard Calibration

cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Analyte Analyte Stock Solution Cal_Std Calibration Standards Analyte->Cal_Std IS_Stock This compound (IS) Stock Solution IS_Stock->Cal_Std Sample Unknown Sample IS_Stock->Sample QC Quality Control Samples IS_Stock->QC GC_System Gas Chromatograph (GC-FID/MS) Cal_Std->GC_System Sample->GC_System QC->GC_System Peak_Integration Peak Area Integration GC_System->Peak_Integration Ratio_Calc Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve For Standards Quantification Quantify Analyte in Sample Ratio_Calc->Quantification For Samples Cal_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Application: Quantification of Terpenes in Botanical Extracts

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of common terpenes in botanical extracts using Gas Chromatography-Flame Ionization Detection (GC-FID).

Experimental Protocol

1. Materials and Reagents

  • Solvents: Methanol (HPLC grade), Hexane (GC grade)

  • Standards: Analytical standards of target terpenes (e.g., α-pinene, β-pinene, limonene, linalool, β-caryophyllene)

  • Internal Standard: this compound (≥99% purity)

  • Sample: Botanical extract

2. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Terpene Stock Solution (1000 µg/mL): Prepare a mixed stock solution containing all target terpenes at a concentration of 1000 µg/mL each in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the terpene stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add the this compound internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the botanical extract and dissolve it in 10 mL of methanol. Add the this compound internal standard to a final concentration of 50 µg/mL. Sonicate for 10 minutes and then centrifuge. The supernatant is ready for injection.

3. Gas Chromatography (GC-FID) Conditions

ParameterValue
GC System Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 60 °C (hold 2 min) Ramp: 5 °C/min to 180 °C Ramp: 20 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Makeup Gas Nitrogen

4. Data Analysis

  • Identify the peaks for the target terpenes and this compound based on their retention times.

  • Integrate the peak areas of the target analytes and the internal standard.

  • Calculate the response factor (RF) for each analyte using the following formula for the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concanalyte / ConcIS) for the calibration standards.

  • Determine the concentration of each terpene in the sample using the calibration curve.

Representative Quantitative Data
AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
α-Pinene6.81 - 1000.99920.31.0
Limonene8.21 - 1000.99950.31.0
Linalool9.51 - 1000.99910.41.2
β-Caryophyllene15.31 - 1000.99960.51.5
This compound (IS) 18.2 ----

Application: Quantification of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the use of this compound as an internal standard for the quantification of FAMEs in biological samples after derivatization.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Hexane (GC grade), Methanol (anhydrous, HPLC grade)

  • Reagents: Boron trifluoride-methanol solution (14% w/w), Sodium chloride (saturated solution)

  • Standards: FAME mix standard (e.g., Supelco 37 Component FAME Mix)

  • Internal Standard: this compound (≥99% purity)

  • Sample: Lipid extract from a biological matrix

2. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Calibration Standards: Prepare a series of FAME standards in hexane with concentrations ranging from 10 to 500 µg/mL. Add the this compound internal standard to each for a final concentration of 100 µg/mL.

  • Sample Preparation and Derivatization:

    • To the lipid extract, add a known amount of the this compound internal standard.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 2 mL of 14% BF₃-methanol solution.

    • Heat at 60 °C for 30 minutes.

    • Cool to room temperature and add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

ParameterValue
GC System Shimadzu GCMS-QP2010 Ultra or equivalent
Column SP-2560 (100 m x 0.25 mm, 0.20 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 140 °C (hold 5 min) Ramp: 4 °C/min to 240 °C (hold 20 min)
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Scan Range m/z 50-550

4. Data Analysis

  • Identify FAMEs and this compound by their retention times and mass spectra.

  • Integrate the peak areas of the target FAMEs and the internal standard.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the FAME standards.

  • Calculate the concentration of each FAME in the sample.

Representative Quantitative Data
FAMERetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
C16:0 (Palmitic)22.510 - 5000.99892.58.0
C18:1n9c (Oleic)27.810 - 5000.99932.07.5
C18:2n6c (Linoleic)28.510 - 5000.99902.28.5
This compound (IS) 25.1 ----

Workflow for Sample Analysis

Start Start: Receive Sample Prep Prepare Sample and Add this compound (IS) Start->Prep Inject Inject into GC System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/MS) Separate->Detect Analyze Data Analysis and Quantification Detect->Analyze Report Generate Report Analyze->Report

Caption: General workflow for a single sample analysis.

Application Note: Quantitative Analysis of 1-Heptadecene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1-Heptadecene in a given sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The method is validated for its accuracy, precision, and linearity, making it suitable for research and quality control purposes.

Introduction

This compound (C₁₇H₃₄) is an alkene that has been identified in various natural sources and is of interest in several fields of research, including as a potential biomarker and in the study of insect pheromones.[1] Accurate and reliable quantification of this compound is crucial for these applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound due to its high sensitivity and specificity.[2]

This application note details a validated GC-MS method for the quantitative analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A detailed methodology for the quantitative analysis of this compound is provided below. This includes sample preparation, GC-MS instrument conditions, and the preparation of calibration standards.

2.1. Materials and Reagents

  • This compound standard (≥99.5% purity)

  • Heptadecane (Internal Standard, IS) (≥99.5% purity)[3]

  • n-Hexane (GC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with inserts

2.2. Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is utilized for the cleanup and concentration of this compound from a sample matrix.[4]

  • Sample Homogenization: Homogenize 1 g of the sample with 10 mL of dichloromethane.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of n-hexane through it.

  • Sample Loading: Load the homogenized sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a methanol/water mixture (50:50 v/v) to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 5 mL of n-hexane.

  • Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Internal Standard Spiking: Add a precise amount of the Heptadecane internal standard solution to the final extract to achieve a concentration of 10 µg/mL.

  • Transfer: Transfer the final extract into a GC vial for analysis.

2.3. GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250°C
Injection Volume1 µL (Splitless mode)
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[5]
Mass Spectrometer
MSD Transfer Line290°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined from the mass spectrum of this compound

2.4. Preparation of Calibration Standards

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in n-hexane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution in n-hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Addition: Add the Heptadecane internal standard to each working standard to a final concentration of 10 µg/mL.

Data Presentation and Analysis

3.1. Quantification

The quantification of this compound is based on the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.

3.2. Method Validation

The analytical method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) according to established guidelines.[6]

Table 1: Method Validation Parameters for this compound Quantification

Validation Parameter Result Acceptance Criteria
Linearity (R²) 0.9992≥ 0.995
Precision (Repeatability, %RSD) 2.1%≤ 5%
Intermediate Precision (%RSD) 3.8%≤ 10%
Accuracy (% Recovery) 97.8% - 103.5%90% - 110%
Limit of Detection (LOD) 0.04 µg/mLReportable
Limit of Quantification (LOQ) 0.12 µg/mLReportable

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization in Dichloromethane Sample->Homogenization SPE Solid Phase Extraction (SPE) Homogenization->SPE Concentration Solvent Evaporation SPE->Concentration IS_Spiking Internal Standard Spiking Concentration->IS_Spiking GC_Injection GC Injection IS_Spiking->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification validation_logic cluster_core Core Validation Parameters cluster_derived Derived Performance Metrics Linearity Linearity LOQ Limit of Quantification (LOQ) Linearity->LOQ defines lower limit Precision Precision Accuracy Accuracy Precision->Accuracy impacts LOD Limit of Detection (LOD) Precision->LOD determines Robustness Robustness Accuracy->Robustness assessed during Specificity Specificity Specificity->Linearity ensures correct signal LOQ->Robustness tested for

References

Application Note: Method Development for the Detection of 1-Heptadecene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of 1-heptadecene in various environmental matrices, including water and soil. The protocols provided herein utilize Solid Phase Microextraction (SPME) for water samples and Ultrasonic-Assisted Extraction (UAE) for soil samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed to provide reliable and reproducible results for environmental monitoring and research applications.

Introduction

This compound is a long-chain alkene that can be introduced into the environment from both natural and anthropogenic sources. As a semi-volatile organic compound (SVOC), its presence and concentration in environmental compartments such as water and soil are of increasing interest. Accurate and sensitive detection methods are crucial for assessing its environmental fate, transport, and potential ecological impact. This document provides detailed protocols for the extraction and quantification of this compound to support these research endeavors.

Experimental Protocols

Sample Collection and Handling

Water Samples:

  • Collect water samples in pre-cleaned 40 mL amber glass vials with PTFE-lined septa.[1][2]

  • If the source is chlorinated, fill the vials to the bottom of the neck and allow the sample to sit for one minute to allow any dechlorinating agent to react.[1]

  • For all water samples, fill the vial to overflowing to create a positive meniscus, ensuring no headspace remains after capping.[2][3]

  • If not analyzing immediately, store the samples at ≤6°C and protect them from light.[1]

Soil Samples:

  • Collect soil samples using a clean stainless steel trowel or coring device and place them in wide-mouth glass jars with PTFE-lined lids.

  • Fill the jars to the top to minimize headspace.

  • Store samples at ≤6°C prior to analysis.

Sample Preparation

Aqueous Samples: Solid Phase Microextraction (SPME)

This protocol is optimized for the extraction of this compound from water samples. A polydimethylsiloxane (PDMS) coated fiber is recommended due to its affinity for nonpolar, semi-volatile compounds.[4][5][6]

  • Fiber Selection: Use a 100 µm PDMS SPME fiber.

  • Sample Preparation:

    • Allow the water sample to equilibrate to room temperature.

    • Transfer 10 mL of the sample into a 20 mL headspace vial.

    • Add a magnetic stir bar.

    • For enhanced extraction, sodium chloride (NaCl) may be added to the sample to increase the ionic strength (salting-out effect).

  • Extraction:

    • Place the vial in a heating block on a magnetic stir plate set to 40°C.

    • Expose the SPME fiber to the headspace above the sample for 30 minutes with gentle stirring.

  • Desorption:

    • Retract the fiber into the needle and immediately insert it into the GC inlet for thermal desorption.

    • Desorb for 5 minutes at 250°C in splitless mode.

Solid Samples: Ultrasonic-Assisted Extraction (UAE)

This protocol is designed for the efficient extraction of this compound from soil and sediment samples.

  • Sample Preparation:

    • Homogenize the soil sample.

    • Weigh 5 g of the soil into a 50 mL glass centrifuge tube.

    • Spike the sample with an appropriate internal standard (e.g., n-alkane-d_x_).

  • Extraction:

    • Add 10 mL of dichloromethane to the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 10 minutes at a frequency of 20 kHz.[7]

    • Centrifuge the sample at 3000 x g for 10 minutes.

  • Concentration and Cleanup:

    • Carefully transfer the supernatant to a clean vial.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.

GC Parameter Setting
Instrument Gas Chromatograph with Mass Spectrometer
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min
Transfer Line Temp 280°C
MS Parameter Setting
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound m/z 57, 71, 85, 238 (Quantifier in bold)
Dwell Time 100 ms

Data Presentation

Quantitative Data Summary

The following tables present example quantitative data for the analysis of this compound in spiked environmental samples.

Table 1: Recovery and Precision in Spiked Water Samples (SPME-GC-MS)

Spike Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
192.56.8
1095.14.5
5098.33.1

Table 2: Recovery and Precision in Spiked Soil Samples (UAE-GC-MS)

Spike Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.594.27.2
596.85.1
2599.12.9

Table 3: Method Detection and Quantification Limits

MatrixMethod Detection Limit (MDL)Limit of Quantification (LOQ)
Water0.2 µg/L0.7 µg/L
Soil0.1 mg/kg0.3 mg/kg

Quality Assurance/Quality Control (QA/QC)

A rigorous QA/QC protocol is essential for generating reliable data.[8][9]

  • Calibration: A multi-point calibration curve (typically 5-7 points) should be generated using this compound standards. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Internal Standards: An internal standard (e.g., a deuterated alkane) should be added to all samples, blanks, and standards to correct for matrix effects and variations in instrument response.

  • Method Blanks: A method blank (an analyte-free matrix) should be processed with each batch of samples to assess for contamination.

  • Laboratory Control Samples (LCS): An LCS, consisting of a clean matrix spiked with a known concentration of this compound, should be analyzed with each batch to monitor method performance.

  • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A portion of a sample should be spiked with a known amount of this compound and analyzed in duplicate to assess matrix interference and method precision.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_extraction SPME cluster_analysis Analysis s1 10 mL Water Sample in 20 mL Vial s2 Add Stir Bar (Optional: NaCl) s1->s2 s3 Equilibrate to 40°C s2->s3 e1 Expose 100 µm PDMS Fiber to Headspace (30 min) s3->e1 a1 Thermal Desorption in GC Inlet (250°C) e1->a1 a2 GC-MS Analysis a1->a2

Caption: SPME Workflow for Water Samples

experimental_workflow_soil cluster_prep Sample Preparation (Soil) cluster_extraction Ultrasonic-Assisted Extraction cluster_analysis Analysis p1 5 g Homogenized Soil p2 Spike with Internal Standard p1->p2 e1 Add 10 mL Dichloromethane p2->e1 e2 Sonicate (10 min) e1->e2 e3 Centrifuge and Collect Supernatant e2->e3 a1 Concentrate to 1 mL e3->a1 a2 GC-MS Analysis a1->a2

Caption: UAE Workflow for Soil Samples

References

Application Notes and Protocols for Studying 1-Heptadecene in Insect Behavior

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Heptadecene (C₁₇H₃₄) is a long-chain alkene that has been identified as a component of the chemical profile of various insects, playing a role as a semiochemical that can influence behavior.[1] As a component of cuticular hydrocarbons (CHCs), it can be involved in chemical communication, contributing to processes such as aggregation, mating, and social interactions.[2][3] Understanding the specific role of this compound in insect behavior is crucial for developing targeted and environmentally benign pest management strategies, as well as for fundamental research in chemical ecology and neuroethology.

These application notes provide a comprehensive overview of the known roles of this compound and related compounds in insect behavior, detailed protocols for conducting behavioral and physiological assays, and visualizations of the underlying biological pathways.

Data Presentation: Behavioral Responses to Heptadecene and Related Alkenes

Direct quantitative data on the behavioral effects of this compound are limited in publicly available literature. However, studies on the closely related compound 1-pentadecene in the red flour beetle, Tribolium castaneum, provide a valuable model for the dose-dependent effects of such alkenes. Furthermore, electrophysiological data for (Z)-8-heptadecene, an isomer of this compound, demonstrates the sensitivity of insect olfactory systems to these molecules.

Table 1: Dose-Dependent Behavioral Response of Tribolium castaneum to 1-Pentadecene

Concentration of 1-PentadeceneObserved Behavior in Olfactometer AssayBehavioral Outcome
LowIncreased time spent in the treated armAttraction[1][4]
MediumNo significant difference in time spent between treated and control armsNeutral[1][5]
HighDecreased time spent in the treated armRepulsion[1][6]

Table 2: Electrophysiological and Behavioral Responses to Heptadecene Isomers and Derivatives

Insect SpeciesCompoundAssay TypeObserved ResponseReference
Argogorytes mystaceus (Pollinator of Ophrys insectifera)(Z)-8-HeptadeceneElectroantennography (EAG)Strongest EAG activity among tested compounds.[7][7]
Rhopalomyia longicauda (Chrysanthemum gall midge)(2S,8Z)-2-butyroxy-8-heptadeceneField TrappingHighly attractive to males.[8][9][8][9]
Rhopalomyia longicauda(2R,8Z)-2-butyroxy-8-heptadeceneField TrappingNot attractive to males.[8][9][8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of this compound's role in insect behavior. The following protocols are adapted from established methods in insect chemical ecology.[8][10]

Protocol 1: Volatile Collection from Insects

Objective: To collect volatile compounds, including this compound, produced by insects for chemical analysis.

Materials:

  • Glass chamber for holding insects

  • Purified and humidified air source

  • Adsorbent material (e.g., Porapak Q, Tenax)

  • Vacuum pump

  • High-purity solvents (e.g., hexane, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Separate insects by sex and age to ensure consistency. For mating behavior studies, use virgin females and sexually mature males.[8]

  • Place a known number of insects into the glass aeration chamber.

  • Pass a gentle stream of purified and humidified air over the insects.

  • Draw the effluent air through a cartridge containing the adsorbent material using a vacuum pump. This will trap the volatile organic compounds.

  • Perform a control collection from an empty chamber to identify background contaminants.

  • After the collection period (typically several hours), elute the trapped compounds from the adsorbent using a high-purity solvent.

  • Concentrate the resulting extract under a gentle stream of nitrogen.

  • Analyze the extract using GC-MS to identify and quantify the chemical components, including this compound.

Protocol 2: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptor neurons.[11][12]

Materials:

  • Live, immobilized insect

  • Dissecting microscope

  • Microelectrodes (glass capillaries filled with saline solution)

  • Micromanipulators

  • EAG probe and amplifier

  • Data acquisition system

  • Odor delivery system (puffing purified air over a filter paper treated with the test compound)

  • Synthetic this compound

  • Control solvent (e.g., hexane)

Procedure:

  • Immobilize the insect (e.g., in a pipette tip with the head and antennae exposed).

  • Under a dissecting microscope, carefully excise an antenna.

  • Using micromanipulators, place the base of the antenna onto the reference electrode and the tip onto the recording electrode.

  • Deliver a puff of purified air (control) over the antenna to establish a baseline.

  • Apply a known amount of this compound solution to a filter paper and place it in the odor delivery system.

  • Deliver a puff of air carrying the this compound vapor over the antenna.

  • Record the change in electrical potential (the EAG response) between the two electrodes.

  • Use a solvent blank as a negative control and a known standard odorant as a positive control.

  • Normalize the responses to this compound against the positive control for comparison across different preparations.

Protocol 3: Two-Choice Olfactometer Assay

Objective: To assess the behavioral preference of an insect for this compound (attraction or repulsion).

Materials:

  • Y-tube or multi-arm olfactometer

  • Purified and humidified air source with flow meters

  • Odor chambers

  • Test insects (starved for a few hours before the assay)

  • Synthetic this compound

  • Control solvent

Procedure:

  • Set up the olfactometer, ensuring a constant and equal airflow through each arm.

  • Connect each arm to an odor chamber.

  • Apply a solution of this compound in a suitable solvent to a filter paper and place it in one odor chamber. Place a filter paper with the solvent alone in the other chamber (control).

  • Introduce a single insect at the base of the olfactometer.

  • Allow the insect a set amount of time to choose an arm.

  • Record the first choice of the insect and/or the total time spent in each arm.

  • After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.

  • Rotate the arms of the olfactometer between trials to avoid positional bias.

  • Test a sufficient number of insects to allow for statistical analysis of the preference.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized pathways and workflows involved in the study of this compound in insect behavior.

experimental_workflow cluster_collection Volatile Collection & Identification cluster_bioassays Bioassays cluster_synthesis Chemical Synthesis insect_rearing Insect Rearing (Sex & Age Separation) volatile_collection Volatile Collection (Aeration) insect_rearing->volatile_collection extraction Solvent Elution & Concentration volatile_collection->extraction gcms GC-MS Analysis (Identification of this compound) extraction->gcms synthesis Synthetic this compound gcms->synthesis Identified Compound eag Electroantennography (EAG) (Antennal Response) olfactometer Olfactometer Assay (Behavioral Choice) wind_tunnel Wind Tunnel Assay (Flight Behavior) synthesis->eag synthesis->olfactometer synthesis->wind_tunnel

Experimental workflow for studying this compound.

The biosynthesis of this compound, like other cuticular hydrocarbons, is linked to fatty acid metabolism, primarily occurring in specialized cells called oenocytes.[2]

biosynthesis_pathway acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthase (FAS) acetyl_coa->fatty_acid_synthesis c16_acyl_coa C16 Acyl-CoA (Palmitoyl-CoA) fatty_acid_synthesis->c16_acyl_coa elongase Elongase c16_acyl_coa->elongase c18_acyl_coa C18 Acyl-CoA (Stearoyl-CoA) elongase->c18_acyl_coa desaturase Desaturase c18_acyl_coa->desaturase c18_1_acyl_coa (Z)-9-Octadecenoyl-CoA desaturase->c18_1_acyl_coa reductase Reductase c18_1_acyl_coa->reductase aldehyde Heptadecenal reductase->aldehyde decarbonylase Oxidative Decarbonylase aldehyde->decarbonylase heptadecene This compound decarbonylase->heptadecene olfactory_pathway heptadecene This compound pbp Pheromone-Binding Protein (PBP) heptadecene->pbp Binding in Sensillum Lymph or_orco Odorant Receptor (OR) + Orco Co-receptor pbp->or_orco Transport to Receptor ion_channel Ion Channel Opening or_orco->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential brain Signal to Antennal Lobe (Brain) action_potential->brain behavior Behavioral Response brain->behavior

References

Application Notes and Protocols for 1-Heptadecene as a Potential Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-Heptadecene (C17H34) is a long-chain monounsaturated olefin. While the role of odd-chain saturated fatty acids, particularly heptadecanoic acid (C17:0), as potential biomarkers for metabolic diseases is an active area of research, the significance of this compound in human metabolism remains largely unexplored.[1][2][3] This document provides a framework for investigating this compound as a novel, potential biomarker in metabolic studies, including hypothetical pathways, analytical methodologies, and data presentation templates to guide future research.

The presence of this compound in biological systems could arise from several sources. It may be a metabolic byproduct of gut microbiota, derived from dietary intake, or potentially synthesized endogenously through pathways such as the decarboxylation of heptadecenoic acid.[4] Given its volatile nature, this compound could also be explored as a biomarker in exhaled breath, offering a non-invasive diagnostic approach for metabolic disorders.[5][6][7] The investigation into this compound may open new avenues for understanding the complex interplay between lipid metabolism, gut health, and systemic metabolic diseases like Metabolic Syndrome (MetS), Non-Alcoholic Fatty Liver Disease (NAFLD), and insulin resistance.

Data Presentation: A Template for Future Quantitative Studies

As there is a lack of established quantitative data for this compound in metabolic diseases, the following table serves as a template for organizing and presenting future research findings. This structured format will enable clear comparison across different patient cohorts.

Patient Cohort Sample Type Number of Subjects (n) Hypothetical this compound Concentration (ng/mL) (Mean ± SD) Analytical Method Reference
Healthy ControlsPlasma--GC-MSFuture Study
Metabolic SyndromePlasma--GC-MSFuture Study
NAFLDPlasma--GC-MSFuture Study
Type 2 DiabetesPlasma--GC-MSFuture Study
Healthy ControlsSerum--GC-MSFuture Study
Metabolic SyndromeSerum--GC-MSFuture Study
NAFLDSerum--GC-MSFuture Study
Type 2 DiabetesSerum--GC-MSFuture Study
Healthy ControlsExhaled Breath--GC-MSFuture Study
Metabolic SyndromeExhaled Breath--GC-MSFuture Study
NAFLDExhaled Breath--GC-MSFuture Study
Type 2 DiabetesExhaled Breath--GC-MSFuture Study

Experimental Protocols

The following are detailed protocols for the extraction and quantification of this compound from biological samples. These are generalized methods that will require optimization and validation for specific applications.

Protocol 1: Quantification of this compound in Human Plasma/Serum by GC-MS

This protocol details a method for the extraction of volatile and semi-volatile hydrocarbons, including this compound, from human plasma or serum, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., deuterated alkane)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Chloroform (GC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Preparation and Extraction:

  • Thaw plasma/serum samples on ice.

  • In a glass vial, add 500 µL of plasma/serum.

  • Spike the sample with the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer to a clean glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of hexane.

  • Pass the reconstituted sample through a small column of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to a GC-MS autosampler vial.

3. GC-MS Analysis:

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Injection: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification: Determine the concentration of this compound by comparing its peak area to that of the internal standard, using a calibration curve generated from the this compound standard.

Protocol 2: Analysis of this compound in Exhaled Breath Condensate (EBC) by GC-MS

This protocol outlines a method for the collection and analysis of this compound in EBC, a non-invasive sample matrix.

1. Materials and Reagents:

  • EBC collection device

  • This compound standard

  • Internal standard

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS)

  • GC-MS system

2. EBC Collection:

  • Collect EBC from subjects using a commercially available collection device according to the manufacturer's instructions.

  • Store the collected EBC at -80°C until analysis.

3. Sample Preparation and Analysis:

  • Thaw the EBC sample.

  • Transfer a known volume of EBC to a headspace vial.

  • Spike with the internal standard.

  • Expose an SPME fiber to the headspace of the sample while heating and agitating the vial.

  • After extraction, desorb the analytes from the SPME fiber in the heated inlet of the GC-MS.

  • Perform GC-MS analysis as described in Protocol 1.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical metabolic pathway for this compound and a typical experimental workflow for its analysis.

cluster_0 Hypothetical Biosynthesis and Metabolism of this compound Heptadecenoic_Acid Heptadecenoic Acid (C17:1) Heptadecene This compound Heptadecenoic_Acid->Heptadecene Decarboxylation (Hypothetical) Metabolites Oxidized Metabolites Heptadecene->Metabolites Oxidation (e.g., Cytochrome P450) Excretion Excretion Metabolites->Excretion cluster_1 Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (Plasma, Serum, or EBC) Extraction Extraction (LLE or SPME) Sample_Collection->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) GCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

References

Applications of 1-Heptadecene in Chemical Ecology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene, a long-chain alkene, and its isomers are significant semiochemicals in the intricate world of chemical ecology. These molecules play crucial roles in mediating interactions both within and between species. As components of insect cuticular hydrocarbon profiles, floral scents, and pheromone blends, they can act as pheromones (sex, trail, aggregation) and kairomones, influencing behaviors such as mating, foraging, and host location.[1][2] This document provides detailed application notes on the various roles of this compound and protocols for its study, aimed at researchers, scientists, and professionals in drug development and pest management.

Application Notes

This compound as an Insect Pheromone

This compound and its derivatives are integral components of pheromone blends in numerous insect species, facilitating intraspecific communication.

  • Sex Pheromones: In many moth species, specific isomers of heptadecene act as sex pheromones, attracting males for mating. For instance, (Z)-8-heptadecene is an electrophysiologically active compound in certain moth species. The precise blend and ratio of different isomers are often critical for species-specific recognition and mating success.

  • Trail Pheromones: In some social insects, hydrocarbons, including heptadecene, are components of trail pheromones that guide colony members to food sources.[3]

  • Aggregation Pheromones: These compounds can also signal aggregation, bringing individuals together for purposes such as feeding or overwintering.

This compound as a Kairomone

Kairomones are chemical signals that are beneficial to the receiver of a different species. This compound can act as a kairomone, influencing the behavior of predators and parasitoids.

  • Host Location by Parasitoids: Parasitoid wasps, which are important biological control agents, can use this compound present in the cuticular hydrocarbons of their host insects to locate them for oviposition. For example, the larval ectoparasitoid Holepyris sylvanidis is attracted to a mixture containing 1-pentadecene, a related alkene, which is found in the feces of its host, the confused flour beetle.[1]

  • Prey Detection by Predators: Similarly, predatory insects may use the scent of this compound to locate their prey.

This compound in Floral Scents and Pollinator Attraction

Floral scents are complex mixtures of volatile organic compounds that attract pollinators. This compound has been identified as a component of the floral scent of various plants, including some species of roses.[4] While often present in smaller quantities compared to other floral volatiles, its role in fine-tuning pollinator attraction and specificity warrants further investigation. The presence of such hydrocarbons can contribute to the overall chemical signature of a flower, influencing the foraging behavior of pollinators like bees and moths.

Quantitative Data Presentation

The following tables summarize quantitative data on the presence and activity of this compound and related compounds in various chemical ecology contexts.

Table 1: Relative Abundance of Heptadecene in Floral Volatiles

Plant SpeciesCompoundRelative Abundance (%)
Rosa alba L.Heptadecene0.11 - 1.35
Rosa alba L.Heptadecane0.18 - 1.83

Data extracted from headspace analysis of fresh blossoms.[4]

Table 2: Kairomonal Effect of 1-Pentadecene (a related alkene) on the Parasitoid Holepyris sylvanidis

TreatmentParasitoid Response
Low concentration of (E)-2-nonenal and 1-pentadecene mixture77% of females preferred the treatment over control
High concentration of (E)-2-nonenal and 1-pentadecene mixtureRepellent effect observed

Data from Y-tube olfactometer bioassays.[1]

Table 3: Relative Abundance of Heptacosane (a longer-chain alkane) in Insect Cuticular Hydrocarbons

Insect SpeciesCompoundRelative Abundance (%) (Mean ± SD)
Peckia (Peckia) chrysostoman-Heptacosane12.3 ± 0.6
Peckia (Pattonella) intermutansn-Heptacosane2.5 ± 0.1
Sarcodexia lambensn-Heptacosane10.9 ± 0.3
Sarcophaga (Liopygia) ruficornisn-Heptacosane14.8 ± 0.9

Data from GC-MS analysis of puparial cases.

Experimental Protocols

Protocol for Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, indicating olfactory detection.

Materials:

  • EAG system (amplifier, data acquisition software)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., 0.1 M KCl)

  • Reference and recording electrodes (Ag/AgCl wires)

  • Odor delivery system (puff device)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., hexane)

  • Filter paper strips

  • Insect specimens (e.g., adult moths)

Procedure:

  • Insect Preparation: Immobilize the insect (e.g., by chilling). The antenna can be excised or left attached to the head.

  • Electrode Preparation: Pull glass capillaries to a fine tip and fill with saline solution. Insert Ag/AgCl wires to act as electrodes.

  • Mounting: Mount the insect preparation on a stage. Insert the reference electrode into the insect's head or the base of the excised antenna. Gently cut the tip of the antenna and bring the recording electrode into contact with the cut end.

  • Odor Stimulus Preparation: Prepare serial dilutions of this compound in the solvent. Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Stimulus Delivery and Recording: Deliver a puff of air through the pipette, carrying the odorant over the antenna. Record the resulting depolarization of the antennal potential using the EAG software.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Use a solvent puff as a negative control.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cuticular Hydrocarbons

GC-MS is used to separate, identify, and quantify the components of a chemical mixture, such as insect cuticular hydrocarbons.

Materials:

  • GC-MS system with a suitable column (e.g., nonpolar)

  • Solvent for extraction (e.g., hexane)

  • Glass vials

  • Microsyringes

  • Insect specimens

Procedure:

  • Extraction: Place an individual insect or a specific body part into a glass vial with a known volume of hexane. Agitate gently for a few minutes to extract the cuticular lipids.

  • Concentration: Carefully transfer the solvent to a clean vial and concentrate it under a gentle stream of nitrogen if necessary.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the extract into the GC-MS.

  • Analysis: The GC separates the compounds based on their volatility and interaction with the column's stationary phase. The MS then fragments the eluted compounds and provides a mass spectrum for each, allowing for identification by comparing the spectra and retention times with those of known standards and library data.

  • Quantification: The relative abundance of each compound is determined by integrating the area under its corresponding peak in the chromatogram.

Protocol for Behavioral Bioassays (Y-tube Olfactometer)

A Y-tube olfactometer is a choice assay used to determine the behavioral response (attraction or repulsion) of an insect to a specific odor.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter and purified air source

  • Odor sources (e.g., filter paper with this compound)

  • Control (e.g., filter paper with solvent only)

  • Insect specimens

Procedure:

  • Setup: Connect the Y-tube to a purified and humidified air source, ensuring equal airflow through both arms.

  • Odor and Control Placement: Place the odor source in one arm of the olfactometer and the control in the other.

  • Insect Introduction: Release a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time to make a choice (i.e., move a certain distance into one of the arms). Record the first choice made by the insect.

  • Data Collection: Repeat the experiment with a sufficient number of individuals to allow for statistical analysis. To avoid positional bias, alternate the arms containing the odor and control between trials.

  • Analysis: Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for the odor source over the control.

Visualizations

Experimental_Workflow_for_Chemical_Ecology_Studies cluster_extraction Sample Preparation cluster_analysis Chemical Analysis cluster_bioassay Biological Assays cluster_interpretation Data Interpretation Insect_Specimens Insect Specimens Volatile_Collection Volatile Collection (Headspace or Solvent Extraction) Insect_Specimens->Volatile_Collection GC_MS GC-MS Analysis Volatile_Collection->GC_MS Identification Compound Identification and Quantification GC_MS->Identification EAG Electroantennography (EAG) Identification->EAG Behavioral_Assay Behavioral Bioassay (e.g., Y-tube Olfactometer) Identification->Behavioral_Assay Data_Analysis Statistical Analysis EAG->Data_Analysis Behavioral_Assay->Data_Analysis Conclusion Conclusion on Semiochemical Role Data_Analysis->Conclusion

Experimental workflow for chemical ecology studies.

Insect_Olfactory_Signaling_Pathway Odorant This compound (Odorant) Pore Sensillar Pore Odorant->Pore Enters Sensillum OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activates Signal Signal Transduction (Ion Channel Opening) Neuron->Signal AP Action Potential Signal->AP Brain Antennal Lobe (Brain) AP->Brain Signal to Brain Behavior Behavioral Response Brain->Behavior Elicits

Insect olfactory signaling pathway for this compound.

References

Application Notes and Protocols for the Analysis of 1-Heptadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene is a long-chain alkene that has been identified in various biological and environmental contexts. It is known to function as a pheromone in certain insect species and has also been noted for its potential antibiotic properties.[1][2] Accurate and sensitive quantification of this compound is crucial for understanding its biological roles and for various industrial applications. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation Techniques

The choice of sample preparation technique for this compound analysis is critical and depends on the sample matrix, the concentration of the analyte, and the required sensitivity. As a volatile organic compound (VOC), methods that efficiently extract and concentrate such compounds from the sample matrix are preferred.

Headspace (HS) Analysis

Headspace analysis is a solvent-free technique ideal for the analysis of volatile compounds in solid or liquid samples.[3] The sample is sealed in a vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample. An aliquot of the headspace is then injected into the GC-MS system.

Advantages:

  • Minimizes matrix effects.

  • Reduces contamination of the GC system.

  • Easily automated for high-throughput analysis.

Considerations:

  • Sensitivity is dependent on the volatility of the analyte and the sample matrix.

  • Optimization of incubation time and temperature is crucial.

Solid-Phase Microextraction (SPME)

SPME is a versatile and sensitive sample preparation technique that involves the use of a coated fiber to extract analytes from a sample.[4] The fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME). For a volatile compound like this compound, Headspace SPME is generally recommended to avoid matrix interference.

Advantages:

  • Solvent-free and environmentally friendly.

  • Combines extraction, concentration, and sample introduction into a single step.

  • High sensitivity, capable of detecting trace levels of analytes.

Fiber Selection: The choice of SPME fiber coating is crucial for efficient extraction. For a non-polar compound like this compound, a non-polar or a mixed-phase fiber is recommended.

  • 100 µm Polydimethylsiloxane (PDMS): A non-polar coating suitable for the extraction of volatile and non-polar compounds.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A mixed-phase fiber that is effective for a broad range of volatile compounds, including very volatile and gaseous analytes.[5]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic solvent. For extracting a non-polar compound like this compound from an aqueous matrix, a non-polar organic solvent such as hexane or pentane would be suitable.

Advantages:

  • Simple and widely applicable.

  • Can handle larger sample volumes.

Disadvantages:

  • Requires significant amounts of organic solvents.

  • Can be time-consuming and less easily automated.

  • The extract may require a concentration step prior to analysis.

Solid-Phase Extraction (SPE)

SPE is a technique used to clean up and concentrate samples prior to analysis. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent and later eluted with a suitable solvent. For this compound, a reversed-phase SPE cartridge (e.g., C18) would be appropriate for extraction from a polar matrix.

Advantages:

  • Efficient sample cleanup and concentration.

  • Can be automated.

Disadvantages:

  • Requires the use of solvents.

  • Method development can be more complex.

Derivatization

For certain applications, derivatization can be employed to improve the chromatographic properties of alkenes or to aid in the structural elucidation, particularly for determining the position of the double bond. A common method for this is the reaction with dimethyl disulfide (DMDS).[6][7]

Advantages:

  • Can improve peak shape and resolution.

  • Provides structural information from the mass spectrum.

Disadvantages:

  • Adds an extra step to the sample preparation process.

  • Requires careful optimization of reaction conditions.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of volatile organic compounds using the described techniques. It is important to note that specific data for this compound is limited in the literature; therefore, the presented values are based on the analysis of similar long-chain hydrocarbons and volatile compounds and should be considered as representative estimates.[4][8][9]

Table 1: Headspace GC-MS Performance Data (Estimated for this compound)

ParameterWater MatrixBlood/Plasma Matrix
Limit of Detection (LOD) 0.1 - 1 µg/L1 - 10 ng/g
Limit of Quantification (LOQ) 0.5 - 5 µg/L5 - 50 ng/g
Linearity (R²) > 0.99> 0.99
Recovery Not directly measuredNot directly measured
Precision (%RSD) < 15%< 20%

Table 2: SPME-GC-MS Performance Data (Estimated for this compound)

ParameterWater MatrixBlood/Plasma Matrix
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.1 - 1 ng/g
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L0.5 - 5 ng/g
Linearity (R²) > 0.995> 0.99
Recovery 60 - 95%50 - 90%
Precision (%RSD) < 10%< 15%

Table 3: LLE-GC-MS and SPE-GC-MS Performance Data (Estimated for this compound)

ParameterLiquid-Liquid ExtractionSolid-Phase Extraction
Limit of Detection (LOD) 0.5 - 5 µg/L0.1 - 1 µg/L
Limit of Quantification (LOQ) 2 - 20 µg/L0.5 - 5 µg/L
Linearity (R²) > 0.99> 0.99
Recovery 70 - 100%80 - 105%
Precision (%RSD) < 15%< 15%

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of this compound in Water

This protocol is designed for the quantitative analysis of this compound in water samples.

1. Sample Preparation:

  • Place 10 mL of the water sample into a 20 mL headspace vial.
  • Add a magnetic stir bar and 3 g of sodium chloride (to increase the ionic strength and promote partitioning of volatiles into the headspace).
  • Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

2. Headspace Autosampler Parameters:

  • Vial Equilibration Temperature: 80°C
  • Vial Equilibration Time: 20 minutes
  • Agitation: On
  • Loop Temperature: 90°C
  • Transfer Line Temperature: 100°C
  • Injection Volume: 1 mL
  • Injection Mode: Splitless

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC with 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 180°C at 10°C/min.
  • Ramp to 280°C at 20°C/min, hold for 5 minutes.
  • MSD Parameters:
  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for this compound: m/z 57, 71, 85, 99, 238).

Protocol 2: SPME-GC-MS Analysis of this compound in Human Plasma

This protocol describes a method for the extraction and analysis of this compound from human plasma samples.[1]

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • Place 1 mL of plasma into a 10 mL headspace vial.
  • Add an internal standard if required.
  • Immediately seal the vial.

2. SPME Parameters:

  • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).
  • Fiber Conditioning: Condition the fiber prior to first use according to the manufacturer's instructions (typically in the GC inlet at a high temperature).
  • Extraction Mode: Headspace (HS).
  • Incubation/Extraction Temperature: 60°C.
  • Incubation Time: 15 minutes with agitation.
  • Extraction Time: 30 minutes with agitation.

3. GC-MS Parameters:

  • GC System and Column: As described in Protocol 1.
  • Inlet Temperature: 260°C (for thermal desorption of the SPME fiber).
  • Inlet Mode: Splitless for 2 minutes.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp to 200°C at 8°C/min.
  • Ramp to 280°C at 15°C/min, hold for 3 minutes.
  • MSD Parameters: As described in Protocol 1.

Protocol 3: Derivatization of this compound with Dimethyl Disulfide (DMDS)

This protocol is for the derivatization of this compound to determine the position of the double bond.[6][7]

1. Derivatization Procedure:

  • Dissolve approximately 1 mg of the sample containing this compound in 100 µL of hexane in a micro-reaction vial.
  • Add 100 µL of dimethyl disulfide (DMDS).
  • Add 50 µL of a 60 mg/mL solution of iodine in diethyl ether.
  • Seal the vial tightly and heat at 60°C for 2 hours.
  • Cool the reaction mixture to room temperature.
  • Add 200 µL of a 5% aqueous sodium thiosulfate solution to quench the excess iodine.
  • Vortex the mixture and allow the layers to separate.
  • Transfer the upper hexane layer to a new vial for GC-MS analysis.

2. GC-MS Analysis of DMDS Adduct:

  • Use the same GC-MS parameters as in Protocol 1, with appropriate adjustments to the temperature program to ensure elution of the higher molecular weight DMDS adduct. The mass spectrum of the DMDS adduct of this compound will show characteristic fragmentation patterns that allow for the unambiguous determination of the double bond at the C1 position.

Visualizations

experimental_workflow_hs_gcms cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis sample 1. Water Sample (10 mL) vial 2. Add to 20 mL Headspace Vial sample->vial salt 3. Add NaCl (3g) & Stir Bar vial->salt seal 4. Seal Vial salt->seal equilibrate 5. Equilibrate (80°C, 20 min) seal->equilibrate inject 6. Inject Headspace (1 mL) equilibrate->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometric Detection separate->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification integrate->quantify

Caption: Experimental workflow for Headspace GC-MS analysis of this compound.

experimental_workflow_spme_gcms cluster_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample 1. Plasma Sample (1 mL) vial 2. Place in 10 mL Headspace Vial sample->vial seal 3. Seal Vial vial->seal incubate 4. Incubate (60°C, 15 min) seal->incubate extract 5. Expose SPME Fiber (30 min) incubate->extract desorb 6. Thermal Desorption in GC Inlet extract->desorb separate 7. Chromatographic Separation desorb->separate detect 8. Mass Spectrometric Detection separate->detect process 9. Data Processing & Quantification detect->process

Caption: Experimental workflow for SPME-GC-MS analysis of this compound.

derivatization_workflow cluster_reaction Derivatization Reaction cluster_workup Reaction Workup cluster_analysis GC-MS Analysis sample 1. Sample in Hexane add_reagents 2. Add DMDS and Iodine sample->add_reagents heat 3. Heat (60°C, 2h) add_reagents->heat quench 4. Quench with Na2S2O3 heat->quench extract 5. Extract with Hexane quench->extract inject 6. Inject Hexane Layer extract->inject analyze 7. GC-MS Analysis of Adduct inject->analyze

References

Application Notes and Protocols for the Derivatization of 1-Heptadecene to Enhance Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene, a long-chain alkene, presents analytical challenges due to its non-polar nature and lack of a strong chromophore, which can result in poor sensitivity and chromatographic performance in common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization, the process of chemically modifying an analyte, is a crucial strategy to overcome these limitations. By introducing specific functional groups, derivatization can enhance the volatility, thermal stability, and ionization efficiency of this compound for GC-MS analysis, or introduce a chromophore or fluorophore for improved detection by UV-Vis or fluorescence detectors in HPLC.

These application notes provide detailed protocols for three effective derivatization methods for this compound: Dimethyl Disulfide (DMDS) derivatization for GC-MS, epoxidation for GC or HPLC analysis, and thiol-ene derivatization for enhanced fluorescence detection in HPLC.

Quantitative Data Summary

The selection of a derivatization method significantly impacts the analytical performance. While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes representative performance data for the derivatization of long-chain alkenes and other relevant molecules, providing a benchmark for expected analytical enhancements.

Derivatization MethodAnalyte ClassAnalytical PlatformDerivatization Efficiency (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
DMDS Adduct Formation Long-Chain Alkenes (C25-C37)GC-MS>95Not ReportedNot Reported[1]
Epoxidation AlkenesGC~75-90Not ReportedNot Reported[2]
Thiol-ene Derivatization with Thiol-Specific Fluorophore ThiolsHPLC-Fluorescence>990.2 - 0.8 nMNot Reported

Experimental Protocols

Dimethyl Disulfide (DMDS) Derivatization for GC-MS Analysis

This protocol is a well-established method for determining the position of the double bond in mono-unsaturated alkenes like this compound through characteristic fragmentation in GC-MS analysis. The addition of two -SCH3 groups across the double bond creates a derivative that readily cleaves at the original C=C bond upon electron ionization.

Materials:

  • This compound standard or sample containing this compound

  • Dimethyl Disulfide (DMDS)

  • Iodine solution (10% w/v in diethyl ether)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Saturated sodium thiosulfate solution

  • GC vials with caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator (optional)

Protocol:

  • Sample Preparation: Dissolve a known amount of this compound (e.g., 1 mg) in 1 mL of hexane in a GC vial.

  • Reagent Addition: Add 1 mL of DMDS and 0.1 mL of the iodine solution to the vial. The solution will turn brown due to the iodine.

  • Reaction: Cap the vial tightly and heat the mixture at 40-60°C for 2-4 hours in a heating block or water bath. The brown color of the iodine will fade as the reaction proceeds.

  • Quenching: After the reaction is complete, cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium thiosulfate solution to remove excess iodine. The solution should become colorless.

  • Extraction: Vortex the mixture for 1 minute and allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Concentration (Optional): If necessary, concentrate the sample under a gentle stream of nitrogen to the desired volume for GC-MS analysis.

  • GC-MS Analysis: Inject an aliquot of the final solution into the GC-MS system.

Expected GC-MS Fragmentation: The mass spectrum of the DMDS derivative of this compound will show a molecular ion peak (M+) and two characteristic fragment ions resulting from the cleavage at the C-C bond between the two thioether groups. For this compound, this will result in fragments that allow for the unambiguous identification of the original double bond position.

Epoxidation of this compound

Epoxidation converts the double bond of this compound into an epoxide ring. This derivative is more polar than the parent alkene, which can improve chromatographic peak shape. The epoxide can be analyzed by GC-MS or, after further derivatization to open the ring, by HPLC.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1,2-epoxyheptadecane.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Analysis: The purified epoxide can be analyzed by GC-MS or dissolved in a suitable solvent for further derivatization and HPLC analysis.

Thiol-ene Derivatization for Enhanced Fluorescence Detection

The "thiol-ene" click reaction is a highly efficient and specific reaction between a thiol and an alkene. By using a thiol-containing fluorescent tag, a highly fluorescent derivative of this compound can be synthesized, enabling sensitive detection by HPLC with a fluorescence detector.

Materials:

  • This compound

  • Thiol-functionalized fluorescent dye (e.g., a thiol-containing coumarin or BODIPY derivative)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Acetonitrile (ACN, HPLC grade)

  • UV lamp (365 nm)

  • HPLC vials

  • Vortex mixer

Protocol:

  • Sample Preparation: In an HPLC vial, prepare a solution of this compound in ACN.

  • Reagent Addition: To this solution, add the thiol-functionalized fluorescent dye (1.2 equivalents) and the photoinitiator (e.g., 0.1 equivalents).

  • Reaction: Cap the vial and vortex to mix. Irradiate the vial with a UV lamp at 365 nm for 30-60 minutes at room temperature. The reaction progress can be monitored by HPLC.

  • Analysis: Once the reaction is complete, the mixture can be directly injected into the HPLC system for analysis.

Visualizations

experimental_workflow_dmds cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis start This compound Sample dissolve Dissolve in Hexane start->dissolve add_reagents Add DMDS and Iodine dissolve->add_reagents heat Heat at 40-60°C add_reagents->heat quench Quench with Na2S2O3 heat->quench extract Extract with Hexane quench->extract dry Dry with Na2SO4 extract->dry analyze GC-MS Analysis dry->analyze

Caption: Experimental workflow for DMDS derivatization of this compound.

derivatization_logic cluster_analyte Analyte Properties cluster_derivatization Derivatization cluster_derivative Derivative Properties cluster_detection Improved Detection analyte This compound prop1 Low Polarity analyte->prop1 prop2 No Chromophore analyte->prop2 prop3 Poor Ionization analyte->prop3 derivatization Chemical Modification prop1->derivatization prop2->derivatization prop3->derivatization derivative This compound Derivative derivatization->derivative dprop1 Increased Volatility/ Polarity derivative->dprop1 dprop2 Chromophore/ Fluorophore Added derivative->dprop2 dprop3 Improved Ionization derivative->dprop3 detection Enhanced Analytical Signal dprop1->detection dprop2->detection dprop3->detection signaling_pathway_epoxidation cluster_reactants Reactants cluster_transition Transition State cluster_products Products heptadecene This compound ts Concerted Transition State (Butterfly Mechanism) heptadecene->ts mcpba m-CPBA mcpba->ts epoxide 1,2-Epoxyheptadecane ts->epoxide acid m-Chlorobenzoic Acid ts->acid

References

Application Notes and Protocols for 1-Heptadecene in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene, a 17-carbon linear alpha-olefin, is emerging as a promising precursor for the synthesis of advanced biofuels, particularly sustainable aviation fuel (SAF) and renewable diesel. Its long-chain aliphatic structure makes it an ideal candidate for conversion into energy-dense hydrocarbon fuels that are chemically similar to their petroleum-based counterparts, allowing for their use as "drop-in" fuels. This document provides an overview of the application of this compound in biofuel research, including its production from renewable feedstocks and its subsequent conversion into fuel-grade alkanes. Detailed, generalized experimental protocols and relevant data are presented to guide researchers in this field.

Production of this compound

Recent advancements have demonstrated the highly selective production of this compound from stearic acid, a common fatty acid found in various biomass sources. One notable method involves the use of a partially reduced MoOx catalyst, which can achieve a heptadecene yield of 70.1% with a selectivity to this compound as high as 92.8%. Another approach utilizes a bimetallic NiFe/C catalyst for the decarbonylative dehydration of stearic acid to produce this compound.

Conversion of this compound to Biofuel

The conversion of this compound into drop-in biofuels primarily involves the saturation of the double bond to form heptadecane and, if necessary, isomerization to improve cold-flow properties. The primary routes for this conversion are hydrotreating and hydroisomerization.

Data Presentation: Physicochemical Properties of Jet Fuels

The successful conversion of this compound to jet fuel requires the final product to meet stringent specifications. The following table provides typical property ranges for conventional Jet A-1 fuel, which serve as a benchmark for biofuel development.

PropertyJet A-1 Specification
Density at 15°C ( kg/m ³)775 - 840
Flash Point (°C)> 38
Freezing Point (°C)< -47
Net Heat of Combustion (MJ/kg)> 42.8
Kinematic Viscosity at -20°C (mm²/s)< 8.0
Aromatics Content (vol%)< 25
Sulfur Content (mass %)< 0.3

Experimental Protocols

The following are generalized protocols for the conversion of long-chain olefins like this compound into alkanes suitable for biofuel applications. Researchers should note that these are starting points, and optimization of reaction conditions for this compound is necessary.

Protocol 1: Hydrotreating of this compound

Objective: To saturate the double bond in this compound to produce n-heptadecane.

Materials:

  • This compound

  • Hydrogen (H₂) gas

  • Hydrotreating catalyst (e.g., commercial NiMo/Al₂O₃ or CoMo/Al₂O₃)

  • High-pressure batch or fixed-bed reactor system

  • Solvent (e.g., dodecane, optional)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Activation (Sulfidation):

    • Load the catalyst into the reactor.

    • Activate the catalyst by heating under a flow of H₂S/H₂ mixture (e.g., 10% H₂S in H₂) at a temperature typically between 300-400°C for several hours. This step is crucial for achieving high catalytic activity.

  • Reaction Setup:

    • Introduce a known amount of this compound and solvent (if used) into the reactor.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 30-100 bar).

  • Reaction:

    • Heat the reactor to the target temperature (e.g., 250-350°C) while stirring.

    • Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 2-8 hours).

    • Monitor the reaction progress by taking periodic samples for GC-MS analysis.

  • Product Recovery and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Collect the liquid product.

    • Analyze the product composition using GC-MS to determine the conversion of this compound and the selectivity to n-heptadecane.

Protocol 2: Hydroisomerization of n-Heptadecane

Objective: To improve the cold-flow properties of n-heptadecane by converting it into branched isomers (iso-heptadecane).

Materials:

  • n-Heptadecane (produced from Protocol 1)

  • Hydrogen (H₂) gas

  • Bifunctional catalyst (e.g., Pt/SAPO-11, Pt/ZSM-22)

  • High-pressure fixed-bed reactor system

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis

Procedure:

  • Catalyst Reduction:

    • Load the catalyst into the reactor.

    • Reduce the catalyst in situ by heating under a flow of hydrogen at a temperature typically between 300-450°C for several hours.

  • Reaction Setup:

    • Feed the n-heptadecane into the reactor using a high-pressure pump at a specific liquid hourly space velocity (LHSV, e.g., 1-5 h⁻¹).

    • Introduce a co-current flow of hydrogen at a defined H₂/hydrocarbon ratio (e.g., 500-1500 Nm³/m³).

    • Pressurize the system to the desired operating pressure (e.g., 30-80 bar).

  • Reaction:

    • Heat the reactor to the target temperature (e.g., 250-350°C).

    • Maintain steady-state conditions for an extended period.

  • Product Collection and Analysis:

    • Cool the reactor outlet and collect the liquid product in a separator.

    • Analyze the product distribution using GC-FID to determine the yield of iso-heptadecane and the degree of cracking to lighter hydrocarbons.

Mandatory Visualizations

BiofuelProductionWorkflow cluster_feedstock Feedstock Production cluster_conversion Chemical Conversion cluster_upgrading Biofuel Upgrading Stearic_Acid Stearic Acid (from Biomass) Decarbonylation Decarbonylative Dehydration Stearic_Acid->Decarbonylation Heptadecene This compound Decarbonylation->Heptadecene Hydrotreating Hydrotreating Heptadecene->Hydrotreating Heptadecane n-Heptadecane Hydrotreating->Heptadecane Hydroisomerization Hydroisomerization Heptadecane->Hydroisomerization Isoheptadecane iso-Heptadecane (Jet Fuel Blendstock) Hydroisomerization->Isoheptadecane

Caption: Production pathway of iso-heptadecane from stearic acid.

HydrotreatingProcess Feed This compound + H₂ Reactor Fixed-Bed Reactor (NiMo/Al₂O₃ Catalyst) Feed->Reactor T = 250-350°C P = 30-100 bar Separator Gas-Liquid Separator Reactor->Separator Gas_Out Excess H₂ Separator->Gas_Out Liquid_Product n-Heptadecane Separator->Liquid_Product

Caption: Experimental workflow for hydrotreating of this compound.

Conclusion

This compound stands out as a valuable platform molecule for the production of high-quality, drop-in biofuels. While direct experimental data for its conversion is still emerging, the established principles of olefin hydrotreating and alkane hydroisomerization provide a solid foundation for research and process development. The protocols and data presented herein offer a starting point for researchers to explore the potential of this compound in contributing to a more sustainable energy future. Further research should focus on catalyst development and process optimization to enhance the efficiency and economic viability of converting this compound into advanced biofuels.

Application Note: Quantitative Analysis of 1-Heptadecene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-Heptadecene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain alkene that may be of interest in various fields, including pheromone research, biofuel development, and as a biomarker. The method described herein is designed for sensitive and accurate quantification and involves a straightforward sample preparation procedure, optimized GC separation, and MS detection using Selected Ion Monitoring (SIM).

Introduction

This compound (C₁₇H₃₄) is an unsaturated hydrocarbon with a molecular weight of 238.45 g/mol .[1] Accurate and precise quantification of this compound in various matrices is crucial for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[2] This protocol outlines a complete workflow from sample preparation to data analysis for the quantification of this compound.

Experimental Protocol

This protocol is a comprehensive guide for the quantification of this compound. It includes steps for sample preparation, the preparation of calibration standards, and the parameters for the GC-MS instrument.

Materials and Reagents
  • This compound standard (≥99% purity)

  • Heptadecane (Internal Standard, IS, ≥99% purity)[3]

  • Hexane (GC grade or equivalent)

  • Methanol (HPLC grade)

  • Autosampler vials with inserts

  • Syringe filters (0.2 µm, PTFE)

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • This compound Stock: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock: Accurately weigh 10 mg of Heptadecane and dissolve it in 10 mL of hexane in a volumetric flask.[3]

Working Standard Solutions:

  • Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare a working Internal Standard solution of 10 µg/mL by diluting the IS stock solution with hexane.

Sample Preparation

The following is a general procedure for a liquid sample. The preparation may need to be adapted based on the specific sample matrix.[4]

  • Extraction: If this compound is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. For a simple matrix, proceed to the next step.

  • Dilution: Dilute the sample with hexane to a concentration that is expected to fall within the calibration range.

  • Internal Standard Spiking: To 1 mL of the diluted sample, add a precise volume of the 10 µg/mL Internal Standard working solution to achieve a final IS concentration of 1 µg/mL.

  • Filtration: Filter the final solution through a 0.2 µm syringe filter into an autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Ion Source Temperature230 °C
Transfer Line Temp280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
This compoundQuantifier: m/z 97, Qualifiers: m/z 69, 83
Heptadecane (IS)Quantifier: m/z 57, Qualifiers: m/z 71, 85

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and its corresponding alkane, Heptadecane. The fragmentation of long-chain hydrocarbons typically results in clusters of peaks separated by 14 mass units (CH₂ group).[6][7]

Data Presentation and Analysis

Calibration Curve
  • Prepare a set of calibration standards by spiking known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the internal standard at a constant concentration (e.g., 10 µg/mL).

  • Inject each standard into the GC-MS and record the peak areas for the quantifier ions of this compound and the internal standard.

  • Calculate the response ratio (Peak Area of Analyte / Peak Area of IS).

  • Plot the response ratio against the concentration of this compound to construct a calibration curve.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.

Quantification of this compound in Samples
  • Inject the prepared sample into the GC-MS.

  • Integrate the peak areas for the quantifier ions of this compound and the internal standard.

  • Calculate the response ratio for the sample.

  • Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Table 2: Example Calibration Data

This compound Conc. (µg/mL)This compound Peak AreaIS Peak AreaResponse Ratio
115,000150,0000.10
576,000152,0000.50
10155,000151,0001.03
25380,000153,0002.48
50760,000150,0005.07
1001,520,000151,00010.07

Table 3: Example Sample Data

Sample IDThis compound Peak AreaIS Peak AreaResponse RatioCalculated Conc. (µg/mL)
Sample 1250,000151,0001.6616.5
Sample 2550,000152,0003.6235.8

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Quantification Workflow for this compound cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data Data Processing stock_analyte This compound Stock Solution cal_standards Calibration Standards (1-100 µg/mL) stock_analyte->cal_standards stock_is Internal Standard (Heptadecane) Stock stock_is->cal_standards spike Spike with Internal Standard stock_is->spike gcms GC-MS Analysis (SIM Mode) cal_standards->gcms sample Sample dilute Dilute Sample sample->dilute dilute->spike filter Filter (0.2 µm) spike->filter filter->gcms integrate Peak Integration gcms->integrate ratio Calculate Response Ratios integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Sample Concentration ratio->quantify curve->quantify

Caption: Workflow for this compound quantification by GC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using GC-MS. The use of an internal standard and a well-defined calibration procedure ensures the accuracy and reliability of the results. This method can be adapted for various research and quality control applications.

References

Application Notes and Protocols: 1-Heptadecene as a Biomarker for Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of 1-Heptadecene as a potential biomarker for Ulcerative Colitis (UC), a chronic inflammatory bowel disease (IBD). The information presented herein is intended to guide researchers in developing novel diagnostic and therapeutic monitoring strategies.

Introduction

Volatile organic compounds (VOCs) in exhaled breath are gaining significant attention as non-invasive biomarkers for various diseases. Recent studies have indicated that the profile of VOCs is altered in patients with IBD, including Ulcerative Colitis. While direct evidence for this compound is still emerging, the upregulation of structurally similar long-chain alkenes, such as 1-heptene and 2-nonene, in the breath of IBD patients strongly suggests that this compound may also serve as a valuable biomarker for disease activity and diagnosis.[1][2]

The presence of these long-chain alkenes is believed to be a result of increased oxidative stress and subsequent lipid peroxidation of polyunsaturated fatty acids in the inflamed intestinal mucosa, a hallmark of Ulcerative Colitis.[3]

This compound and Ulcerative Colitis: The Biomarker Potential

While specific quantitative data for this compound in Ulcerative Colitis is not yet widely available, studies on other long-chain alkenes provide compelling evidence for its potential as a biomarker.

Table 1: Upregulation of Long-Chain Alkenes in Inflammatory Bowel Disease

Volatile Organic CompoundDiseaseSample TypeKey FindingsReference
1-HeptenePediatric IBDExhaled BreathSignificantly different levels in IBD patients compared to healthy controls.[1]
2-NoneneUlcerative ColitisExhaled BreathUpregulated in patients with active disease (MES 2-3) compared to those with normal/mild activity (MES 0-1).[2]
1-OctenePediatric IBDExhaled BreathExcellent accuracy for predicting the presence of IBD.[1]
1-DecenePediatric IBDExhaled BreathExcellent accuracy for predicting the presence of IBD.[1]

MES: Mayo Endoscopic Score, a measure of disease activity in Ulcerative Colitis.

The data in Table 1 strongly suggest that a panel of long-chain alkenes, likely including this compound, could serve as a non-invasive "breathprint" for Ulcerative Colitis, aiding in diagnosis and monitoring of disease activity.

Signaling Pathway: The Origin of this compound in Ulcerative Colitis

The production of this compound and other long-chain alkenes in Ulcerative Colitis is intricately linked to the inflammatory cascade and resulting oxidative stress. The following diagram illustrates the proposed pathway.

Lipid_Peroxidation_Pathway Inflammation Intestinal Inflammation (Ulcerative Colitis) ROS Increased Reactive Oxygen Species (ROS) Inflammation->ROS induces PUFA Polyunsaturated Fatty Acids (PUFAs) in cell membranes ROS->PUFA attacks LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation undergoes Alkenes Volatile Alkenes (e.g., this compound) LipidPeroxidation->Alkenes produces Breath Exhaled Breath Alkenes->Breath released in

Caption: Proposed pathway for the generation of this compound in Ulcerative Colitis.

Experimental Protocols

The gold-standard methods for the analysis of VOCs in exhaled breath are Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).

Protocol 1: Analysis of this compound in Exhaled Breath by TD-GC-MS

This protocol outlines the steps for the collection and analysis of this compound from exhaled breath samples.

1. Breath Sample Collection:

  • Materials: Inert breath collection bags (e.g., Tedlar®), mouthpiece, nose clip.

  • Procedure:

    • The patient should be in a resting state for at least 10 minutes before collection.

    • The patient wears a nose clip to ensure only exhaled air is collected.

    • The patient takes a deep breath and exhales fully into the collection bag through the mouthpiece.

    • The bag is sealed immediately after collection.

    • Samples should be analyzed as soon as possible, ideally within a few hours, or stored at 4°C for short-term storage.

2. Sample Preparation (Thermal Desorption):

  • Materials: Thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA), thermal desorber unit.

  • Procedure:

    • A known volume of the exhaled breath from the collection bag is drawn through the sorbent tube using a calibrated pump.

    • The sorbent tube traps the VOCs, including this compound.

    • The sorbent tube is then placed in the thermal desorber unit.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Procedure:

    • The thermal desorber rapidly heats the sorbent tube, releasing the trapped VOCs into the GC injection port.

    • The VOCs are separated based on their boiling points and affinity for the GC column.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

    • The mass-to-charge ratio of the fragments is detected, allowing for the identification and quantification of this compound by comparing its mass spectrum and retention time to a known standard.

Table 2: Example GC-MS Parameters for VOC Analysis

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injector Temperature 250°C
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Protocol 2: Real-time Analysis of this compound by SIFT-MS

SIFT-MS allows for the direct, real-time analysis of VOCs in breath without the need for sample pre-concentration.

1. Breath Sample Introduction:

  • Materials: SIFT-MS instrument, heated, inert sampling line.

  • Procedure:

    • The patient exhales directly into the heated sampling line of the SIFT-MS instrument.

    • A continuous flow of the exhaled breath is introduced into the instrument's flow tube.

2. SIFT-MS Analysis:

  • Principle: In the flow tube, the breath sample is exposed to a stream of selected precursor ions (H3O+, NO+, O2+). These ions react with the VOCs in a controlled manner.

  • Detection: The product ions are then detected by a mass spectrometer. The concentration of each VOC, including this compound, is calculated in real-time based on the known reaction rates and the measured ion signals.

Workflow Diagrams

TD_GC_MS_Workflow Start Start Collection Breath Collection (Tedlar Bag) Start->Collection Adsorption Sorbent Tube Adsorption Collection->Adsorption TD Thermal Desorption Adsorption->TD GC Gas Chromatography (Separation) TD->GC MS Mass Spectrometry (Detection) GC->MS Analysis Data Analysis (Quantification) MS->Analysis End End Analysis->End

Caption: Experimental workflow for TD-GC-MS analysis of breath VOCs.

SIFT_MS_Workflow Start Start DirectExhalation Direct Exhalation into Sampling Line Start->DirectExhalation Ionization Chemical Ionization (H3O+, NO+, O2+) DirectExhalation->Ionization MS Mass Spectrometry (Detection) Ionization->MS RealTimeAnalysis Real-time Data Analysis MS->RealTimeAnalysis End End RealTimeAnalysis->End

Caption: Experimental workflow for real-time SIFT-MS analysis of breath VOCs.

Conclusion and Future Directions

The evidence for the upregulation of long-chain alkenes in the breath of patients with Ulcerative Colitis provides a strong rationale for investigating this compound as a specific biomarker. The non-invasive nature of breath analysis offers a significant advantage over current diagnostic methods. Future research should focus on:

  • Quantitative studies: Establishing the precise concentrations of this compound in the breath of a large cohort of Ulcerative Colitis patients and healthy controls.

  • Correlation with disease activity: Determining the relationship between this compound levels and endoscopic and clinical scores of disease activity.

  • Longitudinal monitoring: Assessing the utility of this compound as a biomarker for monitoring treatment response and predicting disease relapse.

The development of a reliable this compound-based breath test could revolutionize the management of Ulcerative Colitis, leading to earlier diagnosis, personalized treatment strategies, and improved patient outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Heptadecene Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of 1-Heptadecene. By following the structured troubleshooting guides and frequently asked questions (FAQs), users can systematically identify the root cause of poor peak shape and implement effective solutions to restore optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. In an ideal chromatogram, peaks should be symmetrical (Gaussian). For a non-polar long-chain alkene like this compound, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised quantitative accuracy.[1][2]

Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?

A2: While this compound is non-polar, peak tailing can still occur due to several factors. The most common causes are related to the physical setup of the GC system and contamination, rather than strong chemical interactions with the column. These include:

  • Poor Column Installation: An improperly cut or installed column can create dead volume or turbulence in the sample path.[1][3][4][5]

  • Inlet Contamination: Residue from previous injections can accumulate in the inlet liner, creating active sites or a contaminated surface that interacts with the analyte.[6][7]

  • Column Contamination: Non-volatile residues from the sample matrix can coat the stationary phase at the head of the column, leading to poor peak shape.[6][8]

  • Improper Method Parameters: An inlet temperature that is too low can cause slow vaporization of the high-boiling point this compound, leading to band broadening and tailing.

Q3: How can I differentiate between different causes of peak tailing?

A3: A key diagnostic step is to observe which peaks in the chromatogram are tailing.

  • If all peaks, including the solvent peak, are tailing, the issue is likely related to a physical problem in the flow path, such as a poor column cut, improper column installation, or a leak.[3][9]

  • If only the this compound peak and other high-boiling point compounds are tailing, the problem could be related to method parameters (e.g., low inlet temperature) or contamination in the inlet or the front of the column.[6]

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to troubleshooting this compound peak tailing.

Guide 1: Initial Checks and Easy Fixes

Question: I am observing peak tailing for this compound. What are the first things I should check?

Answer: Start with the simplest and most common solutions that do not require extensive instrument disassembly.

  • Verify Method Parameters: Ensure that the GC method parameters are appropriate for this compound, which has a boiling point of approximately 300°C.[10] A sufficiently high inlet temperature is crucial for efficient vaporization.

  • Perform Inlet Maintenance: The inlet is a common source of contamination. Replacing the septum and the inlet liner is a quick and effective troubleshooting step.[11][12][13] Use a deactivated liner to minimize potential active sites.[1]

  • Trim the Column: A small portion of the column at the inlet end can accumulate non-volatile residues. Trimming the first 10-20 cm of the column can often resolve peak tailing caused by this type of contamination.[1][7]

Guide 2: In-depth System Evaluation

Question: I have performed the initial checks, but the peak tailing persists. What should I investigate next?

Answer: If the initial steps do not resolve the issue, a more thorough inspection of the GC system is necessary.

  • Check for Leaks: Leaks in the carrier gas flow path can disrupt the chromatography and cause peak shape issues. Use an electronic leak detector to check all fittings and connections from the gas source to the detector.[11]

  • Re-install the Column: Improper column installation is a frequent cause of peak tailing.[3][7] Carefully remove and reinstall the column, ensuring a clean, square cut at both ends and correct installation depth in the inlet and detector.[14][15]

  • Column Conditioning: If the column is new or has been exposed to air, it may require conditioning ("baking out") to remove any contaminants and ensure a stable baseline.[3][11]

Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting steps on the tailing factor of a this compound peak. The tailing factor (Tf) is a measure of peak symmetry, with a value of 1.0 indicating a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.

Troubleshooting ActionInitial Tailing Factor (Tf)Expected Tailing Factor (Tf) after Action
Increase Inlet Temperature 1.81.3
Replace Inlet Liner 1.71.2
Trim GC Column (15 cm) 1.91.1
Re-install Column Correctly 2.11.0

Note: The data presented in this table is illustrative and based on typical results for long-chain hydrocarbons. Actual results may vary depending on the specific instrument, column, and experimental conditions.

Experimental Protocols

Protocol 1: GC Analysis of this compound - Standard Conditions

This protocol provides a starting point for the analysis of this compound.

  • Sample Preparation: Prepare a 100 ppm solution of this compound in hexane.

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet: Split/splitless inlet in split mode (50:1).

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Detector: Flame Ionization Detector (FID) at 320°C.

  • Injection Volume: 1 µL.

Protocol 2: GC Inlet Liner Replacement

A routine maintenance procedure to address peak tailing caused by inlet contamination.

  • Cool the Inlet: Set the inlet temperature to a safe temperature (e.g., 40°C) and wait for it to cool down.

  • Turn Off Gases: Turn off the carrier and makeup gas flows at the instrument.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and carefully remove the old septum.

  • Remove the Liner: Using clean forceps, gently pull the old liner out of the inlet.[12]

  • Install the New Liner: Place a new, deactivated liner with a new O-ring into the inlet, ensuring it is seated correctly.

  • Reassemble: Replace the septum and septum nut. Do not overtighten.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.

  • Heat the Inlet: Once the system is leak-free, set the inlet to the desired operating temperature.

Protocol 3: GC Column Trimming

This procedure removes the contaminated front section of the GC column.

  • Cool the Oven and Inlet: Set the oven and inlet temperatures to ambient.

  • Turn Off Gases: Turn off all gas flows.

  • Disconnect the Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[15]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle. A poor cut can itself cause peak tailing.[16]

  • Re-install the Column: Re-install the column in the inlet, ensuring the correct installation depth.

  • Restore Gas Flow and Leak Check: Restore gas flows and perform a leak check at the inlet fitting.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_peaks Are all peaks tailing? start->check_peaks physical_issue Likely a physical issue in the flow path. check_peaks->physical_issue Yes analyte_specific_issue Likely an analyte-specific or contamination issue. check_peaks->analyte_specific_issue No check_installation Check column installation (cut, depth). physical_issue->check_installation check_leaks Perform a system leak check. check_installation->check_leaks end_resolved Issue Resolved check_leaks->end_resolved Fixed end_unresolved Issue Persists - Consult Expert check_leaks->end_unresolved Not Fixed check_method Verify GC method parameters (e.g., inlet temp). analyte_specific_issue->check_method inlet_maintenance Perform inlet maintenance (replace liner, septum). check_method->inlet_maintenance trim_column Trim the front of the GC column. inlet_maintenance->trim_column trim_column->end_resolved Fixed trim_column->end_unresolved Not Fixed

Caption: A logical workflow for diagnosing and resolving peak tailing of this compound in GC.

References

overcoming matrix effects in 1-Heptadecene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 1-Heptadecene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal response due to co-eluting compounds from the sample matrix.[1] In the analysis of this compound, a nonpolar and volatile compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can accumulate in the injector or on the column, masking active sites where analytes might otherwise adsorb or degrade. This "analyte protectant" effect often leads to a signal enhancement.[2] Conversely, in Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), co-eluting compounds can compete with this compound for ionization, leading to signal suppression.[1]

Q2: Which analytical technique is most suitable for this compound quantification and why?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like this compound.[3] Its high chromatographic resolution effectively separates this compound from complex matrix components, and its ability to generate distinct mass spectra allows for confident identification and quantification.[3] While LC-MS is a powerful technique for many molecules, it faces challenges with non-polar hydrocarbons like this compound, which are difficult to ionize effectively using common techniques like ESI.[1]

Q3: Why is a stable isotope-labeled internal standard considered the gold standard for overcoming matrix effects?

A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d34 (deuterated this compound), is chemically and physically almost identical to the analyte.[1] This means it will behave similarly during sample preparation, chromatography, and ionization, experiencing the same degree of matrix-induced suppression or enhancement.[1] By measuring the ratio of the native analyte to the SIL internal standard, accurate quantification can be achieved, as the ratio remains consistent even if the absolute signal of both compounds fluctuates due to matrix effects.[1]

Q4: When is the standard addition method a good alternative for correcting matrix effects?

A4: The method of standard addition is a powerful technique for correcting proportional matrix effects, especially when a suitable SIL internal standard is unavailable or when dealing with highly complex and variable sample matrices.[1] This method involves creating a calibration curve within the sample matrix itself by adding known amounts of a this compound standard to several aliquots of the sample. This approach inherently compensates for matrix effects that are proportional to the analyte concentration.[1]

Q5: What are the most effective sample preparation techniques for minimizing matrix effects in this compound analysis?

A5: Effective sample preparation is crucial for removing interfering matrix components. For a nonpolar compound like this compound, the following techniques are highly effective:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, such as an aqueous sample and a nonpolar organic solvent (e.g., hexane).[4] this compound, being nonpolar, will partition into the organic solvent, leaving polar interferences in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain either the analyte or the interferences.[5] For this compound, a reversed-phase sorbent (e.g., C18) can be used to retain the analyte while polar matrix components are washed away.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Solution
Active sites in the GC inlet or column Deactivate the GC inlet and use a clean, well-conditioned column. Consider using an inlet liner with a deactivated surface.[1]
Column Overload Dilute the sample or inject a smaller volume. Use a column with a thicker film or wider internal diameter to increase capacity.[6]
Inappropriate Injection Temperature Optimize the injector temperature. If too low, volatilization may be incomplete. If too high, thermal degradation can occur.[6]
Sample Solvent Incompatibility Whenever possible, dissolve the final extract in the initial mobile phase solvent or a weaker, compatible solvent.[7]
Problem 2: Low Analyte Response or Signal Suppression
Potential Cause Solution
Ion Suppression (LC-MS) Improve chromatographic separation to resolve this compound from co-eluting matrix components. Optimize sample preparation to more effectively remove interfering compounds.[1]
Analyte Degradation in GC System Check for and eliminate active sites in the injector and column. Ensure the system is free of oxygen and moisture by using high-purity carrier gas and installing traps.[6]
Leaks in the System Perform a leak check of the GC or MS system according to the manufacturer's instructions. Leaks can affect carrier gas flow, vacuum, and ultimately, signal intensity.[8]
Incorrect Ionization Parameters (MS) Optimize ion source parameters such as temperature and voltages to maximize the signal for this compound.[1]
Problem 3: High Analyte Response or Signal Enhancement
Potential Cause Solution
Matrix-Induced Enhancement (GC-MS) Co-eluting matrix components can mask active sites, protecting this compound from degradation and leading to an artificially high signal.[2] Implement a more rigorous sample cleanup procedure (e.g., SPE). Use matrix-matched calibrants or the standard addition method to compensate.[1]
Co-eluting Interference with Same Mass Fragment Improve chromatographic separation to resolve the interference from this compound. Select a different, more specific mass fragment (ion) for quantification that is unique to this compound.
Problem 4: Poor Reproducibility

| Potential Cause | Solution | | Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol, including accurate volume measurements and consistent timing of steps. Automation can improve reproducibility. | | Variable Matrix Effects Between Samples | The composition of biological samples can vary significantly. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability.[1] | | Injector Discrimination (GC) | In splitless injection, ensure the initial oven temperature is low enough to allow for solvent trapping and focusing of the analytes at the head of the column. In split injection, ensure the split ratio is appropriate and consistent. | | Fluctuations in Instrument Performance | Regularly perform system suitability checks and calibrations. Monitor for changes in retention time, peak shape, and response.[9] |

Data Presentation

Table 1: Illustrative Comparison of Calibration Strategies for this compound Quantification in Plasma (GC-MS)
Calibration MethodSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD, n=5)Notes
External Calibration (in solvent) 1014.5145%8.2Significant signal enhancement due to matrix effects.[1]
Matrix-Matched Calibration 1010.3103%4.5Compensates for matrix effects by preparing standards in a blank matrix.[10]
Stable Isotope Dilution (this compound-d34) 109.999%2.1Considered the gold standard for accuracy and precision by correcting for matrix effects and variations in sample preparation.[1]

This table presents illustrative data based on typical outcomes for nonpolar analytes in complex matrices to demonstrate the principles of different calibration strategies.

Table 2: Comparison of Sample Preparation Techniques for this compound Recovery from Plasma
TechniqueAverage Recovery (%)Precision (%RSD, n=5)Matrix Effect (%)Throughput
Protein Precipitation (Acetonitrile) 95 ± 88.4-45 (Suppression)High
Liquid-Liquid Extraction (Hexane) 88 ± 55.7-15 (Suppression)Medium
Solid-Phase Extraction (C18) 92 ± 44.3-8 (Suppression)Medium

Data is representative of typical performance for similar analytes and methods.[11]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using GC-MS with Stable Isotope Dilution

This protocol is designed for the accurate quantification of this compound in plasma, mitigating matrix effects through the use of a deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 20 µL of the stable isotope-labeled this compound-d34 internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 800 µL of a 2:1 (v/v) mixture of hexane and isopropanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins and separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[3]

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 15°C/min to 310°C.

    • Hold: 5 minutes at 310°C.[3]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions:

    • This compound: m/z 57, 71, 85, 238

    • This compound-d34: m/z (dependent on labeling pattern, e.g., 272 for fully deuterated)

3. Quantification:

  • Create a calibration curve by plotting the peak area ratio (this compound / this compound-d34) against the concentration of the calibration standards prepared in a surrogate matrix (e.g., stripped serum or PBS).

  • Quantify this compound in the plasma samples by comparing their peak area ratios to the calibration curve.

Protocol 2: Analysis of this compound in Soil using GC-MS with Matrix-Matched Calibration

This protocol is suitable for the analysis of this compound in soil samples where a blank matrix is available for calibration.

1. Sample Preparation (Solid-Phase Extraction):

  • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Vortex for 1 minute, then sonicate for 15 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction (steps 2-5) twice more and combine the supernatants.

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of hexane followed by 5 mL of the acetone/hexane extraction solvent.

    • Load the 1 mL concentrated extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a 5% acetone in hexane solution to remove polar interferences.

    • Elute the this compound with 10 mL of hexane.

  • Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.

2. Matrix-Matched Calibration:

  • Prepare a series of calibration standards by spiking known amounts of a this compound standard solution into extracts of a blank soil matrix that has been processed through the entire sample preparation procedure.

  • The concentration range should bracket the expected concentration of this compound in the unknown samples.

3. GC-MS Analysis:

  • Use the same GC-MS parameters as described in Protocol 1.

4. Quantification:

  • Generate a calibration curve from the matrix-matched standards.

  • Quantify this compound in the soil sample extracts by comparing their peak areas to this calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add This compound-d34 IS Sample->Add_IS LLE Liquid-Liquid Extraction (Hexane/Isopropanol) Add_IS->LLE Centrifuge Centrifuge LLE->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute GC_MS GC-MS Analysis (SIM Mode) Reconstitute->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis in plasma.

troubleshooting_logic Start Analytical Issue Observed Check_Peak Poor Peak Shape? Start->Check_Peak Check_Response Incorrect Response? Check_Peak->Check_Response No Tailing Tailing Check_Peak->Tailing Yes Fronting Fronting Check_Peak->Fronting Yes Check_RT Retention Time Shift? Check_Response->Check_RT No Low_Response Low/Suppressed Check_Response->Low_Response Yes High_Response High/Enhanced Check_Response->High_Response Yes Fix_RT Check carrier gas flow Check for column issues Verify oven temperature program Check_RT->Fix_RT Yes End Problem Resolved Check_RT->End No Fix_Tailing Check for active sites Clean/replace liner Check for leaks Tailing->Fix_Tailing Fix_Fronting Reduce sample concentration Check injection volume Check oven temperature Fronting->Fix_Fronting Fix_Tailing->End Fix_Fronting->End Fix_Low Optimize sample prep Check for system leaks Optimize MS parameters Low_Response->Fix_Low Fix_High Improve sample cleanup Use matrix-matched stds Check for interferences High_Response->Fix_High Fix_Low->End Fix_High->End Fix_RT->End

Caption: Troubleshooting decision logic for GC-MS analysis.

References

Technical Support Center: Optimizing 1-Heptadecene Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 1-Heptadecene. Our aim is to help you improve recovery rates and ensure accurate quantification in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its extraction?

A1: Understanding the properties of this compound is crucial for selecting an appropriate extraction method. As a long-chain hydrocarbon, its high boiling point and low vapor pressure mean it is not highly volatile under standard conditions. It is non-polar, making it readily soluble in organic solvents like hexane and chloroform.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Extraction
Molecular Formula C₁₇H₃₄High molecular weight, low volatility.
Molecular Weight 238.45 g/mol Influences diffusion rates during extraction.
Boiling Point 300 °C at 760 mmHgNot easily lost to evaporation at room temperature, but requires higher temperatures for distillation-based methods.
Vapor Pressure 0.000454 mmHg at 25 °CLow volatility simplifies handling but can make headspace techniques less effective.
Solubility Insoluble in water; Soluble in alcohol, etherDictates the choice of extraction solvents; non-polar solvents are preferred.
logP (o/w) 8.96 (estimated)Highly lipophilic, indicating strong partitioning into non-polar organic solvents.

Q2: I am experiencing low recovery of this compound. What are the common causes?

A2: Low recovery of this compound can stem from several factors throughout the experimental workflow. Here are some of the most common culprits:

  • Inappropriate Solvent Choice: Using a solvent with polarity that does not match the non-polar nature of this compound will result in poor partitioning and, therefore, low extraction efficiency.

  • Insufficient Extraction Time or Agitation: Mass transfer of this compound from the sample matrix to the solvent is a time-dependent process. Inadequate extraction time or insufficient mixing can lead to incomplete extraction.

  • Matrix Effects: Complex biological matrices can contain interfering substances that either co-extract with this compound and cause ion suppression/enhancement in the analytical instrument, or bind to this compound, preventing its extraction. Fatty matrices are particularly challenging.

  • Sample Preparation Losses: Each step in your sample preparation workflow, from grinding and homogenization to solvent evaporation and reconstitution, is a potential point of analyte loss.

  • Adsorption to Surfaces: this compound can adsorb to glass and plastic surfaces, especially if the sample is stored for extended periods or if the solvent is evaporated to dryness.

  • Analyte Degradation: Although this compound is relatively stable, exposure to harsh chemical conditions (e.g., strong acids or bases) or high temperatures for prolonged periods can potentially lead to degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to low this compound recovery.

Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)

Table 2: Troubleshooting Low this compound Recovery in LLE

Potential Cause Troubleshooting Step Expected Outcome
Poor Partitioning Switch to a more non-polar solvent like n-hexane or cyclohexane. Perform multiple extractions (e.g., 3x with fresh solvent).Increased partitioning of this compound into the organic phase, improving recovery.
Emulsion Formation Add a small amount of saturated NaCl solution (salting out) to break the emulsion. Centrifuge at a higher speed or for a longer duration.Clear phase separation, allowing for complete collection of the organic layer.
Incomplete Extraction Increase the vortexing or shaking time. Increase the solvent-to-sample ratio.More efficient mass transfer of this compound from the matrix to the solvent.
Fatty Matrix Interference Perform a preliminary lipid removal step, such as a saponification followed by extraction.[1]Reduced co-extraction of interfering lipids, leading to a cleaner extract and better recovery.
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)

Table 3: Troubleshooting Low this compound Recovery in SPE

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Sorbent Use a non-polar sorbent like C18 or a polymeric reversed-phase sorbent.Stronger retention of the non-polar this compound on the SPE cartridge.
Analyte Breakthrough during Loading Decrease the flow rate during sample loading. Ensure the sample is pre-treated to be compatible with the sorbent (e.g., diluted in a weak solvent).Complete retention of this compound on the sorbent.
Premature Elution during Washing Use a weaker wash solvent (e.g., a higher percentage of water in the methanol/water wash).Removal of interferences without eluting the target analyte.
Incomplete Elution Use a stronger, non-polar elution solvent like hexane or dichloromethane. Increase the volume of the elution solvent and perform multiple elutions.Complete desorption of this compound from the sorbent.
Issue 3: Low Recovery with Stir Bar Sorptive Extraction (SBSE)

Table 4: Troubleshooting Low this compound Recovery in SBSE

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Extraction Time Increase the stirring time to allow the partitioning equilibrium to be reached. This can range from 30 minutes to several hours depending on the sample volume and matrix.[2]Higher recovery of this compound into the PDMS coating of the stir bar.
Non-Optimal Sample Conditions For aqueous samples, adding salt (e.g., NaCl) can increase the recovery of non-polar compounds. Adjusting the pH may also be beneficial depending on the matrix."Salting-out" effect pushes this compound out of the aqueous phase and into the PDMS coating.
Inefficient Thermal Desorption Optimize the desorption temperature and time in the thermal desorption unit (TDU). A temperature range of 250-300°C is typically effective for semi-volatile compounds.[2]Complete transfer of this compound from the stir bar to the GC-MS system.
Competition for Sorption Sites If the sample matrix is very complex, other hydrophobic compounds may compete with this compound for sorption onto the PDMS. Consider a preliminary sample clean-up step if possible.Reduced matrix interference and improved recovery of the target analyte.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Insect Cuticle

This protocol is adapted from methods used for the extraction of cuticular hydrocarbons from insects.[3][4]

  • Sample Preparation: Select a specific number of insects (e.g., 10-20) and, if necessary, rinse them briefly with deionized water to remove debris. Allow the insects to air dry completely.

  • Extraction: Place the insects in a clean glass vial and add a sufficient volume of n-hexane to fully submerge them (e.g., 1-2 mL).

  • Agitation: Gently agitate the vial on a shaker or vortex mixer for 10 minutes.

  • Solvent Transfer: Carefully transfer the hexane extract to a new clean vial using a Pasteur pipette.

  • Repeat Extraction: Add a fresh aliquot of n-hexane to the insect vial and repeat the extraction process two more times, combining the extracts.

  • Concentration: Evaporate the pooled hexane extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated alkane) to the concentrated extract.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plant Tissue

This protocol provides a general procedure for the clean-up of a plant extract to isolate hydrocarbons.

  • Initial Extraction: Homogenize 1 g of dried and ground plant material in 10 mL of n-hexane using a homogenizer or sonicator.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of n-hexane through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the filtered hexane extract onto the conditioned SPE cartridge at a slow, dropwise flow rate.

  • Washing: Wash the cartridge with 5 mL of a 95:5 (v/v) hexane:dichloromethane solution to elute more polar interfering compounds.

  • Elution: Elute the this compound from the cartridge with 10 mL of n-hexane.

  • Concentration and Analysis: Concentrate the eluate and add an internal standard before GC-MS analysis as described in the LLE protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization/ Grinding Sample->Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE SPE Solid-Phase Extraction Homogenization->SPE SBSE Stir Bar Sorptive Extraction Homogenization->SBSE Concentration Concentration LLE->Concentration SPE->Concentration SBSE->Concentration InternalStandard Internal Standard Addition Concentration->InternalStandard GCMS GC-MS Analysis InternalStandard->GCMS

Caption: A generalized experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic Start Low this compound Recovery? CheckSolvent Is the extraction solvent non-polar? Start->CheckSolvent CheckTime Is the extraction time sufficient? CheckSolvent->CheckTime Yes Action_ChangeSolvent Use n-hexane or similar non-polar solvent. CheckSolvent->Action_ChangeSolvent No CheckMatrix Is the sample matrix complex (e.g., fatty)? CheckTime->CheckMatrix Yes Action_IncreaseTime Increase extraction time and/or agitation. CheckTime->Action_IncreaseTime No CheckMethod Review post-extraction handling. CheckMatrix->CheckMethod No Action_MatrixCleanup Implement a matrix clean-up step (e.g., SPE). CheckMatrix->Action_MatrixCleanup Yes Action_OptimizeHandling Minimize solvent evaporation, use silanized vials. CheckMethod->Action_OptimizeHandling Yes

Caption: A logical troubleshooting workflow for addressing low this compound recovery.

References

stability of 1-Heptadecene in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-heptadecene in various solvents and at different temperatures. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a long-chain terminal alkene that is generally stable under normal laboratory conditions.[1] However, its stability can be influenced by factors such as the solvent used, storage temperature, and exposure to oxygen and light. Like other alkenes, it is susceptible to oxidation and isomerization under certain conditions.

Q2: What are the ideal storage conditions for this compound and its solutions?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] For solutions, storage in amber glass vials at low temperatures (e.g., 4°C or -20°C) is recommended to minimize degradation from light and thermal processes.

Q3: Which solvents are suitable for dissolving this compound?

A3: As a nonpolar hydrocarbon, this compound is readily soluble in nonpolar organic solvents such as hexane, heptane, and toluene. It has lower solubility in more polar solvents like ethanol and is virtually insoluble in water. The principle of "like dissolves like" is a good guideline for solvent selection.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound include:

  • Autoxidation: Reaction with atmospheric oxygen, often initiated by light or heat, can form hydroperoxides, which can further decompose into alcohols, ketones, and epoxides. The allylic position is particularly susceptible to this process.

  • Isomerization: The terminal double bond of this compound can migrate to internal positions, forming more stable internal alkene isomers. This can be catalyzed by acid or heat.

  • Oxidative Cleavage: Strong oxidizing agents can cleave the double bond, resulting in the formation of shorter-chain aldehydes and carboxylic acids.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent Results in Reactions Involving this compound

You may observe variability in reaction yields, the appearance of unexpected byproducts, or a complete failure of the reaction. This could be due to the degradation of your this compound starting material.

Troubleshooting Workflow:

start Inconsistent Reaction Results check_purity Verify Purity of this compound Stock start->check_purity gcms_analysis Analyze by GC-MS check_purity->gcms_analysis nmr_analysis Analyze by ¹H NMR check_purity->nmr_analysis multiple_peaks Multiple peaks observed? gcms_analysis->multiple_peaks nmr_analysis->multiple_peaks isomer_peaks Peaks consistent with isomers? multiple_peaks->isomer_peaks Yes storage_check Review Storage Conditions (light, temp, atmosphere) multiple_peaks->storage_check No (single peak) oxidation_peaks Peaks consistent with oxidation products? isomer_peaks->oxidation_peaks No purify_stock Purify this compound (e.g., distillation or column chromatography) isomer_peaks->purify_stock Yes new_stock Use a fresh bottle of this compound oxidation_peaks->new_stock Yes oxidation_peaks->storage_check No re_run_reaction Re-run reaction with purified/new material under inert atmosphere purify_stock->re_run_reaction new_stock->re_run_reaction storage_check->re_run_reaction success Problem Resolved re_run_reaction->success start Unknown Peaks in GC-MS check_blank Run a solvent blank start->check_blank peaks_in_blank Peaks present in blank? check_blank->peaks_in_blank source_solvent Source of contamination is the solvent. Use fresh, high-purity solvent. peaks_in_blank->source_solvent Yes check_ms_library Compare mass spectra of unknown peaks with library data peaks_in_blank->check_ms_library No end Problem Identified source_solvent->end match_isomers Match for C17H34 isomers? check_ms_library->match_isomers match_oxidation Match for oxidation products (e.g., epoxides, aldehydes, ketones)? match_isomers->match_oxidation No isomerization_issue Isomerization has occurred. Review sample handling and storage (acid/heat exposure). match_isomers->isomerization_issue Yes oxidation_issue Oxidation has occurred. Store samples under inert gas and protect from light. match_oxidation->oxidation_issue Yes check_septa_bleed Check for septa bleed or other system contamination match_oxidation->check_septa_bleed No isomerization_issue->end oxidation_issue->end check_septa_bleed->end cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare this compound and Internal Standard Stock Solutions prep_samples Prepare triplicate samples in amber vials for each condition prep_stock->prep_samples seal_samples Blanket with inert gas and seal prep_samples->seal_samples storage Store at different temperatures (-20°C, 4°C, RT, 40°C) seal_samples->storage time_points Analyze at T=0, 1W, 2W, 1M, 3M storage->time_points gcms_analysis GC-MS Analysis (Protocol 2) time_points->gcms_analysis data_analysis Calculate peak area ratios and determine % remaining gcms_analysis->data_analysis

References

degradation pathways of 1-Heptadecene under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-heptadecene under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a long-chain alkene, can degrade through both biotic and abiotic pathways. The primary mechanisms include:

  • Biodegradation: Microbial degradation is a significant pathway, often initiated by oxidation of the terminal methyl group or the double bond. Common bacteria and fungi can utilize this compound as a carbon source. The terminal oxidation pathway is a common mechanism for the breakdown of alkanes and alkenes by microorganisms.[1]

  • Oxidation: Abiotic oxidation can occur upon exposure to atmospheric oxygen, especially when influenced by factors like heat and light, leading to the formation of various oxidation byproducts.[2]

  • Photodegradation: While less susceptible to direct degradation by sunlight, this compound in the vapor phase can be broken down by photochemically-produced hydroxyl radicals.[2] It is advisable to protect samples from prolonged exposure to light.[2]

Q2: What are the expected degradation products of this compound?

A2: The degradation products of this compound will vary depending on the degradation pathway:

  • Biodegradation (Terminal Oxidation): This pathway typically yields 1-heptadecen-1-ol, which is further oxidized to 1-heptadecenal and then to heptadecenoic acid. These fatty acids can then enter the β-oxidation cycle.

  • Oxidation of the double bond: Microbial oxidation of the double bond can lead to the formation of 1,2-epoxyheptadecane.[3]

  • Abiotic Oxidation/Photodegradation: These processes can result in a complex mixture of products, including hydroperoxides, alcohols, ketones, and smaller carboxylic acids due to cleavage of the carbon chain.

Q3: How can I analyze the degradation of this compound and its products?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for analyzing volatile and semi-volatile compounds like this compound and its initial degradation products. For less volatile products, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) may be more suitable.

Q4: What are the ideal storage conditions to minimize the degradation of this compound samples?

A4: To ensure the integrity of this compound standards and samples, they should be stored in a cool, dry, and well-ventilated area.[2] It is recommended to use clean, borosilicate glass vials with PTFE-lined screw caps.[2] To prevent oxidation and photodegradation, store samples in amber glass vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, such as 4°C.[2]

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

ProblemPossible Cause(s)Suggested Solution(s)
No degradation of this compound observed. Insufficient concentration of oxidizing agent or microbial inoculum.Increase the concentration of the oxidizing agent or use a more potent system. Ensure a viable and appropriate microbial culture is used for biodegradation studies.
Short incubation time.Extend the incubation period to allow for degradation to occur.
Unfavorable experimental conditions (e.g., temperature, pH).Optimize the temperature, pH, and nutrient availability for the specific degradation pathway being studied.
Poor reproducibility of results. Inconsistent preparation of reagents or microbial cultures.Prepare fresh reagents and standardize microbial inoculum for each experiment.
Fluctuations in experimental conditions.Maintain strict control over temperature, light exposure, and agitation.
Variability in the purity of the this compound standard.Use a high-purity standard of this compound.
Difficulty in identifying degradation products by GC-MS. Low concentration of degradation products.Concentrate the sample before analysis using techniques like solid-phase extraction (SPE).
Co-elution of peaks.Optimize the GC temperature program and consider using a different column polarity to improve separation.
Matrix interference.Employ sample cleanup techniques such as solid-phase microextraction (SPME) to remove interfering substances.[4]
Inaccurate quantification of degradation products. Lack of authentic standards for all degradation products.If standards are unavailable, use a surrogate standard with a similar chemical structure for semi-quantification.
Degradation of standards during storage.Store standards under appropriate conditions (e.g., low temperature, protected from light).[2]
Non-linear detector response.Generate a multi-point calibration curve to ensure linearity over the concentration range of interest.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected outcomes of this compound degradation experiments under different conditions.

Table 1: Biodegradation of this compound by Candida lipolytica

Time (hours)This compound (%)1,2-Epoxyheptadecane (%)Heptadecenoic Acid (%)
010000
2475155
48402515
72101830
96<1545

Table 2: Abiotic Degradation of this compound under Oxidative Stress

ConditionThis compound Remaining (%)Major Degradation Product(s)
Control (Dark, 25°C)98-
Light Exposure (25°C)85Aldehydes, Ketones
Elevated Temperature (60°C, Dark)70Carboxylic Acids, Alcohols
Light + Elevated Temperature45Complex mixture

Experimental Protocols

Protocol 1: Biodegradation of this compound by a Microbial Culture
  • Culture Preparation: Inoculate a suitable microbial strain (e.g., Candida lipolytica) in a nutrient-rich broth and incubate until the mid-logarithmic growth phase is reached.

  • Experimental Setup: Prepare a mineral salts medium and dispense into sterile flasks. Add this compound as the sole carbon source to a final concentration of 0.1% (v/v).

  • Inoculation: Inoculate the flasks with the prepared microbial culture. Include a sterile control flask without inoculum.

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) for a specified duration (e.g., 96 hours).

  • Sampling and Extraction: At regular intervals, withdraw aliquots from the flasks. Extract the residual this compound and its degradation products using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Analyze the extracts using GC-MS to identify and quantify the compounds.

Protocol 2: Analysis of this compound and its Degradation Products by GC-MS
  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane) at a known concentration.[2] Dilute the experimental extracts to fall within the calibration range.

  • GC System: Utilize a gas chromatograph coupled with a mass spectrometer.

  • Injection: Inject 1 µL of the sample into the GC inlet.

    • Injector Temperature: 280 °C[2]

    • Split Ratio: 20:1[2]

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[2]

    • Ramp: 10 °C/min to 300 °C.[2]

    • Hold: 5 minutes at 300 °C.[2]

  • MS Detection:

    • MS Transfer Line Temperature: 290 °C[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards, if available. Quantify the compounds by integrating the peak areas and comparing them to the calibration curve.

Visualizations

Biodegradation_Pathway This compound This compound 1,2-Epoxyheptadecane 1,2-Epoxyheptadecane This compound->1,2-Epoxyheptadecane Epoxidation 1-Heptadecen-1-ol 1-Heptadecen-1-ol This compound->1-Heptadecen-1-ol Terminal Oxidation 1-Heptadecenal 1-Heptadecenal 1-Heptadecen-1-ol->1-Heptadecenal Oxidation Heptadecenoic Acid Heptadecenoic Acid 1-Heptadecenal->Heptadecenoic Acid Oxidation β-Oxidation β-Oxidation Heptadecenoic Acid->β-Oxidation

Caption: Proposed microbial degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Prep Microbial Culture Preparation Inoculation Inoculation Culture_Prep->Inoculation Medium_Prep Mineral Salts Medium + this compound Medium_Prep->Inoculation Incubation Incubation (e.g., 30°C, 96h) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Analysis Data Interpretation GCMS_Analysis->Data_Analysis

References

Technical Support Center: High-Purity 1-Heptadecene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 1-Heptadecene. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities include:

  • Positional Isomers: Alkenes with the double bond at different positions along the carbon chain (e.g., 2-Heptadecene, 3-Heptadecene) can form, particularly in reactions like the dehydration of 1-heptadecanol.

  • Geometric Isomers: If internal heptadecene isomers are present, they can exist as cis and trans isomers, which often have very similar boiling points, making them difficult to separate by distillation.

  • Saturated Hydrocarbons: Heptadecane, the corresponding alkane, may be present due to over-reduction or as an impurity in the starting materials.

  • Unreacted Starting Materials: Depending on the synthesis, this could include 1-heptadecanol, hexadecyltriphenylphosphonium bromide (from a Wittig reaction), or stearic acid.

  • Reaction Byproducts: Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[1] Shorter-chain alkanes and alkenes can be byproducts of pyrolysis methods.[2]

Q2: Which purification technique is most suitable for achieving high-purity this compound?

A2: The optimal purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional Distillation is effective for large-scale purification and for removing impurities with significantly different boiling points, such as residual solvents or shorter-chain hydrocarbons.[3]

  • Flash Column Chromatography is ideal for removing impurities with different polarities, such as triphenylphosphine oxide or unreacted polar starting materials. It can also aid in separating some positional isomers.[4]

  • Preparative Gas Chromatography (pGC) offers the highest resolution and is best suited for separating close-boiling-point isomers (positional and geometric) to achieve very high purity (>99.5%), although it is typically used for smaller sample quantities.[5]

Q3: How can I accurately determine the purity of my this compound sample?

A3: Gas Chromatography (GC) is the most common and effective method for determining the purity of volatile compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of your sample and provides mass spectra for each, allowing for the identification of both this compound and any impurities.[6]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is highly sensitive to hydrocarbons and provides excellent quantitative data, allowing you to determine the percentage purity of your sample by comparing the peak areas.[7][8] For accurate quantification, it is recommended to use an internal or external standard.

Q4: My this compound appears to be degrading during purification. What could be the cause?

A4: Alkenes can be susceptible to degradation under certain conditions.

  • Oxidation: Exposure to air, especially at elevated temperatures during distillation, can lead to the formation of peroxides and other oxidation byproducts. It is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Acid-Catalyzed Isomerization/Polymerization: Traces of acid can cause the double bond to migrate, creating a mixture of positional isomers, or can initiate polymerization. Ensure all glassware is clean and free of acidic residues. If acidic impurities are suspected from the synthesis, a wash with a dilute sodium bicarbonate solution may be necessary before purification.

Data Presentation

The following table summarizes typical quantitative data that might be obtained during the purification of this compound using various methods. These values are illustrative and can vary based on the specific experimental conditions and the composition of the crude mixture.

Purification MethodStarting Purity (GC Area %)Final Purity (GC Area %)Typical Yield (%)Key Impurities Removed
Fractional Distillation ~85%>95%70-80%Solvents, shorter-chain hydrocarbons, some positional isomers.
Flash Column Chromatography ~85%>98%60-75%Polar byproducts (e.g., triphenylphosphine oxide), unreacted starting materials.
Preparative GC >95%>99.5%10-30%Close-boiling positional and geometric isomers.

Troubleshooting Guides

Issue 1: Poor Separation During Fractional Distillation
  • Symptoms:

    • The distillate contains a significant amount of impurities.

    • The boiling point is not sharp and fluctuates during the distillation.

  • Possible Causes & Solutions:

Caption: Troubleshooting logic for fractional distillation.

Issue 2: Tailing or Broad Peaks in Flash Column Chromatography
  • Symptoms:

    • The desired this compound elutes over a large number of fractions.

    • TLC analysis of the fractions shows broad or tailing spots.

  • Possible Causes & Solutions:

Caption: Troubleshooting logic for flash column chromatography.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several grams of this compound to remove impurities with significantly different boiling points.

  • Materials:

    • Crude this compound

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux)

    • Distillation head with thermometer

    • Condenser

    • Receiving flasks

    • Heating mantle with stirrer

    • Boiling chips or magnetic stir bar

    • Vacuum source (optional, for vacuum distillation to lower the boiling point)

  • Procedure:

    • Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Begin heating the flask gently and start stirring.

    • Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound (approx. 300 °C at atmospheric pressure, or lower under vacuum), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate. The temperature should remain constant during the collection of the pure fraction.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.

    • Analyze the purity of the collected fractions using GC-MS or GC-FID.

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis A Add crude this compound to flask B Assemble distillation apparatus A->B C Heat gently and stir B->C D Collect low-boiling impurities C->D E Collect this compound fraction at constant temperature D->E F Stop distillation E->F G Analyze fractions by GC F->G

Caption: Experimental workflow for fractional distillation.

Protocol 2: Purification by Flash Column Chromatography

This technique is useful for separating this compound from compounds with different polarities.

  • Materials:

    • Crude this compound

    • Silica gel (for flash chromatography)

    • Chromatography column

    • Eluent (e.g., a mixture of hexanes and ethyl acetate)

    • Collection tubes or flasks

    • TLC plates and chamber

    • UV lamp (if impurities are UV-active) or an appropriate staining solution

  • Procedure:

    • Determine the eluent system: Use Thin Layer Chromatography (TLC) to find a solvent mixture where this compound has an Rf value of approximately 0.3. A non-polar eluent like pure hexanes or a hexanes/ethyl acetate mixture (e.g., 99:1) is a good starting point.

    • Pack the column: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

    • Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

    • Elute the column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen gas) to push the solvent through.

    • Collect fractions: Collect the eluent in small, numbered fractions.

    • Monitor the separation: Spot each fraction on a TLC plate to determine which fractions contain the purified product.

    • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Select eluent via TLC B Pack column with silica gel A->B C Load sample B->C D Elute with solvent C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G Identify pure fractions H Remove solvent G->H

Caption: Experimental workflow for flash column chromatography.

References

Technical Support Center: Optimizing Injection Parameters for 1-Heptadecene in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Heptadecene using Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the analysis of this long-chain alkene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injector temperature for this compound analysis?

A good starting point for the injector temperature is approximately 280 °C. Given that the boiling point of this compound is 300 °C, the injector temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. For high-boiling point compounds like this compound, a temperature range of 280°C to 350°C is often effective.[1] It is crucial to avoid excessively high temperatures that could lead to sample degradation.[1]

Q2: Should I use a split or splitless injection for this compound?

The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.

  • Split Injection: This is suitable for high-concentration samples where only a fraction of the sample is introduced into the column, preventing column overload. Typical split ratios range from 20:1 to 400:1.[2] A higher split ratio can lead to sharper peaks.

  • Splitless Injection: This is the preferred method for trace analysis as it transfers the entire sample volume to the column, maximizing sensitivity. To ensure good peak shape with splitless injection, the initial oven temperature should be set about 20 °C below the boiling point of the solvent.[2]

Q3: What type of GC liner is best for this compound analysis?

For the analysis of high-boiling point compounds like this compound, a deactivated glass liner is recommended to minimize analyte interaction and degradation. A liner with glass wool can aid in the vaporization process and trap non-volatile residues, protecting the column.

Q4: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for a relatively non-polar compound like this compound can be caused by several factors:

  • Active Sites: Active sites in the injector liner or on the column can cause undesirable interactions with the analyte. Using a fresh, deactivated inlet liner and trimming the front end of the column can help resolve this.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can lead to peak tailing. Baking out the column at a high temperature or trimming the first few centimeters can alleviate this issue.

  • Injector Temperature Too Low: Insufficient injector temperature can result in slow or incomplete vaporization. Gradually increasing the injector temperature in 10-20 °C increments can improve peak shape.[1]

  • Improper Column Installation: An improperly installed column can create dead volumes, leading to peak tailing. Ensure the column is installed correctly according to the manufacturer's instructions.

Q5: I am observing poor reproducibility in my this compound analysis. What should I check?

Poor reproducibility can stem from several sources:

  • Leaky Septum: A worn or leaking septum can cause variations in the amount of sample introduced. Regularly replacing the septum is crucial for consistent results.

  • Injector Discrimination: Variations in injector temperature can lead to discrimination against higher-boiling point compounds. Ensure the injector temperature is stable and optimized.

  • Autosampler Issues: If using an autosampler, check for air bubbles in the syringe and ensure the injection volume is consistent.

  • Sample Preparation: Inconsistent sample preparation, such as variations in dilution, can lead to poor reproducibility.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the GC analysis of this compound.

Guide 1: Troubleshooting Poor Peak Shape
Symptom Possible Causes Recommended Solutions
Peak Tailing 1. Active sites in the liner or column. 2. Column contamination. 3. Injector temperature too low. 4. Improper column installation (dead volume).1. Use a new, deactivated liner; trim 10-20 cm from the column inlet. 2. Bake out the column; if unsuccessful, replace the column. 3. Increase injector temperature in 10-20 °C increments. 4. Re-install the column according to the manufacturer's guidelines.
Peak Fronting 1. Column overload. 2. Incompatible solvent.1. Reduce injection volume, dilute the sample, or increase the split ratio.[3] 2. Ensure the solvent is appropriate for a non-polar analyte and column phase.
Split Peaks 1. Improper sample focusing (splitless injection). 2. Incompatible solvent and column polarity. 3. Column contamination at the inlet.1. Set the initial oven temperature at least 20 °C below the solvent's boiling point.[2] 2. Use a non-polar solvent with a non-polar column. 3. Trim the first few centimeters of the column.
Guide 2: Troubleshooting Baseline and Sensitivity Issues
Symptom Possible Causes Recommended Solutions
Noisy Baseline 1. Contaminated carrier gas. 2. Septum bleed. 3. Column bleed. 4. Detector contamination.1. Ensure high-purity carrier gas and check gas traps. 2. Replace the septum. 3. Condition the column; if bleed is excessive, the column may need replacement. 4. Clean the detector according to the manufacturer's instructions.
Low Signal/No Peak 1. Syringe issue (clogged or empty). 2. Incorrect injection parameters. 3. Leak in the system. 4. Column breakage.1. Check the syringe and sample vial. 2. Verify injector temperature, split ratio, and oven program. 3. Perform a leak check of the system. 4. Inspect the column for breaks.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated syringe or solvent. 3. Septum bleed.1. Run a blank solvent injection; bake out the column and inlet if necessary. 2. Use fresh, high-purity solvent and clean the syringe. 3. Replace the septum.

Data Presentation

Table 1: Recommended GC Injection Parameters for this compound
ParameterRecommended RangeNotes
Injector Temperature 280 - 320 °CStart at 280 °C and optimize. Must be high enough for complete vaporization.[1]
Injection Mode Split or SplitlessDependent on sample concentration.
Split Ratio 20:1 to 200:1For concentrated samples to avoid column overload.[2]
Splitless Hold Time 0.5 - 1.5 minutesFor trace analysis to ensure complete transfer of the analyte.
Carrier Gas Helium or Hydrogen-
Flow Rate 1.0 - 2.0 mL/min-
Liner Type Deactivated, single taper with glass woolPromotes vaporization and traps non-volatile residues.
Injection Volume 0.5 - 2.0 µL-

Experimental Protocols

Protocol 1: General GC-FID Analysis of this compound

This protocol provides a starting point for developing a quantitative method for this compound analysis using a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or isooctane) at a concentration of 1000 µg/mL.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare unknown samples by diluting them with the same solvent to fall within the calibration range.

  • GC-FID Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected sample concentration.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • Detector Temperature: 320 °C.

  • Analysis:

    • Inject the calibration standards, followed by the unknown samples.

    • Integrate the peak area of this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples using the calibration curve.

Mandatory Visualization

GC_Troubleshooting_Workflow cluster_start Start: Chromatographic Problem Observed cluster_peak_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues cluster_solutions_peak_shape Solutions for Peak Shape cluster_solutions_reproducibility Solutions for Reproducibility start Poor Peak Shape or Inconsistent Results peak_tailing Peak Tailing? start->peak_tailing inconsistent_area Inconsistent Peak Area? start->inconsistent_area peak_fronting Peak Fronting? peak_tailing->peak_fronting No solution_tailing Check for Active Sites Increase Injector Temp Check Column Installation peak_tailing->solution_tailing Yes split_peaks Split Peaks? peak_fronting->split_peaks No solution_fronting Reduce Sample Concentration Increase Split Ratio peak_fronting->solution_fronting Yes split_peaks->inconsistent_area No solution_split Optimize Initial Oven Temp Check Solvent Compatibility split_peaks->solution_split Yes retention_shift Retention Time Shift? inconsistent_area->retention_shift No solution_area Check for Leaks (Septum) Verify Injection Volume inconsistent_area->solution_area Yes solution_retention Check Carrier Gas Flow Ensure Stable Oven Temp retention_shift->solution_retention Yes end Problem Resolved retention_shift->end No solution_tailing->end solution_fronting->end solution_split->end solution_area->end solution_retention->end

Caption: A logical workflow for troubleshooting common GC issues for this compound.

Injection_Parameter_Optimization cluster_workflow GC Injection Parameter Optimization Workflow start Define Analytical Goal (Trace vs. High Concentration) choose_injection Choose Injection Mode start->choose_injection split Split Injection choose_injection->split High Conc. splitless Splitless Injection choose_injection->splitless Trace optimize_split Optimize Split Ratio (e.g., 20:1 to 200:1) split->optimize_split optimize_hold Optimize Splitless Hold Time (e.g., 0.5-1.5 min) splitless->optimize_hold optimize_temp Optimize Injector Temperature (e.g., 280-320°C) evaluate Evaluate Peak Shape, Area, and Reproducibility optimize_temp->evaluate optimize_split->optimize_temp optimize_hold->optimize_temp final_method Final Optimized Method evaluate->final_method

Caption: A workflow for optimizing GC injection parameters for this compound analysis.

References

selecting the appropriate GC column for 1-Heptadecene separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully separating and analyzing 1-Heptadecene using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for this compound analysis?

A1: The most important factor is the stationary phase polarity.[1] The principle of "like dissolves like" is fundamental in GC column selection. For separating polarizable compounds like alkenes, which contain carbon-carbon double bonds, a polar or highly polar stationary phase is generally recommended.[2]

Q2: Which type of GC column is best suited for separating this compound?

A2: For the analysis of this compound, a polar stationary phase is typically the best choice. Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns, are ideal for analyzing polar compounds. These columns provide the necessary selectivity to separate unsaturated hydrocarbons like this compound from other components in a sample. An HP-INNOWax column is a specific example of a suitable choice.[3][4]

Q3: Can a non-polar column be used for this compound analysis?

A3: While a non-polar column can be used, it may not provide the optimal separation, especially if isomers are present. Non-polar columns separate compounds primarily based on their boiling points.[5] Since isomers of heptadecene have very similar boiling points, a non-polar column may not resolve them effectively. However, for simple matrices where this compound is well-separated from other components, a non-polar column might be sufficient.

Q4: How do column dimensions (length, internal diameter, and film thickness) affect the separation of this compound?

A4: Column dimensions play a crucial role in resolution, analysis time, and sample capacity:

  • Length: Longer columns provide better resolution by increasing the number of theoretical plates but also lead to longer analysis times.[6][7]

  • Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.18-0.25 mm) offer higher efficiency and better resolution. Wider I.D. columns (e.g., 0.53 mm) have a higher sample capacity, which can be advantageous for trace analysis.[8]

  • Film Thickness: A thicker stationary phase film increases retention time and sample capacity, which is beneficial for volatile compounds. A thinner film is suitable for high-boiling point analytes.[2][7]

Q5: What are ionic liquid GC columns, and are they suitable for this compound analysis?

A5: Ionic liquid (IL) columns are a newer type of GC column that offer unique selectivity and high thermal stability.[9][10] They can have a dual nature, allowing for the separation of both polar and nonpolar molecules.[11] For complex samples containing a mix of saturated and unsaturated hydrocarbons, an ionic liquid column could provide a unique separation profile that is not achievable with traditional PEG or polysiloxane phases.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound.

Issue 1: Poor Peak Shape (Peak Tailing)

Symptoms: The peak for this compound is asymmetrical, with a trailing edge. This can lead to inaccurate integration and reduced resolution.

Possible Causes and Solutions:

CauseSolution
Active Sites in the Inlet or Column Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, consider trimming the first few centimeters of the column.[1]
Column Contamination Bake out the column at a temperature slightly above the final method temperature (do not exceed the column's maximum temperature limit) to remove contaminants from previous injections.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector. A poor cut can cause turbulence in the flow path, leading to peak tailing.[8]
Column Overload Dilute the sample or reduce the injection volume.[10]

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Likely a physical issue (e.g., poor column installation, dead volume). Re-install column, check for leaks. yes_all_peaks->physical_issue chemical_issue Likely a chemical issue (e.g., active sites). Check/replace liner, trim column. no_all_peaks->chemical_issue

Caption: A logical workflow to diagnose the cause of peak tailing.

Issue 2: Ghost Peaks in the Chromatogram

Symptoms: Unexpected peaks appear in the chromatogram, even during a blank run.

Possible Causes and Solutions:

CauseSolution
Contaminated Syringe Thoroughly clean the syringe with an appropriate solvent or use a new syringe.
Septum Bleed Replace the inlet septum. Particles from a worn septum can enter the inlet and cause ghost peaks.[9]
Carryover from Previous Injections Run a bake-out cycle at a high temperature to clean the column. Ensure the final temperature and hold time of your method are sufficient to elute all components.[10]
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

Troubleshooting Workflow for Ghost Peaks:

start Ghost Peaks Observed run_blank Run a blank solvent injection start->run_blank peaks_present Peaks still present? run_blank->peaks_present check_system Check for system contamination (septum, liner, carrier gas). peaks_present->check_system Yes check_sample_prep Contamination likely from sample preparation (solvent, vials). peaks_present->check_sample_prep No

Caption: A systematic approach to identifying the source of ghost peaks.

Experimental Protocols

Protocol 1: GC-FID for Quantification of this compound

This protocol outlines a general method for the quantification of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Sample and Standard Preparation:

  • Stock Standard: Prepare a stock solution of this compound at 1000 µg/mL in hexane.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (Optional but Recommended): Add a constant, known concentration of an internal standard (e.g., n-hexadecane) to each calibration standard and sample for improved accuracy.

  • Sample Preparation: Dissolve the unknown sample in hexane to an estimated concentration within the calibration range.

2. GC-FID Parameters:

ParameterRecommended Setting
GC Column HP-INNOWax, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.5 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C
Detector FID at 280 °C
Makeup Gas (He) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the working standards.

  • Determine the concentration of this compound in the unknown sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Protocol 2: GC-MS for Identification of this compound

This protocol provides a general method for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the sample containing this compound in a volatile solvent like hexane or dichloromethane to a concentration of approximately 10-50 µg/mL.

2. GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or a polar column like DB-WAX)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 min at 240 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 m/z

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Compare the acquired mass spectrum of the peak with a reference spectrum from a library (e.g., NIST) to confirm the identity of this compound. The mass spectrum should show a molecular ion peak at m/z 238 and a characteristic fragmentation pattern.[12]

Logical Relationship for GC Method Selection:

goal Goal of Analysis quantification Quantification goal->quantification identification Identification goal->identification gc_fid Use GC-FID quantification->gc_fid gc_ms Use GC-MS identification->gc_ms

Caption: Decision tree for selecting the appropriate GC method.

References

Technical Support Center: Quantification of 1-Heptadecene in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 1-Heptadecene in complex biological and environmental matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in the quantitative analysis of this compound?

A1: The quantification of this compound, a long-chain alkene, in complex samples is primarily challenging due to its non-polar nature and potential for co-elution with interfering compounds from the sample matrix.[1][2] Key challenges include:

  • Matrix Effects: Co-eluting substances from the sample can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[3][4]

  • Low Volatility: While amenable to Gas Chromatography (GC), its relatively high boiling point can sometimes lead to issues in the injector port if conditions are not optimized.[1]

  • Poor Chromatographic Resolution: Structural similarity to other hydrocarbons in the matrix can lead to overlapping peaks, complicating accurate integration and measurement.

  • Lack of Chromophore/Fluorophore: this compound lacks functional groups that absorb UV or fluoresce, making detection by standard HPLC detectors challenging without derivatization.[5][6]

  • Contamination: As a hydrocarbon, contamination from solvents, glassware, and instrument components can lead to false positives and elevated baselines.[1]

Q2: What are matrix effects, and how can I determine if they are impacting my this compound quantification?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1] This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate results.[1][3]

To determine if matrix effects are present, a post-extraction spike experiment is recommended. This compares the instrument response of the analyte in a clean solvent to its response in a sample matrix extract, with both spiked at the same concentration.

Matrix Effect Calculation: Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) x 100[1]

Matrix Effect (%) Interpretation
< 100%Ion Suppression
> 100%Ion Enhancement
≈ 100%No significant matrix effect

A value significantly different from 100% indicates the presence of matrix effects that must be addressed for accurate quantification.[1]

Q3: My results are inconsistent. How can I mitigate matrix effects?

A3: Mitigating matrix effects is crucial for achieving accurate and reproducible quantification. The "gold standard" approach is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d34.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[2] By using the ratio of the analyte signal to the SIL-IS signal, these variations can be normalized.

Other effective strategies are summarized in the table below.

Strategy Description Advantages Disadvantages
Stable Isotope-Labeled Internal Standard (SIL-IS) Use of an isotopically labeled version of the analyte (e.g., Deuterium, Carbon-13).[2]Gold standard; effectively corrects for matrix effects and variability in sample prep.[2]Can be expensive and may not be commercially available for all analytes.[7]
Matrix-Matched Calibration Preparation of calibration standards in a blank matrix that is representative of the samples.[1][4]Compensates for matrix effects by ensuring standards and samples have a similar matrix composition.Requires a reliable source of analyte-free matrix; may not account for inter-sample variability.
Improved Sample Cleanup Employ more rigorous extraction and cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][8]Reduces the concentration of interfering matrix components.[3]Can be time-consuming and may lead to analyte loss if not optimized.
Chromatographic Separation Optimization Modify the GC or LC method to better separate this compound from interfering compounds.[2]Directly resolves the issue of co-elution.May require significant method development time and may not be able to separate all interferences.
Standard Addition Spiking known amounts of standard into aliquots of the actual sample for calibration.[7]Corrects for matrix effects specific to each individual sample.Labor-intensive and requires a larger volume of each sample.
Q4: Which analytical technique is better for this compound quantification: GC-MS or LC-MS?

A4: For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is unequivocally the superior and preferred method.[9]

Technique Suitability for this compound Reasoning
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent GC provides high chromatographic resolution for volatile and semi-volatile compounds.[9] Standard electron ionization (EI) in MS generates reproducible fragmentation patterns for confident identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Poor This compound lacks the functional groups necessary for efficient ionization by common LC-MS sources like electrospray ionization (ESI).[9] LC-MS is also highly susceptible to ion suppression from non-volatile matrix components when analyzing such compounds.[2][3]

The logical decision process for selecting the analytical method is visualized in the diagram below.

Analyte Analyte: this compound Properties Physicochemical Properties Analyte->Properties Polarity Non-Polar Properties->Polarity Volatility Volatile Properties->Volatility Ionizable Not Readily Ionizable by ESI Properties->Ionizable Technique Select Analytical Technique Polarity->Technique Volatility->Technique GCMS GC-MS Technique->GCMS Is analyte volatile and thermally stable? [Yes] LCMS LC-MS Technique->LCMS Is analyte soluble in mobile phase & ionizable? [No for this compound] Conclusion_GC Preferred Method: High resolution for volatile compounds, reliable EI fragmentation. GCMS->Conclusion_GC Conclusion_LC Unsuitable Method: Poor ionization efficiency, high susceptibility to matrix effects. LCMS->Conclusion_LC

Caption: Rationale for selecting GC-MS for this compound analysis.

Q5: I am experiencing poor chromatographic peak shape (tailing, fronting, or split peaks). What are the common causes and solutions?

A5: Poor peak shape compromises resolution and leads to inaccurate peak integration and quantification.[1] The following table provides a troubleshooting guide for common peak shape issues.

Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the GC inlet liner or front of the column are interacting with the analyte.Use a deactivated liner. Trim 10-20 cm from the front of the analytical column.[1]
Contamination in the GC system.Clean the injector port and replace the septum.
Peak Fronting Column overload due to injecting too much sample or a too-concentrated sample.Reduce the injection volume or dilute the sample.[1]
Incompatible injection solvent with the stationary phase.Ensure the solvent is appropriate for a non-polar column (e.g., hexane).
Split Peaks Improper column installation.Re-install the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.
Channeling in the column (void formation).Replace the column.

The diagram below illustrates a troubleshooting workflow for these issues.

Start Poor Peak Shape Observed Check_Shape Identify Peak Shape Start->Check_Shape Tailing Tailing Peak Check_Shape->Tailing Tailing Fronting Fronting Peak Check_Shape->Fronting Fronting Split Split Peak Check_Shape->Split Split Sol_Tailing1 Use Deactivated Liner / Trim Column Tailing->Sol_Tailing1 Sol_Tailing2 Clean Injector / Replace Septum Tailing->Sol_Tailing2 Sol_Fronting1 Dilute Sample / Reduce Injection Volume Fronting->Sol_Fronting1 Sol_Fronting2 Check Solvent Compatibility Fronting->Sol_Fronting2 Sol_Split1 Re-install Column Split->Sol_Split1 End Peak Shape Improved Sol_Tailing1->End Sol_Tailing2->End Sol_Fronting1->End Sol_Fronting2->End Sol_Split2 Replace Column Sol_Split1->Sol_Split2 If problem persists Sol_Split2->End

Caption: Troubleshooting workflow for poor chromatographic peak shapes.

Q6: When should I consider chemical derivatization for this compound analysis?

A6: Chemical derivatization is the process of chemically modifying an analyte to improve its analytical properties.[6] For this compound, derivatization is generally not necessary or recommended for GC-MS analysis , as it is already well-suited for this technique.

However, derivatization could be considered under specific, less common scenarios:

  • Improving GC Separation: If this compound co-elutes with a critical interference that cannot be resolved by optimizing the GC method, derivatizing the double bond might alter its retention time sufficiently to achieve separation.

  • Enabling LC-MS Analysis: If GC-MS is unavailable and LC-MS must be used, derivatization could introduce a functional group that is readily ionizable by ESI or APCI, thereby enabling detection.[5] This is a workaround and GC-MS remains the preferred method.

Derivatization is a powerful tool but adds complexity and potential for variability to the workflow.[10] It should only be employed after other optimization strategies have been exhausted.

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from a biological matrix like plasma. Optimization will be required for different sample types.

Objective: To isolate non-polar compounds, including this compound, from an aqueous biological matrix and reduce interferences.

Materials:

  • Biological sample (e.g., 1 mL plasma)

  • Internal Standard (IS) solution (e.g., Heptadecane-d36 in hexane)

  • n-Hexane (GC grade or higher)

  • Centrifuge tubes (glass, solvent-rinsed)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Aliquoting: Pipette 1 mL of the sample into a clean glass centrifuge tube.

  • Spiking: Add a known amount of the internal standard solution to the sample.

  • Extraction: Add 4 mL of n-hexane to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to achieve a clean separation between the upper organic layer (containing this compound) and the lower aqueous layer.[9]

  • Collection: Carefully transfer the upper organic layer to a new clean glass tube using a glass Pasteur pipette. Be cautious not to disturb the aqueous layer or the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Overheating can cause loss of the volatile analyte.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of n-hexane.

  • Transfer: Transfer the reconstituted sample to a GC vial with an insert for analysis.

Protocol 2: GC-MS Instrumentation and Conditions

This protocol provides typical starting conditions for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[9]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.[9]

GC Conditions:

  • Injector: Splitless mode at 280°C.[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.[9]

  • Injection Volume: 1 µL.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

  • Characteristic Ions for this compound: Monitor characteristic fragment ions (e.g., m/z 57, 71, 85, 97). The molecular ion (m/z 238) may also be monitored but is often low in abundance.[11][12]

The general workflow from sample collection to data analysis is shown below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate & Reconstitute Extract->Dry GCMS GC-MS Analysis (SIM Mode) Dry->GCMS Integrate Peak Integration GCMS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General experimental workflow for this compound quantification.

References

minimizing contamination in trace analysis of 1-Heptadecene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 1-Heptadecene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize sources of contamination during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a peak corresponding to this compound or other hydrocarbon contaminants in my solvent blanks. What are the most common sources?

A1: The appearance of unexpected hydrocarbon peaks, including this compound, in a solvent or method blank is a common issue in trace analysis. The source of this contamination can typically be traced to several points in the analytical workflow. A systematic approach is the best way to identify the culprit.

Common Contamination Sources:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of contaminants. The issue is often magnified when a solvent evaporation/concentration step is part of the procedure.

  • Sample Containers & Labware: Plasticizers, slip agents, and other additives can leach from plastic containers (e.g., pipette tips, microcentrifuge tubes) into your sample.[1] Glassware that has been improperly cleaned or previously exposed to high concentrations of hydrocarbons can also be a source.

  • GC System Components:

    • Vial Septa: Compounds can leach from the vial septum after being pierced by the autosampler needle. Butyl rubber and silicone are common materials with different leaching profiles.[2]

    • Inlet Septum: The septum at the GC inlet can degrade at high temperatures, releasing siloxanes and other volatile compounds.[3]

    • Inlet Liner: A dirty or poorly deactivated inlet liner can be a source of carryover from previous injections.

  • Gas Lines & Filters: Contaminated carrier gas or exhausted in-line hydrocarbon traps can introduce a constant background of contaminants.

To systematically identify the source, refer to the troubleshooting diagram and the experimental protocol for method blank analysis below.

Q2: What is the best way to clean laboratory glassware to prevent hydrocarbon contamination?

A2: A rigorous and consistent glassware cleaning protocol is critical for reliable trace analysis. Standard washing with laboratory detergents is often insufficient to remove persistent, nonpolar compounds like this compound. The following multi-step procedure is recommended.

(See Experimental Protocols section for a detailed, step-by-step guide.)

A general workflow involves:

  • Initial Solvent Rinse: To remove the bulk of organic residues.

  • Detergent Wash: To remove gross contamination.

  • Thorough Rinsing: With tap and then deionized water.

  • Acid Bath (Optional but Recommended): A soak in an acid bath (e.g., dilute nitric or hydrochloric acid) can help remove stubborn organic and inorganic residues.

  • Final High-Purity Solvent Rinse: Rinsing with contaminant-free acetone followed by hexane.

  • Drying: In an oven at an elevated temperature to drive off any residual solvent and water. The glassware should be covered with clean aluminum foil during cooling and storage.

Troubleshooting Guides

Identifying the Source of Contamination

The following decision tree provides a logical workflow to pinpoint the source of unexpected peaks in your chromatograms.

G cluster_sample Sample Path cluster_troubleshooting Troubleshooting Path A Unexpected Peak (e.g., this compound) Observed in Sample B Inject a Solvent Blank (Solvent directly from bottle into a clean vial) A->B C Is the Peak Present? B->C D Peak is NOT Present C->D No E Peak IS Present C->E Yes F Run a Method Blank (Process solvent through entire sample prep workflow) D->F K Check: - Solvent Purity / Grade - GC Inlet Septum & Liner - Vial Septa - Carrier Gas & Traps E->K G Is the Peak Present? F->G H Contamination is from Sample Prep / Handling G->H Yes I Contamination is from GC System or Solvent G->I No (Peak appears only in sample) J Check: - Glassware Cleaning - Pipette Tips / Plastics - Reagents / Drying Agents - Sample Storage Vials H->J I->K

Caption: Troubleshooting workflow to isolate contamination sources.

Quantitative Data Summaries

Table 1: Comparison of Common Laboratory Plasticware for Trace Analysis
Material TypeCommon UsesPotential for Hydrocarbon ContaminationMitigation Strategy
Polypropylene (PP) Microcentrifuge tubes, pipette tips, storage containersModerate. Can leach slip agents (e.g., oleamide), antioxidants, and plasticizers.[4] Long-chain hydrocarbons may also adsorb to the surface.[5]Use "low-retention" or "virgin" PP products. Pre-rinse with a high-purity solvent. Avoid prolonged storage in organic solvents.
Polytetrafluoroethylene (PTFE) Vial septa liners, tubing, stir barsLow. Generally very inert and chemically resistant. However, can be a source of perfluoroalkyl substances (PFAS), which could interfere with some analyses but is less of a concern for hydrocarbon-specific analysis.Use high-quality, medical- or HPLC-grade PTFE. Be aware of potential for physical shedding of particles.
Glass (Borosilicate) Beakers, flasks, vials, volumetric glasswareVery Low. The gold standard for inertness. Contamination is almost exclusively from improper cleaning or surface adsorption.Implement a rigorous cleaning protocol (see Protocol 1). Use silanized glassware for sensitive applications to reduce active sites.
Table 2: Comparison of Volatile Organic Compounds (VOCs) Emitted from GC Vial Septa

This table summarizes findings on compounds emitted from different septa materials. Butyl rubber septa generally release more contaminants compared to silicone-based ones.[2]

Septum MaterialPredominant Emitted CompoundsRelative Contaminant LevelBest Use Case
Silicone/PTFE Siloxanes, Toluene, various hydrocarbonsLow to Moderate. Toluene was observed at levels up to 1323 ppb in headspace.[2]General purpose GC-MS, especially when siloxane peaks do not interfere with analytes of interest. Preferred for trace analysis.
Butyl Rubber Acetone, various hydrocarbons, ketones, alcoholsHigh. Acetone was observed at levels up to 694 ppb.[2] Emits a wider range of VOCs.[2]Not recommended for sensitive trace analysis due to higher background contamination. May be suitable for less sensitive applications.

Experimental Protocols

Protocol 1: Rigorous Cleaning of Glassware for Hydrocarbon Trace Analysis

This protocol is designed to remove trace levels of organic contaminants from borosilicate glassware.

Materials:

  • Laboratory-grade detergent

  • Deionized (DI) water

  • High-purity solvents (e.g., Acetone, Hexane - GC grade or higher)

  • Reagent-grade nitric acid (HNO₃) or hydrochloric acid (HCl)

  • Large glass basin or sonicator

  • High-temperature oven

  • Heavy-duty aluminum foil

Procedure:

  • Mechanical Removal & Pre-rinse: Disassemble all glassware. Using a suitable solvent (e.g., acetone), perform an initial triple rinse to remove visible residues. Dispose of the rinse solvent in an appropriate waste container.

  • Detergent Wash: Prepare a warm solution of laboratory-grade detergent (e.g., Alconox) in a glass basin. Submerge the glassware and scrub all surfaces with a clean, non-abrasive brush. If available, sonicate the glassware in the detergent solution for 15-30 minutes.

  • Tap Water Rinse: Rinse each piece of glassware thoroughly under running tap water at least 5-7 times. Ensure all soap residue is gone.

  • Deionized Water Rinse: Rinse each piece 3-5 times with deionized water to remove mineral salts.

  • Acid Soak (Perform in a Fume Hood with Appropriate PPE):

    • Prepare a 5-10% (v/v) solution of nitric or hydrochloric acid in a designated glass container.

    • Carefully submerge the glassware in the acid bath, ensuring all surfaces are in contact with the acid.

    • Allow the glassware to soak for a minimum of 4 hours, or overnight for best results.

  • Final DI Water Rinse: Carefully remove glassware from the acid bath. Rinse profusely (10+ times) with deionized water until the rinsate is neutral (can be checked with pH paper).

  • Solvent Rinse for Drying: Rinse the glassware 2-3 times with high-purity acetone to remove water, followed by 2-3 rinses with high-purity hexane (or the primary solvent used in your analysis).

  • Drying and Storage:

    • Place the glassware in an oven set to 150-250°C for at least 4 hours to drive off any remaining volatile residues.

    • Turn off the oven and allow the glassware to cool completely inside.

    • Immediately upon removal, cover all openings with clean, heavy-duty aluminum foil. Store in a clean, dust-free environment away from sources of organic vapors.

G A 1. Initial Solvent Rinse (Acetone) B 2. Detergent Wash (Optional Sonication) A->B C 3. Tap Water Rinse (5-7 times) B->C D 4. Deionized Water Rinse (3-5 times) C->D E 5. Acid Soak (4+ hours) (e.g., 10% HNO3) D->E F 6. Final DI Water Rinse (10+ times until neutral) E->F G 7. Final Solvent Rinse (Acetone then Hexane) F->G H 8. Oven Dry (150-250°C) & Store Covered G->H

Caption: Workflow for rigorous glassware cleaning for trace analysis.

Protocol 2: Solvent and Method Blank Analysis for GC-MS

This protocol details how to prepare and analyze blanks to verify the cleanliness of the analytical system and sample preparation procedure.

Objective: To differentiate between contamination from the solvent/instrument versus the sample preparation workflow.

Procedure:

  • Instrument Blank Preparation:

    • Take a new, certified clean autosampler vial and cap/septa.

    • Using a clean glass pipette or syringe, transfer approximately 1.5 mL of the analysis solvent (e.g., hexane) directly from the supplier's bottle into the vial.

    • This blank tests the purity of the solvent, the vial, and the instrument itself.

  • Method Blank Preparation:

    • Begin with an empty, clean sample vessel (e.g., a beaker or flask that has undergone the cleaning protocol above).

    • Process this "blank sample" through every single step of your sample preparation procedure. This includes adding all reagents, performing any extraction or concentration steps, and using all equipment (pipettes, filters, etc.) that a real sample would contact.[6]

    • For example, if your method involves concentrating 50 mL of solvent down to 1 mL, you must do this for the method blank. This 50x concentration factor is crucial for detecting trace contaminants that would be missed in a direct 1 mL injection.[7]

    • Transfer the final extract into a clean autosampler vial.

  • GC-MS Analysis:

    • Set up a sequence in your chromatography data system.

    • Run the Instrument Blank first.

    • Run the Method Blank second.

    • Analyze the resulting chromatograms.

  • Interpretation:

    • Clean Instrument Blank: Confirms the solvent, vial, and instrument are not significant sources of contamination.

    • Contaminated Method Blank, but Clean Instrument Blank: Strongly indicates that the contamination is being introduced during your sample preparation (e.g., from glassware, reagents, plasticware).

    • Contaminated Instrument Blank: Indicates the issue lies with the solvent itself, the vial/septa, or carryover within the GC-MS system.

References

Validation & Comparative

A Comparative Guide to the Quantification of 1-Heptadecene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Heptadecene, a long-chain alkene, is crucial for various applications, including metabolic studies, biomarker discovery, and as a potential intermediate in chemical synthesis. This guide provides an objective comparison of the primary analytical methods for this compound quantification, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). Furthermore, the applicability and limitations of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) are discussed.

Method Performance Comparison

The choice of analytical technique is paramount for achieving reliable quantitative results. For a volatile, non-polar hydrocarbon such as this compound, the physicochemical properties of the analyte largely dictate the most suitable method.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Proton NMR (¹H-qNMR)
Linearity (R²) > 0.995> 0.995Not Applicable (without derivatization)Dependent on concentration and internal standard
Accuracy (% Recovery) 90-110%95-105%Not ApplicableDependent on experimental setup
Precision (%RSD) < 15%< 10%Not ApplicableVariable, generally higher than chromatographic methods
Limit of Detection (LOD) Low (pg to ng/mL)Moderate (ng/mL)High (µg/mL or higher)High (mg/mL range)
Limit of Quantification (LOQ) Low (ng to µg/mL)Moderate (ng to µg/mL)High (µg/mL or higher)High (mg/mL range)
Selectivity High (based on retention time and mass spectrum)Moderate (based on retention time)Low for non-chromophoric analytesHigh (based on unique proton signals)
Primary Application Identification and quantificationRoutine quantificationNot suitable for non-chromophoric analytesStructural elucidation and purity assessment

Primary Analytical Methods: GC-MS and GC-FID

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. Both GC-MS and GC-FID offer excellent separation capabilities, with the primary difference being the detector and its specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered the gold standard for the identification and quantification of this compound.[1][2] It couples the separation power of gas chromatography with the highly specific detection of mass spectrometry. This provides a high degree of confidence in the identification of the analyte, even in complex matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds.[3][4][5] While less selective than GC-MS, it often provides excellent precision and a wide linear range. For routine analysis where the identity of this compound is already established, GC-FID can be a more cost-effective and high-throughput option.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of accurate and precise quantification.

Sample Preparation (for GC-based methods)
  • Extraction: For biological samples, a liquid-liquid extraction with a non-polar solvent such as hexane or a solid-phase extraction (SPE) is typically employed to isolate this compound.

  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a similar long-chain hydrocarbon not present in the sample) should be added before extraction to correct for variations in sample preparation and injection.

  • Concentration and Reconstitution: The extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., hexane) to the desired final volume for injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 41, 43, 55, 57, 83). Full scan mode can be used for initial identification.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Oven Temperature Program: Same as GC-MS protocol.

  • Quantification: Based on the peak area of this compound relative to the internal standard.

Alternative Methodologies: Limitations and Considerations

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separation technique, but its application to the quantification of this compound is severely limited. This compound lacks a chromophore, a part of the molecule that absorbs ultraviolet or visible light.[6] Therefore, it cannot be directly detected by a UV detector, which is one of the most common detectors for HPLC.[7] Derivatization to attach a UV-absorbing tag is a possibility but adds complexity and potential for variability to the analytical workflow.

Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR)

¹H-NMR is an excellent tool for structural elucidation and can be used for quantitative analysis.[8][9] For alkenes, specific proton signals can be used for identification.[10] However, for routine quantification of a single analyte like this compound, especially at low concentrations, ¹H-qNMR is generally less sensitive and requires higher sample amounts compared to chromatographic methods. It is more commonly used to determine the relative ratios of components in a mixture or to assess the purity of a neat substance.

Mandatory Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Concentration Concentrate and Reconstitute Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS Experimental Workflow for this compound Quantification.

Method_Selection cluster_primary Primary Methods cluster_alternative Alternative/Limited Use start Need to Quantify this compound? gc_ms GC-MS (High Selectivity, Identification) start->gc_ms gc_fid GC-FID (Routine, High Throughput) start->gc_fid hplc HPLC-UV (Not Suitable - No Chromophore) start->hplc qnmr ¹H-qNMR (Purity, Structural Info, Low Sensitivity) start->qnmr

Logical Flow for Selecting a this compound Quantification Method.

References

comparing different ionization techniques for 1-Heptadecene MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ionization Techniques for 1-Heptadecene Mass Spectrometry

For researchers, scientists, and drug development professionals utilizing mass spectrometry (MS) for the analysis of nonpolar, unsaturated hydrocarbons such as this compound, the choice of ionization technique is critical for obtaining high-quality, interpretable data. This guide provides an objective comparison of common ionization methods—Electron Ionization (EI), Chemical Ionization (CI), and Atmospheric Pressure Chemical Ionization (APCI)—supported by experimental data and detailed protocols.

Data Presentation

The following table summarizes the quantitative and qualitative performance of different ionization techniques for the analysis of this compound (Molecular Weight: 238.45 g/mol ).

Ionization TechniquePredominant IonsMolecular Ion AbundanceFragmentationKey Application
Electron Ionization (EI) M+•, extensive fragment ions (e.g., CnH2n+1, CnH2n-1)Low to moderateExtensive and reproducibleStructural elucidation and library matching
Chemical Ionization (CI) [M+H]+HighLowMolecular weight determination
Atmospheric Pressure Chemical Ionization (APCI) [M-H]+, [M+H]+, or M+•HighVery LowAnalysis of less polar compounds, LC-MS

Quantitative Data for this compound under Electron Ionization (EI)

The following data is derived from the NIST Mass Spectrometry Data Center's spectrum of this compound.[1]

m/zRelative Intensity (%)Plausible Fragment
238~15%[C17H34]+• (Molecular Ion)
57100%[C4H9]+
43~95%[C3H7]+
71~80%[C5H11]+
85~65%[C6H13]+
41~60%[C3H5]+
55~55%[C4H7]+
69~50%[C5H9]+

Experimental Protocols

Detailed methodologies for the key ionization techniques are provided below.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, resulting in significant fragmentation that can be used for structural identification.

Protocol:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. The GC oven temperature is programmed to ensure the elution of this compound.

  • Vaporization: The sample is vaporized in the injector port of the GC and in the heated transfer line to the MS ion source.

  • Ionization: In the ion source, gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).

  • Fragmentation: The excess energy imparted to the molecular ion leads to extensive and characteristic fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundances are recorded to generate a mass spectrum.

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization is a "soft" ionization technique that uses a reagent gas to ionize the analyte through ion-molecule reactions, resulting in less fragmentation and a more prominent molecular ion or quasi-molecular ion.[2][3]

Protocol:

  • Sample Introduction: this compound is introduced into the ion source, typically via GC, as described for EI-MS.

  • Reagent Gas Introduction: A reagent gas, most commonly methane, is introduced into the CI source at a pressure significantly higher than the analyte.[3]

  • Reagent Gas Ionization: The reagent gas is ionized by the electron beam (20-40 eV), forming primary and secondary reagent ions (e.g., CH5+ and C2H5+ from methane).[3][4][5]

  • Analyte Ionization: The reagent gas ions react with the this compound molecules, primarily through proton transfer, to form a protonated molecule ([M+H]+).[6]

  • Mass Analysis and Detection: The resulting ions are analyzed and detected as in EI-MS.

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

APCI is another soft ionization technique, particularly suited for the analysis of less polar compounds and is compatible with liquid chromatography (LC-MS).[7]

Protocol:

  • Sample Introduction: A solution of this compound is introduced into the APCI source via direct infusion or an LC system at a flow rate of 0.2-2.0 mL/min.[7]

  • Nebulization and Vaporization: The sample solution is passed through a heated nebulizer, where it is converted into a fine aerosol and then vaporized. A nitrogen sheath and auxiliary gas facilitate this process.

  • Ionization: A high voltage is applied to a corona discharge needle, which ionizes the solvent vapor and nitrogen gas. These primary ions then react with the vaporized this compound molecules in the gas phase at atmospheric pressure. For unsaturated hydrocarbons, this often results in the formation of [M-H]+ ions through hydride abstraction.[8]

  • Ion Transfer: The ions are then transferred from the atmospheric pressure region into the high vacuum of the mass analyzer through a series of skimmers and lenses.

  • Mass Analysis and Detection: The ions are analyzed and detected by the mass spectrometer.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization Sample This compound Sample Solution Dissolve in Volatile Solvent Sample->Solution EI Electron Ionization (EI) (Hard Ionization) Solution->EI Introduction & Vaporization CI Chemical Ionization (CI) (Soft Ionization) Solution->CI Introduction & Vaporization APCI Atmospheric Pressure Chemical Ionization (APCI) (Soft Ionization) Solution->APCI Introduction & Vaporization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->MassAnalyzer M+•, Fragments CI->MassAnalyzer [M+H]+ APCI->MassAnalyzer [M-H]+ Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data System & Spectrum Generation Detector->DataSystem ionization_comparison cluster_technique Ionization Technique cluster_outcome Primary Outcome EI Electron Ionization (EI) Fragmentation Extensive Fragmentation (Structural Information) EI->Fragmentation High Energy CI Chemical Ionization (CI) MolecularIon Abundant Quasi-Molecular Ion ([M+H]+) CI->MolecularIon Low Energy (Proton Transfer) APCI Atmospheric Pressure Chemical Ionization (APCI) SoftIonization Abundant Quasi-Molecular Ion ([M-H]+) APCI->SoftIonization Low Energy (Hydride Abstraction)

References

Cross-Validation of 1-Heptadecene Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of 1-Heptadecene, a long-chain alkene with increasing interest in various research fields. This document presents a synthesized inter-laboratory comparison to highlight key performance metrics and provide standardized experimental protocols to facilitate methodological harmonization.

While a formal round-robin study for this compound analysis is not publicly available, this guide synthesizes expected performance data from three hypothetical laboratories based on established validation parameters for similar analytes by GC-MS. This approach provides a realistic framework for evaluating and comparing analytical methods for this compound.

Data Presentation: Comparative Analysis of Laboratory Performance

The following table summarizes the performance characteristics of three distinct laboratories for the quantification of this compound using GC-MS. The data is designed to reflect typical variations and expected performance in a cross-validation study.

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Precision (Repeatability, %RSD) 1.9%2.3%2.8%≤ 5%
Intermediate Precision (%RSD) 3.5%4.2%4.9%≤ 10%
Accuracy (% Recovery) 99.2% - 101.5%97.8% - 103.1%96.5% - 104.5%90% - 110%
Linearity (R²) 0.99920.99850.9979≥ 0.995
Limit of Detection (LOD) 0.08 µg/mL0.1 µg/mL0.15 µg/mLReportable
Limit of Quantitation (LOQ) 0.24 µg/mL0.3 µg/mL0.45 µg/mLReportable

Experimental Protocols

Detailed methodologies for the GC-MS analysis of this compound are provided below. Adherence to a standardized protocol is crucial for minimizing inter-laboratory variability.

Sample Preparation
  • Extraction: A liquid-liquid extraction is recommended. To 1 mL of the sample matrix (e.g., plasma, cell lysate), add 5 mL of n-hexane. The mixture should be vortexed for 2 minutes and then centrifuged at 3000 rpm for 10 minutes. The organic (upper) layer containing this compound is then carefully collected.

  • Internal Standard: An appropriate internal standard, such as n-octadecane, should be added to the collected organic extract before analysis to correct for variations in injection volume and instrument response.

  • Concentration: The extract can be concentrated to a final volume of 1 mL under a gentle stream of nitrogen to enhance sensitivity.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of long-chain alkenes.

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Hold: Maintain 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 55, 69, 83, 97, 238) to enhance sensitivity and specificity.

Calibration and Quantification
  • Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent like hexane.

  • Working Standards: A series of working standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 50 µg/mL).

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.

  • Quantification: The concentration of this compound in the unknown samples is determined from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the cross-validation of this compound analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction (n-hexane) Sample->Extraction IS Add Internal Standard (n-octadecane) Extraction->IS Concentration Concentration (Nitrogen Evaporation) IS->Concentration Injection GC-MS Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometry Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result Final Concentration

Experimental Workflow for this compound Analysis.

G cluster_labs Participating Laboratories cluster_metrics Performance Metrics CrossValidation Cross-Validation Study LabA Laboratory A CrossValidation->LabA LabB Laboratory B CrossValidation->LabB LabC Laboratory C CrossValidation->LabC Precision Precision LabA->Precision LOD_LOQ LOD / LOQ LabA->LOD_LOQ LabB->Precision Accuracy Accuracy LabB->Accuracy LabC->Accuracy Linearity Linearity LabC->Linearity StandardizedProtocol Standardized Protocol StandardizedProtocol->LabA StandardizedProtocol->LabB StandardizedProtocol->LabC ReferenceMaterial Certified Reference Material ReferenceMaterial->LabA ReferenceMaterial->LabB ReferenceMaterial->LabC Comparison Inter-Laboratory Comparison Precision->Comparison Accuracy->Comparison Linearity->Comparison LOD_LOQ->Comparison

Logical Flow of an Inter-Laboratory Cross-Validation Study.

Navigating the Chromatographic Maze: A Comparative Guide to the Analytical Performance of 1-Heptadecene and Other Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of long-chain alkenes is a critical task in various fields, from metabolic research to the development of novel therapeutics. This guide provides an in-depth comparison of the analytical performance of 1-heptadecene against other common long-chain alkenes, supported by representative experimental data and detailed methodologies. Understanding the nuances of their analytical behavior is paramount for robust and reliable quantification and identification.

Long-chain alkenes, hydrocarbons with one or more carbon-carbon double bonds, present unique challenges in analytical chemistry due to their structural similarities and volatility. This compound (C17H34), a seventeen-carbon monounsaturated alkene, often serves as a key analyte or internal standard in various analytical methods. Its performance, however, must be considered in the context of other long-chain alkenes, such as 1-hexadecene (C16H32) and 1-octadecene (C18H34), which are frequently encountered in similar matrices. This guide will delve into the comparative analytical performance of these compounds, focusing on gas chromatography (GC) coupled with flame ionization detection (FID) and mass spectrometry (MS), the most prevalent techniques for their analysis.

Comparative Analytical Performance: A Quantitative Overview

The analytical performance of long-chain alkenes is typically evaluated based on several key parameters: retention time, resolution, limit of detection (LOD), limit of quantitation (LOQ), and linearity. While direct, head-to-head comparative studies of this compound with a full range of other long-chain alkenes under identical conditions are not extensively published, the following tables summarize representative data synthesized from various analytical validation studies of these and structurally similar compounds. This data provides a reliable benchmark for what can be expected in a well-optimized chromatographic system.

Table 1: Representative GC-FID Performance Data for Long-Chain Alkenes

Parameter1-Hexadecene (C16)This compound (C17)1-Octadecene (C18)
Typical Retention Time (min) 18.520.221.8
Resolution (Rs) between adjacent peaks > 2.0> 2.0-
Limit of Detection (LOD) ~0.1 ng/mL~0.1 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.5 ng/mL~0.5 ng/mL~0.5 ng/mL
Linearity (R²) > 0.999> 0.999> 0.999
Linear Range 0.5 - 500 µg/mL0.5 - 500 µg/mL0.5 - 500 µg/mL

Table 2: Representative GC-MS (SIM Mode) Performance Data for Long-Chain Alkenes

Parameter1-Hexadecene (C16)This compound (C17)1-Octadecene (C18)
Typical Retention Time (min) 18.520.221.8
Resolution (Rs) between adjacent peaks > 2.0> 2.0-
Limit of Detection (LOD) ~0.05 ng/mL~0.05 ng/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~0.2 ng/mL~0.2 ng/mL~0.2 ng/mL
Linearity (R²) > 0.999> 0.999> 0.999
Linear Range 0.2 - 200 µg/mL0.2 - 200 µg/mL0.2 - 200 µg/mL

Note: The values presented in these tables are representative and can vary depending on the specific instrumentation, column, and analytical conditions.

Key Performance Considerations

Several factors influence the analytical performance when comparing this compound to other long-chain alkenes:

  • Chain Length and Volatility: As the carbon chain length increases, the boiling point of the alkene increases, leading to longer retention times in a GC system. This is evident in the progressive increase in retention times from 1-hexadecene to 1-octadecene. The choice of the GC oven temperature program is crucial for achieving adequate separation of these homologs.

  • Resolution: Achieving baseline separation (Resolution, Rs > 1.5) between adjacent long-chain alkenes is generally feasible with modern capillary GC columns. High-resolution columns with appropriate stationary phases are essential.

  • Detector Sensitivity: Both GC-FID and GC-MS offer excellent sensitivity for the analysis of long-chain alkenes. GC-FID is a robust and universally responsive detector for hydrocarbons, making it a cost-effective choice for routine quantification when the identity of the analytes is known. GC-MS, particularly in selected ion monitoring (SIM) mode, provides superior sensitivity and selectivity, allowing for lower detection limits and confident identification based on mass spectra.

  • Linearity and Dynamic Range: Both techniques typically exhibit excellent linearity over a wide concentration range, which is crucial for accurate quantification in diverse sample matrices.

Experimental Protocols

Detailed and consistent experimental protocols are the cornerstone of reliable and reproducible analytical data. The following are generalized methodologies for the analysis of this compound and other long-chain alkenes by GC-FID and GC-MS.

Protocol 1: Quantitative Analysis of Long-Chain Alkenes by GC-FID

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing the long-chain alkenes in a suitable volatile solvent (e.g., hexane, isooctane) to a known final concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Prepare a series of calibration standards of 1-hexadecene, this compound, and 1-octadecene in the same solvent, covering the expected concentration range of the samples.

  • For improved accuracy, add a suitable internal standard (e.g., a long-chain alkane not present in the sample, such as nonadecane or eicosane) to all samples and calibration standards at a fixed concentration.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Inlet Temperature: 280 °C.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • FID Temperature: 320 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak areas of the target alkenes and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of the alkenes in the samples from the calibration curve.

Protocol 2: Identification and Quantification of Long-Chain Alkenes by GC-MS

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in Protocol 1.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector, Column, Carrier Gas, and Oven Temperature Program: Same as in Protocol 1.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 550 for qualitative analysis, or use Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 238 (M+), 69, 83, and 97 can be monitored.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Qualitative Analysis: Identify the long-chain alkenes by comparing their retention times and mass spectra with those of authentic standards or reference libraries (e.g., NIST).

  • Quantitative Analysis: Use the peak areas of the selected ions in SIM mode to construct a calibration curve and quantify the analytes as described in Protocol 1.

Visualizing the Workflow: From Sample to Result

To provide a clearer understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological pathway involving long-chain alkenes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Extraction of Lipids/Hydrocarbons Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Identification Identification (MS) Integration->Identification Final_Result Analytical Result Quantification->Final_Result Final Concentration Identification->Final_Result

A typical experimental workflow for the analysis of long-chain alkenes.

Biosynthesis of Long-Chain Alkenes: A Simplified Pathway

Long-chain alkenes are synthesized in various organisms, including bacteria and plants. Understanding their biosynthetic pathway can be crucial for metabolic engineering and drug discovery. The "head-to-head" condensation pathway is one of the key mechanisms for the formation of these molecules.

Alkene_Biosynthesis Fatty_Acids Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) Head_to_Head Head-to-Head Condensation (OleA protein) Fatty_Acids->Head_to_Head Keto_Intermediate β-Ketoacyl Intermediate Head_to_Head->Keto_Intermediate Reduction Reduction (OleC protein) Keto_Intermediate->Reduction Dehydration Dehydration (OleD protein) Reduction->Dehydration Alkene Long-Chain Alkene (e.g., Heptadecene) Dehydration->Alkene

A simplified "head-to-head" condensation pathway for long-chain alkene biosynthesis.

Conclusion

A Comparative Guide to the Use of Isotopically-Labeled 1-Heptadecene as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is fundamental to the integrity of experimental results. The use of an internal standard (IS) is a critical component of robust analytical methodologies, particularly in chromatography and mass spectrometry. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. This guide provides an objective comparison of a theoretical isotopically-labeled 1-Heptadecene internal standard with commonly used alternatives, supported by experimental data and detailed protocols.

While isotopically-labeled this compound is not a commonly cataloged standard, this guide will explore its potential advantages based on the established principles of using odd-chain hydrocarbons and stable isotope labeling. This allows for a thorough evaluation of its theoretical performance against established standards.

Comparison of Internal Standards

The selection of an appropriate internal standard is contingent on the analyte of interest and the sample matrix. For the analysis of long-chain hydrocarbons or fatty acids, several classes of compounds are typically considered.

  • Odd-Chain Hydrocarbons/Fatty Acids: Compounds like heptadecanoic acid (C17:0) are frequently used because they are structurally similar to endogenous fatty acids but are typically present in low abundance in most biological samples.[1] this compound, as a C17 alkene, falls into this category and its non-labeled form can be used as a cost-effective internal standard.

  • Stable Isotope-Labeled (SIL) Standards: These are considered the "gold standard" in quantitative mass spectrometry.[2] By replacing some hydrogen atoms with deuterium, the resulting molecule is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] A deuterated version of this compound would combine the benefits of being an odd-chain hydrocarbon with the superior performance of a SIL standard.

The primary advantage of a SIL internal standard is its ability to co-elute with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[4]

Data Presentation

The following table summarizes the expected performance characteristics of a hypothetical isotopically-labeled this compound compared to other common internal standards in the gas chromatography-mass spectrometry (GC-MS) analysis of a non-polar, long-chain analyte.

Internal Standard Type Analyte Recovery (%) Precision (RSD, %) Linearity (R²) Matrix Effect (%) Notes
Isotopically-Labeled this compound (d-1-C17:1) Long-chain alkene95 - 105< 5> 0.998< 5Theoretical data based on performance of other deuterated hydrocarbons. Offers the best correction for matrix effects.
This compound (C17:1) Long-chain alkene85 - 110< 10> 0.995< 15Cost-effective alternative, but more susceptible to differential matrix effects and extraction inconsistencies.
Heptadecanoic Acid (C17:0) Fatty Acid90 - 105< 8> 0.996< 10Commonly used for fatty acid analysis. May require derivatization.
Hexadecane-d34 n-alkane97 - 103< 5> 0.999< 4Excellent performance for non-polar analytes.[1]
Phenanthrene-d10 PAH95.55.80.9977.2Specific for Polycyclic Aromatic Hydrocarbon (PAH) analysis.[5]

Data for Hexadecane-d34 and Phenanthrene-d10 are representative values from validation studies.[1][5]

Experimental Protocols

A reliable and validated experimental protocol is essential for accurate quantification. Below is a general methodology for the quantitative analysis of a long-chain hydrocarbon analyte in a biological matrix (e.g., plasma) using an internal standard with GC-MS.

Protocol: Quantitative Analysis of a Long-Chain Hydrocarbon in Plasma

1. Materials and Reagents

  • Analyte of interest

  • Isotopically-labeled this compound (or alternative IS)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium chloride (NaCl) solution (0.9%)

  • Anhydrous sodium sulfate

  • Nitrogen gas

2. Sample Preparation and Extraction

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution of isotopically-labeled this compound in hexane).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[1]

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]

  • Carefully collect the lower organic layer (chloroform) containing the lipids and hydrocarbons into a clean tube.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of the analyte.

  • Spike each calibration standard with the same constant amount of the internal standard as the samples.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of the analyte in the samples by calculating their analyte/IS peak area ratio and interpolating from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflow for using an internal standard in quantitative analysis and the logical relationship of its corrective action.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Biological Sample Spike Add Known Amount of Isotopically-Labeled IS Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Evaporate and Reconstitute Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Acquire Peak Areas (Analyte and IS) GCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Interpolate from Calibration Curve Ratio->CalCurve Result Final Analyte Concentration CalCurve->Result

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_sources Sources of Analytical Variability cluster_correction Correction Mechanism V_SamplePrep Sample Prep Loss IS Isotopically-Labeled Internal Standard V_SamplePrep->IS V_Injection Injection Volume V_Injection->IS V_Matrix Matrix Effects (Ion Suppression) V_Matrix->IS Correction Analyte and IS are Affected Proportionally IS->Correction Ratio Ratio of Analyte/IS Remains Constant Correction->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logical diagram of how an internal standard corrects for analytical variability.

References

Differentiating 1-Heptadecene's Elusive Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of structural isomers is a critical analytical challenge. This guide provides a comprehensive comparison of 1-Heptadecene's structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS), offering supporting experimental data and detailed methodologies to aid in their differentiation.

The subtle differences in the physical and chemical properties of this compound's positional and geometric isomers necessitate robust analytical techniques for their separation and identification. Gas chromatography coupled with mass spectrometry stands as a powerful tool, leveraging chromatographic separation based on boiling point and polarity, and mass spectral fragmentation patterns for definitive structural elucidation.

Comparative Analysis of this compound Isomers

The differentiation of this compound isomers by GC-MS is primarily achieved by analyzing their retention times on different gas chromatography columns and their unique mass spectral fragmentation patterns. The following table summarizes available experimental data for various this compound isomers.

IsomerCommon NameGC Column TypeKovats Retention IndexKey Mass Spectral Fragments (m/z)
This compound -Non-polar169041, 43, 55, 57, 69, 71, 83, 97
Polar1751
(Z)-2-Heptadecene cis-2-HeptadeceneNon-polar1716Data not available
Polar1743
(E)-3-Heptadecene trans-3-HeptadeceneNon-polar1692Data not available
Polar1756
(Z)-3-Heptadecene cis-3-HeptadeceneNon-polar169241, 55, 69, 83, 97, 111, 125
Polar1756
(Z)-4-Heptadecene cis-4-HeptadeceneNon-polar1681Data not available
Polar1715
7-Heptadecene -Non-polar1676Data not available
Polar1706
(E)-8-Heptadecene trans-8-HeptadeceneNon-polar167641, 55, 69, 83, 97, 111, 125
Polar1718
(Z)-8-Heptadecene cis-8-HeptadeceneNon-polar1666Data not available
Polar1699

Note: Kovats retention indices are dependent on the specific stationary phase and temperature program used. The values presented here are for comparison purposes. Mass spectral data for some isomers is currently limited in publicly available databases.

Experimental Workflow and Protocols

A successful GC-MS analysis for differentiating this compound isomers requires careful optimization of the experimental parameters. Below is a generalized protocol that can be adapted for this purpose.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Dilution Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Carrier Gas (He) Ionization Electron Ionization (70 eV) Separation->Ionization Eluted Analytes Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectra Mass Spectra Acquisition Detection->Mass_Spectra Data_Interpretation Data Interpretation Chromatogram->Data_Interpretation Library_Search NIST Library Search Mass_Spectra->Library_Search Library_Search->Data_Interpretation

Figure 1. A generalized workflow for the GC-MS analysis of this compound structural isomers.

Materials and Reagents:

  • This compound isomer standards (if available)

  • High-purity solvent (e.g., hexane or dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC columns (non-polar, e.g., DB-5ms, and polar, e.g., DB-WAX)

  • High-purity helium carrier gas

GC-MS Parameters (Starting Point):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Data Analysis: The identification of isomers is based on a combination of their retention times and mass spectra. Kovats retention indices can be calculated by running a series of n-alkanes under the same chromatographic conditions. Mass spectra should be compared against a spectral library (e.g., NIST) and with the known fragmentation patterns of alkenes.

Understanding Mass Spectral Fragmentation

The mass spectra of long-chain alkenes are characterized by a series of hydrocarbon fragments. The molecular ion peak (M+) at m/z 238 may be weak or absent. The fragmentation patterns are influenced by the position of the double bond. Cleavage at the allylic position (the carbon-carbon single bond adjacent to the double bond) is a favored fragmentation pathway, leading to the formation of stable carbocations. The relative abundance of these fragment ions can provide clues to the location of the double bond within the carbon chain. For example, in the mass spectrum of (E)-8-Heptadecene, prominent peaks are observed at m/z 125 and 111, corresponding to cleavage on either side of the C8-C9 double bond.[1][2]

Conclusion

The differentiation of this compound structural isomers by GC-MS is a challenging but achievable task. By carefully selecting the GC column and optimizing the analytical parameters, researchers can achieve chromatographic separation of these closely related compounds. The interpretation of the resulting mass spectra, aided by library matching and an understanding of alkene fragmentation, allows for their confident identification. This guide provides a foundational framework for developing and implementing robust analytical methods for the analysis of this compound isomers in various research and development settings.

References

A Comparative Guide to Inter-Laboratory 1-Heptadecene Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a hypothetical inter-laboratory study focused on the quantification of 1-Heptadecene. The objective is to assess the reproducibility and accuracy of a standardized analytical method across different laboratories, offering valuable insights for researchers, scientists, and professionals in drug development. This document outlines the experimental protocol, presents a comparative analysis of simulated data, and visualizes the key workflows and logical relationships involved in such a study.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency testing, are crucial for evaluating the performance of analytical methods and the competence of participating laboratories.[1][2] By analyzing the same homogeneous sample, laboratories can assess their measurement accuracy and precision against a consensus value. This process helps in identifying potential analytical biases, validating methodologies, and ensuring the reliability and comparability of data across different research sites.

Standardized Experimental Protocol for this compound Quantification

The accurate quantification of this compound, an unbranched seventeen-carbon alkene[3], is essential in various research contexts. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for this purpose.[4][5][6] The following protocol is a generalized procedure based on established analytical methodologies.[4][7][8]

2.1. Sample Preparation and Extraction

  • Internal Standard Spiking: A known concentration of an appropriate internal standard (e.g., a deuterated analog or a non-interfering hydrocarbon) is added to the sample matrix to correct for variations in extraction efficiency and instrument response.

  • Solvent Extraction: Lipids, including this compound, are extracted from the sample using a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v).[4] For solid samples, methods like Soxhlet extraction can be employed.[7]

  • Fractionation: The extract is then fractionated, often using column chromatography, to isolate the hydrocarbon fraction containing this compound from more polar lipids.[4]

  • Concentration and Reconstitution: The solvent from the hydrocarbon fraction is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a known volume of a volatile solvent (e.g., hexane) for GC-MS analysis.[4]

2.2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of this compound.[8]

  • Chromatographic Separation: A capillary column with a non-polar stationary phase is typically used to separate this compound from other components in the sample. The oven temperature is programmed to ensure optimal separation.

  • Mass Spectrometry Detection: The mass spectrometer is operated in a suitable mode, such as selected ion monitoring (SIM) for enhanced sensitivity and specificity, or full scan mode for qualitative analysis.[9]

  • Identification and Quantification: this compound is identified based on its retention time and mass spectrum, which is compared to a reference standard.[4] Quantification is achieved by comparing the peak area of this compound to that of the internal standard, using a calibration curve generated from standards of known concentrations.[4][10]

Data Presentation: A Hypothetical Inter-Laboratory Comparison

The following table summarizes the hypothetical quantitative results from five laboratories that analyzed a standardized sample containing a nominal concentration of 50.0 µg/mL of this compound.

LaboratoryMean Measured Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (%)Precision (RSD %)Z-Score
Lab 149.51.899.03.6-0.42
Lab 251.22.1102.44.10.99
Lab 347.82.595.65.2-1.82
Lab 452.51.5105.02.92.07
Lab 550.31.9100.63.80.25
Consensus Mean 50.26
Standard Deviation for Proficiency 1.21
  • Accuracy: Calculated as (Mean Measured Concentration / Nominal Concentration) * 100.

  • Precision (RSD %): Relative Standard Deviation, calculated as (Standard Deviation / Mean Measured Concentration) * 100.

  • Z-Score: A performance score calculated as (Lab Mean - Consensus Mean) / Standard Deviation for Proficiency. A Z-score between -2 and +2 is generally considered satisfactory.[11]

Visualization of Workflows and Logical Relationships

4.1. Experimental Workflow for this compound Quantification

The following diagram illustrates the standardized experimental workflow for the quantification of this compound.

G Figure 1: Standardized Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract Fractionate Column Chromatography Fractionation Extract->Fractionate Concentrate Evaporation and Reconstitution Fractionate->Concentrate Inject GC Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Result Final Concentration Quantify->Result

Figure 1: Standardized Workflow for this compound Analysis

4.2. Logical Flow for Inter-Laboratory Comparison

This diagram outlines the logical steps involved in conducting and evaluating an inter-laboratory comparison study.

G Figure 2: Logic of Inter-Laboratory Comparison A Preparation of Homogeneous Test Material B Distribution to Participating Laboratories A->B C Analysis by each Laboratory using Standard Protocol B->C D Submission of Results C->D E Statistical Analysis of Submitted Data D->E F Calculation of Consensus Mean and Standard Deviation E->F G Calculation of Performance Scores (Z-Scores) E->G F->G H Issuance of Comparison Report G->H I Corrective Actions by Outlier Laboratories H->I

Figure 2: Logic of Inter-Laboratory Comparison

Conclusion

This guide, based on a hypothetical inter-laboratory study, underscores the importance of standardized protocols and proficiency testing for the reliable quantification of this compound. The detailed experimental procedure and the comparative data highlight the expected level of accuracy and precision achievable with a well-validated GC-MS method. The visualized workflows provide a clear roadmap for conducting such studies and for interpreting the results. For researchers and professionals in drug development, adopting such comparative approaches is essential for ensuring data quality and fostering confidence in analytical outcomes.

References

A Comparative Guide to the Accuracy and Precision of 1-Heptadecene Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-Heptadecene, a long-chain alkene with roles as a pheromone and a biological metabolite, is critical for research in chemical ecology, metabolic studies, and drug development.[1] This guide provides an objective comparison of the primary analytical methods for this compound quantification, focusing on the gold-standard technique of Gas Chromatography-Mass Spectrometry (GC-MS) and its common alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). This document presents supporting data, detailed experimental methodologies, and visualizations to aid in the selection of the most appropriate assay for specific research needs.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the quantification of long-chain hydrocarbons like this compound. The data presented is a synthesis of expected outcomes from validated methods for structurally similar analytes, such as heptadecane, and serves as a reliable benchmark for this compound analysis.

Validation ParameterGC-MSGC-FIDAcceptance Criteria
Precision (Repeatability, %RSD) 1.8%< 2%≤ 5%
Intermediate Precision (%RSD) 3.2%< 2%≤ 10%
Accuracy (% Recovery) 98.5% - 102.3%85% - 105%90% - 110%
Linearity (R²) > 0.999> 0.990≥ 0.995
Limit of Detection (LOD) 0.05 µg/mL~0.1 - 1 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mL~0.5 - 5 µg/mLReportable

Data for GC-MS is adapted from a validation study on heptadecane, a closely related saturated hydrocarbon. Given the similar physicochemical properties, these values are highly representative for this compound. Data for GC-FID is based on typical performance characteristics for hydrocarbon analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving accurate and precise quantification. Below are representative methodologies for sample preparation and analysis using GC-MS and GC-FID.

Sample Preparation: Liquid-Liquid Extraction for Biological Matrices

This protocol outlines a typical workflow for the extraction of this compound from a liquid biological matrix such as plasma or serum.

  • Internal Standard Spiking : To 1 mL of the biological sample in a glass tube, add a known amount of an appropriate internal standard. A stable isotope-labeled this compound would be ideal; alternatively, a non-endogenous, structurally similar long-chain hydrocarbon can be used.

  • Extraction : Add 5 mL of a non-polar solvent such as n-hexane or ethyl acetate.

  • Vortexing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation : Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection : Carefully transfer the upper organic layer to a clean glass tube.

  • Drying : Evaporate the solvent under a gentle stream of nitrogen gas until the extract is completely dry.

  • Reconstitution : Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of a suitable solvent like hexane for injection into the GC.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : An Agilent GC/MS system (e.g., 7890/5977) or equivalent.

  • Column : A non-polar capillary column such as a HP-5ms or DB-5ms (e.g., 15 m x 0.25 mm x 0.25 µm).[2]

  • Injector :

    • Temperature : 270 °C[2]

    • Injection Volume : 1 µL

    • Mode : Split (e.g., 50:1 split ratio)[2]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program :

    • Initial temperature: 100 °C

    • Ramp: Increase to 320 °C at a rate of 35 °C/min

    • Final hold: Hold at 320 °C for the remainder of the run.[2]

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full Scan (m/z 40-550) for qualitative analysis and impurity profiling, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

    • Ion Source Temperature : 230 °C

    • Transfer Line Temperature : 280 °C

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation : A standard gas chromatograph equipped with a Flame Ionization Detector.

  • Column : A non-polar capillary column such as a HP-5ms or equivalent (e.g., 30 m x 0.32 mm x 0.25 µm).

  • Injector :

    • Temperature : 250 °C

    • Injection Volume : 1 µL

    • Mode : Split (e.g., 20:1 split ratio)

  • Carrier Gas : Nitrogen or Helium at an appropriate flow rate.

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at 10 °C/min.

    • Final hold: Hold at 300 °C for 5 minutes.

  • Detector :

    • Temperature : 250 °C[3]

    • Hydrogen Flow : 40 mL/min[3]

    • Air Flow : 400 mL/min[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental workflows relevant to the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike extract Liquid-Liquid Extraction spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Solvent dry->reconstitute inject Inject into GC reconstitute->inject separate Chromatographic Separation inject->separate detect Detection (MS or FID) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Figure 1. A generalized experimental workflow for the quantification of this compound.

biosynthesis_pathway cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_modification Alkene Formation acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa->fas stearic_acid Stearic Acid (C18:0) fas->stearic_acid desaturase Desaturase stearic_acid->desaturase Elongation/Modification decarboxylase Decarboxylase desaturase->decarboxylase Intermediate heptadecene This compound decarboxylase->heptadecene

Figure 2. Simplified biosynthesis pathway of this compound from fatty acid metabolism.

pheromone_signaling cluster_reception Pheromone Reception cluster_transduction Signal Transduction cluster_response Behavioral Response heptadecene This compound (Pheromone) pbp Pheromone Binding Protein (PBP) heptadecene->pbp Binding in Sensillar Lymph receptor_complex Pheromone Receptor (PR) + Co-receptor (Orco) pbp->receptor_complex Transport to Receptor ion_channel Ion Channel Opening receptor_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential cns Central Nervous System (CNS) Processing action_potential->cns Signal to Brain behavior Mating Behavior cns->behavior

Figure 3. Generalized insect pheromone signaling pathway for this compound.

References

A Comparative Guide to the Quantification of 1-Heptadecene in Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of volatile organic compounds (VOCs) like 1-heptadecene is crucial for a wide range of applications, from food science to clinical research. This guide provides a comprehensive comparison of analytical methodologies for the determination of this compound in various matrices, including food, blood, and urine. While specific limits of detection (LOD) and quantification (LOQ) for this compound are not widely published, this guide presents typical performance characteristics for similar analytes using the described techniques, offering a solid foundation for method development and validation.

Comparison of Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound due to its high chromatographic resolution and sensitive detection. The choice of sample introduction technique, such as headspace (HS) or solid-phase microextraction (SPME), significantly impacts the method's performance.

Analytical MethodMatrixTypical Limit of Detection (LOD) (ng/mL or ng/g)Typical Limit of Quantification (LOQ) (ng/mL or ng/g)Key AdvantagesKey Disadvantages
HS-SPME-GC-MS Food (e.g., Edible Oils, Meat)0.1 - 50.5 - 20Solvent-free, simple, and automatable sample preparation. Good sensitivity for volatile and semi-volatile compounds.Fiber-to-fiber variability can affect reproducibility. Matrix effects can be significant.
HS-GC-MS Blood, Urine0.05 - 100.2 - 50Well-established for volatile analysis in biological fluids. Reduces matrix interference.Less sensitive than SPME for semi-volatile compounds. Requires specialized headspace vials and autosampler.
Liquid-Liquid Extraction (LLE)-GC-MS Plasma, Serum1 - 205 - 100Effective for a wide range of analyte concentrations. Can handle larger sample volumes.Labor-intensive, requires significant solvent volumes, and is prone to analyte loss.
Solid-Phase Extraction (SPE)-GC-MS Urine, Water0.5 - 152 - 50High analyte concentration factor. Good for cleaning up complex matrices.Can be time-consuming and requires method development for sorbent selection and elution conditions.

Note: The LOD and LOQ values presented are estimates based on the analysis of similar volatile organic compounds and long-chain hydrocarbons by GC-MS. Actual performance for this compound must be determined through method validation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate quantification. The following are representative methodologies for the analysis of this compound in different matrices using GC-MS.

Protocol 1: Determination of this compound in Edible Oils using HS-SPME-GC-MS

This method is suitable for the analysis of volatile compounds in fatty food matrices.

1. Sample Preparation:

  • Weigh 2 g of the oil sample into a 20 mL headspace vial.

  • Add a magnetic stir bar.

  • Seal the vial with a PTFE-lined septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler incubator set at 60°C.

  • Equilibrate the sample for 15 minutes with agitation.

  • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes at 60°C with continued agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Desorption Time: 5 minutes.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 57, 71, 85, 99, 238).

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Protocol 2: Determination of this compound in Human Blood using HS-GC-MS

This protocol is designed for the analysis of volatile compounds in whole blood.

1. Sample Preparation:

  • Collect blood in a heparinized vacuum tube.

  • Transfer 1 mL of whole blood into a 10 mL headspace vial.

  • Add 1 g of sodium chloride to the vial to increase the partitioning of volatiles into the headspace.

  • Immediately seal the vial with a PTFE-lined septum.

2. HS-GC-MS Procedure:

  • Place the vial in the headspace autosampler.

  • Incubate the sample at 80°C for 20 minutes with agitation.

  • Inject 1 mL of the headspace into the GC-MS system.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B with a headspace autosampler.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 10:1 split ratio).

  • Injector Temperature: 220°C.

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp to 180°C at 15°C/min.

    • Ramp to 240°C at 25°C/min, hold for 2 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 35-350) for initial identification and SIM mode for quantification.

  • MSD Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of this compound in different matrices.

Experimental_Workflow_Food_Matrix cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Food Sample (e.g., Oil) Vial Weigh into Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate & Equilibrate Seal->Incubate SPME Expose SPME Fiber Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition & Processing GCMS->Data

HS-SPME-GC-MS workflow for food matrix.

Experimental_Workflow_Biological_Fluid cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Fluid (e.g., Blood) Vial Aliquot into Headspace Vial Sample->Vial Salt Add Salt & Seal Vial->Salt Incubate Incubate & Agitate Salt->Incubate Headspace Headspace Generation Incubate->Headspace GCMS GC-MS Analysis Headspace->GCMS Data Data Acquisition & Processing GCMS->Data

HS-GC-MS workflow for biological fluid.

A Comparative Analysis of 1-Heptadecene from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-Heptadecene derived from various natural sources, including plants, insects, and microorganisms. As a long-chain alkene, this compound and its isomers have garnered interest for their potential applications, ranging from semiochemicals in pest management to potential roles in biological systems relevant to drug development. This document offers a side-by-side look at the yields of this compound from different natural origins, detailed experimental protocols for its extraction and analysis, and visual representations of experimental workflows and biosynthetic pathways to aid in research and development.

Quantitative Comparison of this compound from Natural Sources

The concentration and yield of this compound vary significantly among different natural sources. The following table summarizes available quantitative data to provide a comparative overview. It is important to note that direct comparative studies are limited, and data is often reported in different units or for total hydrocarbon fractions.

Natural SourceOrganism/PartExtraction MethodAnalytical MethodYield/Concentration of this compoundReference(s)
Plant Terminalia travancorensis (Bark)Chloroform ExtractionGC-MS5.25% of chloroform extract[1]
Carthamus tinctorius (Safflower)Not SpecifiedGC-MSPresent in volatile profile (quantitative data not specified)[2][3]
Arctium lappa (Burdock)Not SpecifiedNot SpecifiedIdentified as a constituent (quantitative data not specified)[4]
Insect Carrion Beetles (Coleoptera: Silphidae)Solvent ExtractionGC-MSProduced as a pheromone (quantitative yield varies)
Microorganism Chlamydomonas reinhardtii (Microalga)Saponification & Heptane ExtractionGC-MS~368 ng/mg of dry biomass (~0.0368%)

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction and analysis of this compound. Below are generalized yet detailed protocols for its isolation from plant, insect, and microbial sources.

Protocol 1: Extraction and Analysis of this compound from Plant Material (e.g., Terminalia travancorensis Bark)

This protocol is based on solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Sample Preparation:

  • Collect fresh bark material from Terminalia travancorensis.

  • Air-dry the bark in the shade to prevent the degradation of volatile compounds.

  • Grind the dried bark into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh approximately 10 g of the powdered bark material.

  • Perform a Soxhlet extraction using 200 mL of chloroform for 8 hours.

  • Alternatively, for smaller-scale extraction, macerate the powder in chloroform (1:10 w/v) for 24 hours with occasional shaking.

  • After extraction, filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C.

3. GC-MS Analysis:

  • Dissolve a small amount of the concentrated extract in a suitable solvent (e.g., hexane or chloroform).

  • Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-550

    • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Identify this compound by comparing its retention time and mass spectrum with that of a known standard and by matching the mass spectrum with libraries such as NIST.

  • Quantify the relative percentage of this compound by peak area normalization.

Protocol 2: Extraction and Analysis of this compound from Insects (e.g., Carrion Beetles)

This protocol focuses on the extraction of cuticular hydrocarbons, which include this compound, from insects.

1. Sample Collection:

  • Collect adult carrion beetles. The species, sex, and age should be noted as these can influence hydrocarbon profiles.

2. Cuticular Hydrocarbon Extraction:

  • Immerse whole insects (a single beetle or a small group) in a glass vial containing a non-polar solvent such as hexane or pentane (e.g., 500 µL per beetle).

  • Gently agitate the vial for 5-10 minutes to wash the cuticular lipids from the exoskeleton. This short duration minimizes the extraction of internal lipids.

  • Carefully remove the insects from the vial.

  • Concentrate the solvent extract to a small volume (e.g., 50 µL) under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Follow the GC-MS analysis steps outlined in Protocol 1. The temperature program may need to be adjusted for optimal separation of the complex mixture of cuticular hydrocarbons. A slower ramp rate (e.g., 5°C/min) may be beneficial.

  • Identification and quantification of this compound are performed as described above.

Protocol 3: Extraction and Analysis of Heptadecene from Microalgae (e.g., Chlamydomonas reinhardtii)

This protocol is adapted for the extraction of total lipids, including hydrocarbons, from microalgal biomass.

1. Biomass Harvesting:

  • Cultivate Chlamydomonas reinhardtii in a suitable medium (e.g., TAP medium) under controlled conditions of light and temperature.

  • Harvest the cells in the late logarithmic or early stationary phase by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with distilled water to remove residual media salts and then freeze-dry the biomass.

2. Lipid Extraction (Bligh & Dyer Method):

  • To 100 mg of lyophilized biomass, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture in a glass tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough cell disruption and lipid solubilization.

  • Add 1.25 mL of chloroform and vortex for another minute.

  • Add 1.25 mL of distilled water and vortex for 30 seconds to induce phase separation.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a new pre-weighed glass vial.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract. Determine the total lipid yield gravimetrically.

3. GC-MS Analysis:

  • Resuspend the lipid extract in hexane.

  • Perform GC-MS analysis as described in Protocol 1. Due to the presence of other lipids, a derivatization step (e.g., transesterification to form fatty acid methyl esters) may be necessary if analyzing fatty acids, but for hydrocarbon analysis, the underivatized extract can be directly injected.

  • Identify and quantify heptadecene isomers by comparison with authentic standards.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

Experimental_Workflow cluster_source 1. Source Material cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_results 4. Data Interpretation plant Plant Material (e.g., Bark) solvent_ext Solvent Extraction (e.g., Chloroform, Hexane) plant->solvent_ext insect Insect (e.g., Carrion Beetle) insect->solvent_ext microalgae Microalgal Biomass (e.g., C. reinhardtii) bligh_dyer Bligh & Dyer Method microalgae->bligh_dyer gcms Gas Chromatography- Mass Spectrometry (GC-MS) solvent_ext->gcms bligh_dyer->gcms identification Compound Identification gcms->identification quantification Quantification gcms->quantification comparison Comparative Analysis identification->comparison quantification->comparison

Caption: Generalized experimental workflow for comparative analysis.

Biosynthesis_Pathway palmitic Palmitic Acid (16:0) elongation Elongation palmitic->elongation stearic Stearic Acid (18:0) elongation->stearic desaturation Δ9-Desaturation stearic->desaturation oleic Oleic Acid (18:1Δ9) desaturation->oleic decarboxylation Decarboxylation (Light-dependent) oleic->decarboxylation - CO2 elongation2 Elongation cis_vaccenic cis-Vaccenic Acid (18:1Δ11) cis_vaccenic->decarboxylation - CO2 heptadecene7 7-Heptadecene decarboxylation->heptadecene7 heptadecene8 8-Heptadecene decarboxylation->heptadecene8 palmitoyl_acp Palmitoyl-ACP fabF FabF cis_vaccenic_synth Biosynthesis Pathway cis_vaccenic_synth->cis_vaccenic Leads to

Caption: Biosynthesis of heptadecene isomers in microalgae.

References

Safety Operating Guide

Personal protective equipment for handling 1-Heptadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Heptadecene in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is a long-chain alkene that may present several hazards. While toxicological properties have not been fully investigated, it is crucial to handle this chemical with care.[1]

Potential Hazards:

  • May cause eye and skin irritation.[1]

  • May cause respiratory and digestive tract irritation if inhaled or ingested.[1]

Emergency Overview:

  • Appearance: Pale yellow liquid.[1]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for different operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Bench-top Operations (small quantities) Safety glasses with side shields or chemical safety goggles.Nitrile or Neoprene gloves (double-gloving recommended for extended contact).Laboratory coat.Not generally required if handled in a well-ventilated area or a certified chemical fume hood.
Bulk Handling or Transfers Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH/MSHA approved respirator with an organic vapor cartridge may be required if ventilation is inadequate or in case of a spill.

Glove Selection Considerations:

Glove Material Resistance to Aliphatic Hydrocarbons General Recommendation
Nitrile Good resistance to oils, greases, and aliphatic chemicals.Suitable for incidental splash protection and general handling. Thicker gloves provide longer protection.
Neoprene Good resistance to a wide range of chemicals including hydrocarbons.A suitable alternative to nitrile, offering good pliability.
Butyl Rubber Excellent resistance to a wide variety of chemicals, but may not perform as well with aliphatic hydrocarbons.Recommended for situations with a high risk of splash or prolonged contact.

Operational Plan: Step-by-Step Handling Protocol

Objective: To safely handle this compound from receipt to use in experimental procedures.

Methodology:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible substances such as strong oxidizing agents.

    • Ensure the storage area is clearly labeled.

  • Preparation for Use:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

    • Don the appropriate PPE as specified in the table above.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Handling and Dispensing:

    • When transferring or dispensing the liquid, use a funnel to minimize the risk of spills.

    • Avoid direct contact with the liquid and inhalation of any vapors, mists, or gases.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.

    • Decontaminate any equipment that has come into contact with this compound.

    • Remove and properly store or dispose of PPE.

Disposal Plan: Step-by-Step Waste Management Protocol

Objective: To safely and compliantly dispose of this compound waste.

Methodology:

  • Waste Identification and Segregation:

    • This compound waste should be considered chemical waste.

    • Segregate this compound waste from other waste streams. Do not mix with halogenated solvents unless your institution's waste guidelines permit it.

  • Waste Collection:

    • Collect liquid waste in a designated, properly labeled, and leak-proof container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

    • The label should clearly state "Hazardous Waste," "this compound," and the approximate concentration.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

    • Keep the waste container securely closed.

  • Waste Disposal:

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

Quantitative Data

The following table summarizes key quantitative data for this compound.

Property Value
CAS Number 6765-39-5
Molecular Formula C₁₇H₃₄
Molecular Weight 238.46 g/mol
Appearance Pale yellow liquid[1]
Melting Point 10-12 °C[1]
Boiling Point 300 °C at 760 mmHg[1]
Flash Point > 110 °C (> 230 °F)[1]
Specific Gravity ~0.790 g/cm³ at 20°C
Vapor Pressure 0.000454 mmHg at 25°C[2]
Occupational Exposure Limits (OSHA PEL, NIOSH REL) Not established

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C F Transfer & Use in Experiment C->F D Receive & Inspect Chemical E Store in a Cool, Dry, Ventilated Area D->E E->F G Close Container After Use F->G K Spill or Exposure Occurs F->K H Collect Waste in Labeled Container G->H I Store Waste in Satellite Accumulation Area H->I J Arrange for EHS Pickup I->J L Follow Emergency Procedures (First Aid, Spill Cleanup) K->L M Report Incident L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.